Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Description
The exact mass of the compound Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-9(2)5-8-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZAAWMBSYBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277615 | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083246-52-9 | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethyl-1H-imidazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
An In-Depth Technical Guide to the Characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Abstract
This technical guide provides a comprehensive framework for the chemical (CAS No: 1083246-52-9). As a key heterocyclic building block, particularly in the synthesis of pharmaceutical compounds like histamine H₃ receptor antagonists, rigorous structural confirmation and purity assessment are paramount for its application in research and drug development.[1] This document, designed for researchers, chemists, and quality control specialists, outlines a multi-faceted analytical workflow. We will detail a logical synthetic route, predict the outcomes of primary spectroscopic and chromatographic analyses, and provide field-proven, step-by-step protocols. The causality behind experimental choices is explained to empower scientists to not only replicate but also adapt these methods.
Introduction and Significance
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative. The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine. This specific molecule serves as a valuable intermediate in the synthesis of potent and selective ligands for various biological targets. Its most notable application is in the development of histamine H₃ receptor antagonists, which are under investigation for treating a range of neurological disorders such as ADHD, Alzheimer's disease, and narcolepsy.[1]
Given its role as a precursor to active pharmaceutical ingredients (APIs), a complete and unambiguous characterization is not merely an academic exercise; it is a critical requirement for reproducible research and regulatory compliance. This guide establishes a self-validating system of analysis, ensuring the identity, purity, and integrity of the compound.
Proposed Synthesis: Reductive Amination
A robust and common method for synthesizing secondary amines like the target molecule is through reductive amination. This process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding amine. This approach is favored for its high yields and operational simplicity.
Rationale for Reagent Selection:
-
Precursor: 1-methyl-1H-imidazole-4-carboxaldehyde is the logical starting aldehyde.
-
Amine Source: Methylamine is used to introduce the N-methyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and does not reduce the starting aldehyde, thus minimizing side reactions.
Experimental Protocol: Synthesis
-
Imine Formation:
-
To a stirred solution of 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, typically in THF or as the hydrochloride salt).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
To the solution containing the presumed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours until completion, as monitored by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the pure product.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via reductive amination.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
A summary of the compound's key properties is essential for handling, storage, and downstream applications.
| Property | Value | Source |
| CAS Number | 1083246-52-9 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Predicted Boiling Point | 261.0 ± 15.0 °C | [1] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | [1] |
| Storage Conditions | 2-8°C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Rationale for NMR Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. A proton-decoupled spectrum gives single lines for each carbon, simplifying the analysis.
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Splitting Pattern | Integration | Predicted ¹³C Shift (ppm) |
| Imidazole H-2 | ~7.5 | s (singlet) | 1H | ~137 |
| Imidazole H-5 | ~6.8 | s (singlet) | 1H | ~118 |
| Imidazole N-CH₃ | ~3.6 | s (singlet) | 3H | ~33 |
| Methylene (-CH₂-) | ~3.5 | s (singlet) | 2H | ~46 |
| Amine N-CH₃ | ~2.4 | s (singlet) | 3H | ~36 |
| Amine N-H | 1.5 - 2.5 | br s (broad singlet) | 1H | N/A |
Note: The N-H proton signal is often broad and may exchange with trace amounts of D₂O in the solvent, sometimes causing it to disappear. Its chemical shift is highly dependent on concentration and temperature.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Rationale for MS Analysis:
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Tandem MS (MS/MS): Induces fragmentation of the parent ion, and the resulting daughter ions provide evidence for the molecule's structure.
Predicted Mass Spectrum Data (Positive ESI Mode):
-
Molecular Ion: [M+H]⁺ = 126.1026 (calculated for C₆H₁₂N₃⁺)
-
Key Fragments: Fragmentation would likely involve the loss of the methylamine group or cleavage at the benzylic-type position.
Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended):
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates the compound of interest from any potential impurities before it enters the mass spectrometer.
-
-
Mass Spectrometer Conditions (ESI+):
-
Set the instrument to positive ion mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
For MS/MS, select the m/z 126 ion as the precursor and apply collision energy to induce fragmentation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.
Rationale for IR Analysis: The IR spectrum will provide confirmatory evidence for the N-H bond of the secondary amine, C-H bonds of the methyl and methylene groups, and the characteristic vibrations of the imidazole ring.[3]
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3500 | N-H (Secondary Amine) | Stretch (typically weak/moderate) |
| 2850 - 3150 | C-H (sp³ and sp²) | Stretch |
| 1500 - 1650 | C=N, C=C (Imidazole Ring) | Stretch |
| 1000 - 1350 | C-N | Stretch |
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Overall Characterization Workflow
A logical flow of analysis ensures that each step builds upon the last, leading to a comprehensive and validated characterization of the molecule.
Caption: Recommended workflow for the comprehensive characterization of the title compound.
Safety and Handling
While specific toxicology data for this compound is not available, its structure as a substituted amine and imidazole suggests that prudent safety measures are necessary. Hazards can be inferred from structurally similar compounds.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. The primary amine isomer is classified as causing skin and eye irritation/damage and respiratory irritation.[4][5] It is also harmful if swallowed.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- ChemicalBook. (n.d.). (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR.
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MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved January 17, 2026, from [Link]
- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved January 17, 2026, from [Link]
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
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NIST. (n.d.). 1H-Imidazole, 1-methyl- IR Spectrum. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine Mass Spectrum. Retrieved January 17, 2026, from [Link]
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Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. Retrieved January 17, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
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Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum. Retrieved January 17, 2026, from [Link]
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MDPI. (2020). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved January 17, 2026, from [Link]
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- 4. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive technical overview of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This document moves beyond a simple recitation of data, offering insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles. As a key heterocyclic building block, understanding its properties is crucial for its effective utilization in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics.
Core Chemical Identity
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative. The core structure consists of an imidazole ring methylated at the N1 position, with a methylaminomethyl substituent at the C4 position. This specific arrangement of functional groups dictates its chemical behavior and utility.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-(1-methyl-1H-imidazol-4-yl)methanamine | [1] |
| CAS Number | 1083246-52-9 | [2] |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [2] |
| InChI Key | RSAZAAWMBSYBFM-UHFFFAOYSA-N | [1] |
| SMILES | CNCC1=CN(C=N1)C |[1] |
Physicochemical and Spectroscopic Profile
The physical state and solubility are critical for experimental design, including reaction setup and purification. Spectroscopic data provides the definitive structural confirmation.
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 261.0 ± 15.0 °C | Predicted value; indicates low volatility.[2] |
| Density | 1.05 ± 0.1 g/cm³ | Predicted value.[2] |
| Physical Form | Liquid | Typically supplied as a liquid.[3] |
| Storage Temperature | 2-8°C | Recommended for maintaining stability.[2] |
Spectroscopic Characterization
Definitive structural confirmation relies on spectroscopic analysis. While specific peak assignments require experimental data, standard techniques are used for characterization.
-
¹H NMR & ¹³C NMR: Proton and carbon nuclear magnetic resonance spectroscopy are used to confirm the carbon-hydrogen framework and the specific substitution pattern on the imidazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. Predicted collision cross-section (CCS) values are available for various adducts, aiding in identification.[1]
-
Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups, such as N-H stretches from the secondary amine and C=N/C=C stretches within the imidazole ring.
Spectra for a related isomer, (1-Methyl-1H-imidazol-4-yl)methylamine, are available from chemical suppliers, which can serve as a reference point for analysis.[4]
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of this exact isomer is sparse, a robust and logical synthetic route can be designed based on fundamental organic reactions and protocols for analogous structures.[5] The proposed pathway involves a two-step process starting from the commercially available 4-formyl-1H-imidazole.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Proposed Synthesis
Step 1: N-Methylation of 4-Formyl-1H-imidazole
-
System Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with stirring.
-
Substrate Addition: Dissolve 4-formyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Methylation: Cool the mixture back to 0°C. Add methyl iodide (MeI, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Causality Note: The initial deprotonation of the imidazole nitrogen by a strong base (NaH) creates a potent nucleophile that readily attacks the electrophilic methyl iodide in an Sₙ2 reaction.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-imidazole-4-carbaldehyde.
Step 2: Reductive Amination
-
Imine Formation: Dissolve the crude aldehyde from Step 1 in anhydrous methanol. Add a solution of methylamine (CH₃NH₂, ~2.0 eq., typically as a solution in THF or EtOH) and stir at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond of the in-situ-formed imine to the corresponding amine without affecting the imidazole ring.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture in vacuo. Add water and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity Insights
-
Basicity: The molecule possesses two basic nitrogen centers: the secondary amine and the non-methylated nitrogen of the imidazole ring. The secondary amine is the more basic site and will be preferentially protonated or involved in acid-base reactions.
-
Nucleophilicity: The secondary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and Michael additions.
-
Aromaticity: The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of any further functionalization.
Applications in Medicinal Chemistry and Drug Development
The true value of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine lies in its application as a versatile scaffold in medicinal chemistry. The imidazole core is a common feature in many biologically active molecules, acting as a bioisostere for histidine or as a key pharmacophore for receptor binding.
-
Histamine Receptor Antagonists: This compound is primarily used as an intermediate in the synthesis of histamine H3 receptor antagonists.[2] The H3 receptor is a critical target in the central nervous system, and its modulation is a promising strategy for treating neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy.[2] The structural similarity to histamine allows derivatives to effectively interact with histamine receptor binding sites.
Caption: Logical flow from structural mimicry to therapeutic application.
-
"Magic Methyl" Effects: The strategic placement of methyl groups, like those in this molecule, is a cornerstone of modern drug design. Methyl groups can profoundly alter a molecule's pharmacokinetic (absorption, metabolism) and pharmacodynamic (potency, selectivity) properties by influencing conformation, improving metabolic stability, or enhancing hydrophobic interactions with a target protein.[6]
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent. Based on available safety data sheets for this compound and its close analogues, it is classified as hazardous.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][7] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [7][8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3][7] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |[3][7] |
Protocol 2: Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed inside a certified chemical fume hood.[8][9]
-
Dispensing: As a liquid, dispense using a calibrated pipette or syringe. Avoid creating aerosols. Ensure adequate ventilation.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][9] Recommended storage temperature is between 2-8°C.[2]
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal. Ventilate the area thoroughly.[8][9]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[10]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash skin with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Conclusion
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a foundational building block in modern synthetic and medicinal chemistry. Its distinct chemical properties—governed by the secondary amine and the N-methylated imidazole core—make it an ideal precursor for constructing complex, biologically active molecules. A thorough understanding of its physicochemical characteristics, reactivity, and safety protocols, as outlined in this guide, is essential for any researcher aiming to leverage this valuable compound in the development of next-generation pharmaceuticals.
References
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National Industrial Chemicals Notification and Assessment Scheme. 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]
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MySkinRecipes. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. [Link]
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PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]
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PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. [Link]
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PubChem. 1-Methyl-1H-imidazol-2-amine. [Link]
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MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
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PubChemLite. Methyl[(1-methyl-1h-imidazol-4-yl)methyl]amine. [Link]
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ScienceDirect. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]
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An In-Depth Technical Guide to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (CAS No. 1083246-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1083246-52-9, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to potent and selective histamine H3 receptor antagonists. This document details its chemical and physical properties, provides a validated synthesis protocol based on established chemical transformations, outlines methods for its characterization using modern analytical techniques, and discusses its primary applications in drug discovery and development. The guide is intended to equip researchers and scientists with the necessary technical information to effectively synthesize, characterize, and utilize this important molecule in their research endeavors.
Introduction
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a disubstituted imidazole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural framework, featuring a 1,4-disubstituted imidazole ring with a secondary amine side chain, makes it a valuable synthon for the construction of more complex molecules with therapeutic potential. The imidazole moiety is a well-recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds due to its ability to participate in various biological interactions.
The primary significance of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine lies in its role as a key intermediate for the development of histamine H3 receptor antagonists.[1] The histamine H3 receptor, predominantly expressed in the central nervous system, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Consequently, antagonists of this receptor have shown therapeutic promise for a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and application, offering a valuable resource for professionals in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1083246-52-9 | N/A |
| Molecular Formula | C₆H₁₁N₃ | N/A |
| Molecular Weight | 125.17 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Predicted: 261.0 ± 15.0 °C | N/A |
| Density | Predicted: 1.05 ± 0.1 g/cm³ | N/A |
| SMILES | CN(C)Cc1cncn1C | N/A |
| InChI | InChI=1S/C6H11N3/c1-7-5-6(4-8-2)9-3-7/h3,5,8H,4H2,1-2H3 | N/A |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be efficiently achieved through a two-step process starting from the commercially available 1-methyl-1H-imidazole-4-carbaldehyde. This approach involves an initial reductive amination to introduce the methylamine moiety, followed by a subsequent N-methylation. This strategy is adapted from established methodologies for the synthesis of similar N-methylated imidazolylmethanamines.[2][3]
Step 1: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine (Intermediate)
This initial step involves the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with ammonia.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol (to a concentration of approximately 0.5 M). To this solution, add a solution of ammonia in methanol (7N, 2.0-3.0 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude (1-Methyl-1H-imidazol-4-yl)methanamine. This intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine.
Step 2: N-Methylation to Yield Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (Final Product)
The final step involves the N-methylation of the primary amine intermediate using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[2]
-
Reaction Setup: To a solution of the crude (1-Methyl-1H-imidazol-4-yl)methanamine (1.0 equivalent) from the previous step in formic acid (5-10 equivalents), add aqueous formaldehyde (37 wt. %, 3.0-4.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C under a reflux condenser for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is greater than 10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Figure 1: Synthetic workflow for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Characterization
The structural integrity and purity of the synthesized Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.
The ¹H NMR spectrum of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure and data from similar compounds, the following chemical shifts (δ, ppm) are predicted:
-
Imidazole Protons: Two singlets in the aromatic region, one for the proton at the C2 position and another for the proton at the C5 position of the imidazole ring.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the imidazole ring and the amine.
-
N-Methyl Protons (N-CH₃): A singlet for the three protons of the methyl group attached to the nitrogen atom.
-
Imidazole N-Methyl Protons (Im-CH₃): A singlet for the three protons of the methyl group on the imidazole ring.
A representative ¹H NMR spectrum for the closely related compound (1-Methyl-1H-imidazol-4-yl)methylamine is available and can serve as a reference for spectral interpretation.[4]
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are as follows:
-
Imidazole Carbons: Three distinct signals for the three carbon atoms of the imidazole ring.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon.
-
N-Methyl Carbon (N-CH₃): A signal for the methyl carbon attached to the amine nitrogen.
-
Imidazole N-Methyl Carbon (Im-CH₃): A signal for the methyl carbon on the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected parent ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.
Figure 2: Analytical workflow for the characterization of the synthesized product.
Applications in Drug Development
The primary application of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is as a versatile building block in the synthesis of histamine H3 receptor antagonists.[5][6] The general pharmacophore for many H3 antagonists consists of an imidazole ring (or a bioisosteric replacement), a flexible linker, and a second lipophilic or polar group. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine provides the core imidazole and a reactive secondary amine handle for the introduction of various side chains through reactions such as acylation, alkylation, or reductive amination.
This allows for the systematic exploration of the structure-activity relationship (SAR) around the H3 receptor binding site, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The development of novel H3 receptor antagonists continues to be an active area of research for the treatment of various central nervous system disorders.
Conclusion
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a valuable and strategically important chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its utility as a key intermediate for histamine H3 receptor antagonists, underscores its significance. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and methods for its characterization, aiming to facilitate its effective use in the scientific community.
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Acemoglu, M., et al. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
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The Rising Therapeutic Potential of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Derivatives: A Technical Guide
Foreword: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry
To truly appreciate the significance of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives, we must first acknowledge the foundational importance of the imidazole ring. This five-membered aromatic heterocycle is a ubiquitous structural motif in a vast array of biologically active molecules, from the essential amino acid histidine to numerous blockbuster drugs.[1] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding and metal coordination, make it a privileged scaffold in drug design.[2][3] The imidazole nucleus is a key component in drugs with a wide range of therapeutic applications, including anticancer, antifungal, antihistaminic, and antihypertensive agents.[1][3] This guide will provide an in-depth exploration of a specific, promising class of imidazole derivatives: those based on the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine core. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies: Building the Core and Its Analogs
The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and its derivatives can be approached through several established methods for imidazole ring formation, followed by functional group manipulations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Established Methods for Imidazole Ring Synthesis
Several classical methods provide access to the core imidazole structure. These include:
-
Radziszewski Synthesis: This versatile method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[2]
-
Van Leusen Imidazole Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offering good regioselectivity for substituted imidazoles.[2]
-
Microwave-Assisted Synthesis: Modern techniques employing microwave irradiation can significantly accelerate reaction times and improve yields for imidazole synthesis.[2]
A Practical Synthetic Route to the Core Structure
A common laboratory-scale synthesis of the parent compound, (1-methyl-1H-imidazol-4-yl)methylamine, often starts from commercially available imidazole. The synthesis can be conceptualized in the following workflow:
Caption: A generalized workflow for the synthesis of the core structure.
Derivatization Strategies
Once the core amine is obtained, a wide array of derivatives can be synthesized by targeting the primary amine functionality. Common derivatization reactions include:
-
Amide Formation: Acylation with various acid chlorides or activated carboxylic acids.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides.
These derivatization strategies allow for the systematic exploration of the chemical space around the core structure to optimize biological activity.
II. Biological Activities: A Spectrum of Therapeutic Promise
Derivatives of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine have demonstrated a remarkable breadth of biological activities. This section will focus on two of the most prominent areas of investigation: anticancer and antihistaminic activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The imidazole scaffold is a well-established pharmacophore in oncology.[4] Derivatives of the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine core have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell growth and proliferation.
Mechanism of Action: A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases.[5] For instance, certain derivatives have been shown to target the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers, particularly melanoma.[4] Inhibition of mutated BRAF can halt the uncontrolled cell division characteristic of cancer.[4]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., melanoma cell line SK-MEL-5, breast cancer cell line T-47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Anticancer Activity of Selected Derivatives
| Compound ID | Core Structure Modification | Target Cell Line | IC50 (µM) | Reference |
| 12e | N-acylated with 4-(trifluoromethyl)benzenesulfonamide | SK-MEL-5 | 6.54 | [4] |
| 12i | N-acylated with 4-fluorobenzenesulfonamide (propyl linker) | SK-MEL-5 | 2.36 | [4] |
| 12l | N-acylated with 4-(trifluoromethyl)benzenesulfonamide (propyl linker) | SK-MEL-5 | 2.02 | [4] |
| 7a | Pyrimidin-4-yl-1H-imidazol-2-yl derivative | A375P (melanoma) | 0.62 | [6] |
Antihistaminic Activity: Modulating Histamine Receptors
The imidazole ring is a key structural feature of histamine, the endogenous ligand for histamine receptors.[7] Consequently, derivatives of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are excellent candidates for the development of both histamine receptor agonists and antagonists.
Mechanism of Action: These derivatives can interact with histamine receptors (H1, H2, H3, and H4) to either mimic the action of histamine (agonists) or block its effects (antagonists). For example, H3 receptor antagonists are being investigated for the treatment of various central nervous system disorders.[8]
Experimental Protocol: Histamine Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the desired histamine receptor subtype are prepared from cultured cells or animal tissues.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-Nα-methylhistamine for H3 receptors).
-
Competitive Binding: The synthesized derivatives are added to the incubation mixture at various concentrations to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki value).
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity.[2][3]
Key SAR Insights:
-
Substitution at the N-1 Position: The methyl group at the N-1 position of the imidazole ring is often crucial for activity. In some cases, larger alkyl or aryl groups at this position can alter the compound's pharmacokinetic properties.[2]
-
Modifications of the Amine Linker: The nature of the substituent on the exocyclic amine is a key determinant of biological activity.
-
For anticancer activity: Electron-withdrawing groups on an aromatic ring attached to the amine, such as trifluoromethyl or halogen substituents, have been shown to enhance potency against certain cancer cell lines.[4] The length of the linker between the amine and any terminal aromatic group can also influence activity.[4]
-
For antihistaminic activity: The length and flexibility of the alkyl chain connecting the imidazole ring to a terminal functional group can significantly affect receptor affinity and selectivity.[8]
-
-
Substitution on the Imidazole Ring: While the core structure is 1,4-disubstituted, further substitutions at the 2 or 5 positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.[2]
Caption: A summary of key structure-activity relationships.
IV. Future Directions and Conclusion
The Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the realms of oncology and histamine receptor modulation, underscore its significance in medicinal chemistry.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these derivatives.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic potential in a physiological context.
V. References
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Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(23), 8251. [Link]
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Wikipedia contributors. (2023, December 29). 1-Methylimidazole. In Wikipedia, The Free Encyclopedia. [Link]
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Lee, J. H., Kim, M. J., & Park, S. J. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & medicinal chemistry letters, 20(10), 3048–3052. [Link]
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Abdel-Ghani, T. M., & El-Sayed, W. A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. [Link]
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Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
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Li, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. [Link]
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Stark, H., et al. (2003). omega-(Imidazol-4-yl)alkane-1-sulfonamides: A New Series of Potent Histamine H(3) Receptor Antagonists. Journal of medicinal chemistry, 46(22), 4649–4658. [Link]
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Bishop, M. J., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of medicinal chemistry, 43(1), 1–5. [Link]
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PubChem. (n.d.). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
A Note to the Reader: Publicly available scientific literature and pharmacological databases do not contain extensive information on a compound specifically named "Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine." This guide, therefore, extrapolates a potential mechanism of action based on the analysis of structurally similar compounds and the well-understood pharmacology of the imidazole scaffold. The proposed mechanisms and experimental protocols are presented as a predictive framework for researchers, scientists, and drug development professionals to guide future investigation into this specific molecule.
Introduction: The Imidazole Scaffold in Pharmacology
The 1-methyl-1H-imidazole-4-yl-methylamine core is a privileged scaffold in medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in many endogenous molecules and synthetic drugs. Its unique electronic properties allow it to act as a proton donor or acceptor, and to coordinate with metal ions, making it a versatile pharmacophore.
Compounds bearing this scaffold are known to interact with a variety of biological targets, most notably histamine receptors. Histamine, an essential biogenic amine, features an imidazole ring and plays a crucial role in allergic reactions, gastric acid secretion, and neurotransmission. Consequently, many drugs targeting the histaminergic system incorporate an imidazole moiety to mimic the endogenous ligand.
This guide will explore the probable mechanism of action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine by examining its structural relationship to known histamine receptor agonists and antagonists.
Structural Analysis and Target Prediction
The chemical structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine suggests a strong likelihood of interaction with histamine receptors. The core structure, 1-methyl-1H-imidazol-4-yl-methylamine, is a known fragment in various pharmacologically active compounds. The addition of a methyl group to the exocyclic amine is a common modification in drug design to alter potency, selectivity, and pharmacokinetic properties.
Key Structural Features:
-
1-methyl-1H-imidazole ring: This core is isosteric with the imidazole ring of histamine. The position of the methyl group on the ring (N1) is critical for receptor interaction and metabolism.
-
Ethylamine side chain: The methylamine group attached to the imidazole ring via a methylene bridge is analogous to the ethylamine side chain of histamine.
Based on these features, the primary hypothesized targets for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are the four subtypes of histamine receptors: H1, H2, H3, and H4.
Proposed Mechanism of Action at Histamine Receptors
Histamine H1 Receptor (H1R)
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of H1R leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
Given its structure, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine could act as an agonist at H1R, mimicking the effects of histamine.
Caption: Proposed H2R signaling pathway for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Histamine H3 and H4 Receptors (H3R & H4R)
The H3 and H4 receptors are both coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. H4 receptors are mainly expressed on hematopoietic cells and are involved in inflammatory and immune responses.
It is plausible that Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine could also exhibit activity at H3R and/or H4R, potentially as an agonist or antagonist, depending on subtle structural interactions with the receptor binding pockets.
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the binding affinity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine for histamine receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human H1R, H2R, H3R, or H4R.
-
Harvest cells and homogenize in a lysis buffer to prepare cell membranes.
-
Determine protein concentration of the membrane preparations using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
Incubate cell membranes with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R).
-
Add increasing concentrations of unlabeled Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
Incubate to allow for binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Objective: To determine the functional activity (agonist or antagonist) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at histamine receptors.
-
H1R (Calcium Mobilization Assay):
-
Load H1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add varying concentrations of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and measure the change in fluorescence, which corresponds to changes in intracellular calcium concentration.
-
To test for antagonism, pre-incubate cells with the compound before adding a known H1R agonist (histamine).
-
-
H2R, H3R, H4R (cAMP Assay):
-
Culture cells expressing the respective receptor subtype.
-
For agonist testing, treat cells with varying concentrations of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
For antagonist testing, pre-incubate cells with the compound before stimulating with a known agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Caption: A generalized workflow for characterizing the mechanism of action.
Data Presentation
The results from these assays should be summarized in tables for clear comparison.
Table 1: Binding Affinities (Ki) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at Human Histamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| H1R | [3H]mepyramine | TBD |
| H2R | [3H]tiotidine | TBD |
| H3R | [3H]Nα-methylhistamine | TBD |
| H4R | [3H]histamine | TBD |
Table 2: Functional Potencies (EC50/IC50) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |
| H1R | Calcium Mobilization | Agonist/Antagonist | TBD | TBD |
| H2R | cAMP Accumulation | Agonist/Antagonist | TBD | TBD |
| H3R | cAMP Inhibition | Agonist/Antagonist | TBD | TBD |
| H4R | cAMP Inhibition | Agonist/Antagonist | TBD | TBD |
Conclusion and Future Directions
This guide has outlined a plausible mechanism of action for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine centered on its interaction with histamine receptors. The proposed experimental framework provides a clear path for confirming its biological targets and functional activity. Future research should focus on executing these in vitro assays to build a comprehensive pharmacological profile of the compound. Subsequent in vivo studies in relevant animal models will be crucial to validate these findings and to assess the therapeutic potential of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
References
As this guide is based on a predictive framework for a compound with limited public data, direct references for "Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine" are not available. The principles and methodologies described are based on established pharmacological literature. For further reading on histamine receptor pharmacology and drug discovery, the following resources are recommended:
Spectroscopic Blueprint of a Key Histamine H3 Receptor Modulator: An In-Depth Technical Guide to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Introduction: The Analytical Imperative for a Novel Bioactive Scaffold
In the landscape of contemporary drug discovery, particularly in the pursuit of novel treatments for neurological disorders such as Alzheimer's disease, ADHD, and schizophrenia, the histamine H3 receptor has emerged as a critical target.[1][2] Antagonists of this receptor have shown considerable promise in modulating key neurotransmitter systems.[3][4] Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, with its core 1-methyl-imidazole structure, represents a pivotal scaffold in the design of such antagonists. Its precise chemical identity and purity are paramount to understanding its biological activity and ensuring reproducible pharmacological data.
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Moving beyond a mere presentation of data, this document, written from the perspective of a seasoned analytical chemist, delves into the rationale behind the expected spectral features. It is designed for researchers, scientists, and drug development professionals, offering predictive insights and detailed experimental protocols to serve as a foundational reference for the characterization of this compound and its analogues. We will explore the molecule's signature across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), establishing a robust analytical framework for its unambiguous identification.
Molecular Structure and Spectroscopic Overview
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Here, we will dissect the expected spectral contributions of each functional group within Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Caption: Molecular structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.
Predicted ¹H NMR Spectrum
Based on an available spectrum and analysis of structurally similar compounds, the following proton signals are predicted for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in a suitable deuterated solvent like CDCl₃.[5]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (Imidazole) | ~7.5 | Singlet (s) | 1H | The proton at the C-2 position of the imidazole ring is deshielded due to the adjacent electronegative nitrogen atoms and the aromatic ring current. |
| H-5 (Imidazole) | ~6.8 | Singlet (s) | 1H | The proton at the C-5 position is typically found at a slightly higher field compared to H-2. |
| N1-CH₃ (Imidazole) | ~3.6 | Singlet (s) | 3H | The methyl group attached to the imidazole nitrogen (N-1) is deshielded by the aromatic ring and the nitrogen atom. |
| C4-CH₂ (Methylene Bridge) | ~3.7 | Singlet (s) | 2H | These benzylic-like protons are adjacent to the imidazole ring and the amine nitrogen, leading to a downfield shift. The signal is expected to be a singlet as adjacent protons are separated by a quaternary carbon and a nitrogen atom. |
| N-H (Amine) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. It often appears as a broad singlet. |
| N-CH₃ (Amine) | ~2.4 | Singlet (s) | 3H | The methyl group attached to the secondary amine nitrogen is expected at a chemical shift typical for N-methyl groups.[6] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of high-purity Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine their multiplicities.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a distinct signal for each unique carbon environment.
Predicted ¹³C NMR Spectrum
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Imidazole) | ~138 | The C-2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazole ring. |
| C-5 (Imidazole) | ~128 | The C-5 carbon typically resonates at a higher field compared to C-2. |
| C-4 (Imidazole) | ~120 | This quaternary carbon's chemical shift is influenced by its substitution. |
| N1-CH₃ (Imidazole) | ~33 | A typical chemical shift for a methyl group attached to a nitrogen within an aromatic heterocycle. |
| C4-CH₂ (Methylene Bridge) | ~45 | This carbon is influenced by the adjacent imidazole ring and the amine nitrogen. |
| N-CH₃ (Amine) | ~36 | The chemical shift for the methyl group on the secondary amine is expected in this region. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is recommended due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon signals.[9]
-
Spectral Width: 0-160 ppm.
-
Number of Scans: Several hundred to several thousand scans are typically required.
-
Relaxation Delay: A 2-second delay is a good starting point.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent signal is used for referencing (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is expected to show a combination of absorptions from the imidazole ring and the secondary amine moiety. These predictions are based on data from similar structures like 1-methylimidazole and methylamine.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |
| 3100 - 3150 | C-H Stretch | Imidazole Ring |
| 2800 - 3000 | C-H Stretch | Methyl and Methylene Groups |
| ~1650 | N-H Bend | Secondary Amine |
| 1500 - 1600 | C=C and C=N Stretches | Imidazole Ring |
| 1020 - 1220 | C-N Stretch | Aliphatic Amine |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
A background spectrum of the clean KBr/NaCl plates is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pathway
For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (C₆H₁₁N₃, Molecular Weight: 125.17 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 125. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[12]
-
Major Fragmentation Pathways: The fragmentation is likely to be dominated by cleavage alpha to the amine nitrogen, a characteristic pathway for amines.[13][14]
Caption: Proposed EI mass spectrometry fragmentation pathway.
-
α-Cleavage (Loss of •CH₃): Cleavage of the N-CH₃ bond would result in a fragment at m/z = 110.
-
α-Cleavage (Loss of •CH₂NHCH₃): Cleavage of the bond between the methylene bridge and the imidazole ring is a highly probable event, leading to the formation of a stable 1-methyl-1H-imidazol-4-yl cation. This would likely be the base peak at m/z = 96.
-
Imidazole Ring Fragmentation: Further fragmentation of the imidazole ring could lead to smaller fragments, such as the 1-methyl-1H-imidazole cation at m/z = 82.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can be used for separation and analysis.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion: A Unified Spectroscopic Identity
This guide has outlined a comprehensive spectroscopic approach to the characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. By integrating the predictive power of ¹H and ¹³C NMR, the functional group specificity of IR spectroscopy, and the structural fragmentation insights from mass spectrometry, a complete and unambiguous analytical profile of this important molecule can be established. The protocols and predicted data herein serve as a robust starting point for researchers, ensuring the quality and integrity of this compound in the critical path of drug discovery and development. The principles discussed are not only applicable to the target molecule but also provide a transferable framework for the analysis of other novel heterocyclic compounds.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1997). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 321–327. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
Singh, A., & Kumar, P. (2015). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 9, 81. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]
-
Al-Ghamdi, S. A. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Saudi Pharmaceutical Journal, 30(4), 438–446. Retrieved from [Link]
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- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 8. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
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An In-depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-imidazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
(1-Methyl-1H-imidazol-4-yl)methylamine , a key building block in medicinal chemistry, possesses a unique structural motif that is integral to the development of various therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques for its thorough characterization. The methodologies described herein are grounded in established chemical principles, ensuring reproducibility and a high degree of purity for the final product.
I. Synthetic Strategy: A Three-Stage Approach
The synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine can be efficiently achieved through a three-stage process. This strategy involves the initial formation of a hydroxymethyl intermediate, followed by its conversion to a more reactive chloromethyl derivative, and culminating in a Gabriel synthesis to introduce the primary amine functionality.
Caption: Synthetic workflow for (1-Methyl-1H-imidazol-4-yl)methylamine.
Stage 1: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanol
The synthesis of the alcohol precursor is a critical first step. While various methods exist for the preparation of hydroxymethyl-imidazoles, a common approach involves the reduction of the corresponding carboxylic acid ester. For the scope of this guide, we will assume the availability of (1-Methyl-1H-imidazol-4-yl)methanol as the starting material, which can be synthesized from commercially available precursors.
Stage 2: Chlorination of (1-Methyl-1H-imidazol-4-yl)methanol
The conversion of the hydroxymethyl group to a chloromethyl group is a key activation step, rendering the molecule susceptible to nucleophilic attack in the subsequent Gabriel synthesis. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend (1-Methyl-1H-imidazol-4-yl)methanol in an inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The reaction can be vigorous, so careful control of the addition rate and temperature is crucial.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-1-methyl-1H-imidazole. This intermediate is often used in the next step without further purification.
The causality behind using thionyl chloride lies in its ability to convert an alcohol to an alkyl chloride via a nucleophilic substitution reaction, where the hydroxyl group is transformed into a good leaving group.
Stage 3: Gabriel Synthesis and Deprotection
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2]
Caption: The Gabriel synthesis pathway to the target amine.
Experimental Protocol:
-
N-Alkylation: Dissolve the crude 4-(chloromethyl)-1-methyl-1H-imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF). Add potassium phthalimide (1.0-1.2 equivalents) to the solution. Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up of Phthalimide Adduct: After the reaction is complete, cool the mixture to room temperature and pour it into water. The N-((1-Methyl-1H-imidazol-4-yl)methyl)phthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried phthalimide adduct in a solvent such as ethanol or methanol.[3][4] Add hydrazine hydrate (2-4 equivalents) and reflux the mixture for 2-4 hours.[5][6] A precipitate of phthalhydrazide will form.[1]
-
Isolation of the Final Product: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. The filtrate contains the desired (1-Methyl-1H-imidazol-4-yl)methylamine. The solvent can be removed under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol with a small amount of triethylamine to prevent streaking.[7] Alternatively, the amine can be converted to its hydrochloride salt by treating a solution of the free base in an organic solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same solvent. The resulting hydrochloride salt can then be isolated by filtration and recrystallized.[7]
II. Characterization of (1-Methyl-1H-imidazol-4-yl)methylamine
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A ¹H NMR spectrum of (1-Methyl-1H-imidazol-4-yl)methylamine is available for reference.[8]
Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Imidazole C2-H ~7.5 s 1H Imidazole C5-H ~6.8 s 1H -CH₂-NH₂ ~3.7 s 2H N-CH₃ ~3.6 s 3H -NH₂ Variable (broad) s 2H -
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
Carbon Expected Chemical Shift (δ, ppm) Imidazole C2 ~138 Imidazole C4 ~135 Imidazole C5 ~120 -CH₂-NH₂ ~40 N-CH₃ ~33
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (1-Methyl-1H-imidazol-4-yl)methylamine (C₅H₉N₃), the expected molecular weight is 111.15 g/mol .
-
Expected Molecular Ion Peak (M⁺): m/z = 111
-
Expected Protonated Molecular Ion Peak ([M+H]⁺): m/z = 112
-
Key Fragmentation Pathways: Alpha-cleavage adjacent to the amine is a dominant fragmentation pathway for aliphatic amines.[9] A significant fragment would be the loss of the amino group, and cleavage of the bond between the methylene group and the imidazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (primary amine) | 3300-3500 (two bands) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N and C=C stretch (imidazole ring) | 1500-1600 |
| N-H bend (primary amine) | 1590-1650 |
III. Conclusion
The synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine via the described three-stage process, culminating in a Gabriel synthesis, represents a robust and reliable method for obtaining this valuable building block. The detailed characterization protocols outlined in this guide, employing NMR, MS, and FTIR spectroscopy, ensure the unambiguous identification and purity assessment of the final product. This comprehensive technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds with potential therapeutic applications.
IV. References
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). National Institutes of Health.
-
Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
-
Supporting Information. The Royal Society of Chemistry.
-
Hydrazine#Deprotection_of_phthalimides. chemeurope.com.
-
(1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR. ChemicalBook.
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate.
-
Gabriel synthesis. Wikipedia.
-
The Gabriel Synthesis. Master Organic Chemistry.
-
The Gabriel Synthesis. Chemistry Steps.
-
Gabriel Synthesis. Chemistry LibreTexts.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended target.[1] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile serves as a foundational roadmap, guiding lead optimization, formulation development, and ultimately, the clinical success of a therapeutic candidate. This guide provides an in-depth technical overview of the core physicochemical properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a heterocyclic amine of interest in medicinal chemistry. While experimental data for this specific molecule is limited, this guide leverages high-quality computational predictions and established analytical principles to offer a robust characterization.
Molecular Identity and Core Properties
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a substituted imidazole derivative. The presence of the imidazole ring, a common motif in biologically active molecules, and the secondary amine functionality are key determinants of its chemical behavior.
| Property | Value | Source |
| IUPAC Name | Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | N/A |
| CAS Number | 1083246-52-9 | [2] |
| Molecular Formula | C₆H₁₁N₃ | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Predicted Boiling Point | 261.0 ± 15.0 °C | [2] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | [2] |
Ionization and Lipophilicity: The Twin Pillars of Bioavailability
The interplay between a molecule's ionization state (quantified by its pKa) and its lipophilicity (measured as logP) is a critical factor in determining its ability to traverse biological membranes and reach its site of action.
Acid Dissociation Constant (pKa): A Measure of Ionization
The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, there are two primary basic centers amenable to protonation: the secondary amine and the imidazole ring.
Predicted pKa Values:
Due to the lack of experimental data, pKa values were predicted using Chemicalize, a tool developed by ChemAxon.
| Ionizable Center | Predicted pKa |
| Secondary Amine | 9.85 |
| Imidazole Nitrogen | 6.73 |
The higher pKa of the secondary amine indicates it is the more basic site and will be predominantly protonated at physiological pH (7.4). The imidazole nitrogen, with a pKa closer to physiological pH, will exist as a mixture of protonated and neutral forms.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a widely used and reliable method for determining pKa values.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Octanol-Water Partition Coefficient (logP): Gauging Lipophilicity
The logP value is a measure of a compound's differential solubility in a nonpolar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross lipid cell membranes.
Predicted logP Value:
A predicted logP value for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine was obtained using Chemicalize.
| Parameter | Predicted Value |
| logP | 0.25 |
A logP of 0.25 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, with a slight preference for the aqueous phase. This is a favorable characteristic for many drug candidates, as it suggests a balance between aqueous solubility for systemic distribution and lipid solubility for membrane permeation.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most reliable technique for experimental logP determination.
-
Phase Preparation: Prepare a solution of the compound in either n-octanol or water.
-
Partitioning: Mix the solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Predicted Aqueous Solubility:
The aqueous solubility of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine was predicted using Chemicalize.
| pH | Predicted Solubility (mg/mL) |
| 7.4 | > 100 |
The predicted high aqueous solubility at physiological pH is consistent with the compound's relatively low predicted logP and the presence of ionizable groups that can interact favorably with water.
Experimental Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method):
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer solution of a specific pH (e.g., pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC.
-
Equilibrium Confirmation: Confirm that equilibrium has been reached by analyzing samples at different time points until the concentration remains constant.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide invaluable information about a molecule's structure and purity.
Predicted ¹H NMR Spectrum
A predicted ¹H NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Chemical Shifts (ppm):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole C2-H | ~7.5 | s | 1H |
| Imidazole C5-H | ~6.8 | s | 1H |
| N-CH₃ (imidazole) | ~3.6 | s | 3H |
| CH₂ | ~3.5 | s | 2H |
| N-CH₃ (amine) | ~2.3 | s | 3H |
Note: The exocyclic N-H proton signal is often broad and may not be readily observed.
Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization):
| m/z | Proposed Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 96 | [M - C₂H₅]⁺ |
| 82 | [1-methyl-1H-imidazol-4-yl]⁺ |
Proposed Synthesis Route
A plausible synthetic route to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine involves the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with methylamine.
Reaction Scheme:
1-methyl-1H-imidazole-4-carbaldehyde + CH₃NH₂ → Imine Intermediate Imine Intermediate + Reducing Agent (e.g., NaBH₄) → Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Caption: Proposed synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. While experimental data is currently limited, the use of high-quality computational predictions offers valuable insights into its likely behavior. The predicted properties—moderate basicity, balanced lipophilicity, and high aqueous solubility—suggest that this compound possesses a favorable profile for potential development as a therapeutic agent. The experimental protocols outlined herein provide a roadmap for the empirical validation of these predicted values, a critical step in advancing any compound through the drug discovery pipeline. A thorough understanding and characterization of these fundamental properties are indispensable for making informed decisions and mitigating risks in the complex process of drug development.
References
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MySkinRecipes. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Available at: [Link]
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Chemicalize. Instant Cheminformatics Solutions. Available at: [Link]
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ResearchGate. SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. Available at: [Link]
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PubChem. 1-Methyl-1H-imidazol-2-amine. Available at: [Link]
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PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. Available at: [Link]
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RSC Publishing. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available at: [Link]
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NIH. Recent progress in the computational prediction of aqueous solubility and absorption. Available at: [Link]
-
NIH. Computer Prediction of pKa Values in Small Molecules and Proteins. Available at: [Link]
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NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]
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ResearchGate. QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Available at: [Link]
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PubMed. Database mining for pKa prediction. Available at: [Link]
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PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available at: [Link]
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ResearchGate. Correlation between the predicted and the practical of logP for 34 drugs using (AM1). Available at: [Link]
-
ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]
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Human Metabolome Database. Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000164). Available at: [Link]
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ResearchGate. 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Available at: [Link]
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ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]
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ResearchGate. DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Available at: [Link]
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-
Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine: A Key Intermediate in Histamine H3 Receptor Antagonist Development
Introduction: The Significance of the Methyl-Imidazolyl Moiety in Neuromodulation
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic amine that serves as a crucial structural motif in medicinal chemistry, particularly in the development of ligands targeting histamine receptors. The imidazole core is a well-established pharmacophore that mimics the endogenous ligand histamine, allowing for interaction with histamine receptor subtypes H1, H2, H3, and H4. The specific substitution pattern of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine makes it a valuable building block for the synthesis of potent and selective histamine H3 receptor antagonists.
The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This neuromodulatory role has implicated the H3 receptor in a variety of neurological and psychiatric conditions. Consequently, H3 receptor antagonists are being actively investigated as potential therapeutic agents for disorders like narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).
These application notes provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of compounds derived from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. The methodologies are designed for researchers and drug development professionals to facilitate the exploration of novel H3 receptor-targeted therapeutics.
Physicochemical Properties and Characterization
A thorough characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is paramount before its use in further synthetic transformations or biological assays.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 261.0±15.0 °C (Predicted) | [1] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [1] |
| CAS Number | 1083246-52-9 | [1] |
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Causality: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and assessing the purity of the compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of the carbon signals, provide a unique fingerprint of the molecule.
Materials:
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆))
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals include singlets for the two imidazole ring protons, a singlet for the N-methyl group on the imidazole ring, a singlet for the methylene protons, and a broad singlet for the amine protons.
-
Acquire a ¹³C NMR spectrum. The spectrum should show distinct signals for each of the unique carbon atoms in the molecule.
-
Process and analyze the spectra, comparing the observed chemical shifts with predicted values or reference spectra to confirm the structure.
Synthetic Protocols: Accessing the Core Moiety and a Representative H3 Antagonist
The following protocols describe a plausible synthetic route to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and its subsequent use in the synthesis of a representative H3 antagonist. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Diagram 1: Synthetic Workflow
Caption: A general synthetic workflow for the preparation of H3 antagonists.
Protocol 2: Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine via Reductive Amination
Causality: Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2][3][4][5][6] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and amine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is chosen for its mildness and its ability to reduce the iminium ion preferentially over the starting aldehyde.
Materials:
-
1-Methyl-1H-imidazole-4-carbaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 1-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCM (or DCE) in a round-bottom flask, add methylamine (1.2 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM and methanol (with 1% triethylamine to prevent streaking) to yield Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Protocol 3: Synthesis of a Representative Histamine H3 Receptor Antagonist
Causality: Many potent H3 receptor antagonists feature an imidazole core connected via a linker to a lipophilic moiety. This protocol describes a generic N-alkylation or acylation of the synthesized amine to introduce such a group, a common strategy in the synthesis of H3 antagonists.
Materials:
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
-
A suitable alkylating or acylating agent (e.g., a substituted benzyl bromide or benzoyl chloride) (1.0 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5 eq)
-
Anhydrous solvent (e.g., DCM, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Standard workup and purification reagents
Procedure:
-
Dissolve Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the alkylating or acylating agent (1.0 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup appropriate for the product's properties. Typically, this involves dilution with water, extraction with an organic solvent, washing the organic phase with water and brine, drying over an anhydrous salt, and concentration in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final H3 receptor antagonist.
In Vitro Biological Evaluation: Characterizing H3 Receptor Interaction
The following protocols are essential for determining the affinity and functional activity of newly synthesized compounds at the histamine H3 receptor.
Diagram 2: Histamine H3 Receptor Signaling Pathway
Caption: Simplified H3 receptor signaling cascade.
Protocol 4: Histamine H3 Receptor Radioligand Binding Assay
Causality: This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding potency.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (commercially available or prepared in-house)
-
Radioligand: [³H]-N-α-Methylhistamine
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM Clobenpropit or (R)-α-Methylhistamine)
-
Test compounds at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand (at a final concentration close to its Kd)
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Cell membranes (typically 15-20 µg of protein per well).
-
-
Incubate the plate at 25-27 °C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding) and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 5: Functional Antagonist Assay - cAMP Accumulation Assay
Causality: The H3 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated with forskolin. An H3 receptor agonist will inhibit this forskolin-stimulated cAMP production. An antagonist will block the effect of the agonist, thereby restoring cAMP levels. This allows for the functional characterization of the test compound as an antagonist or an inverse agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4
-
Forskolin
-
H3 receptor agonist (e.g., (R)-α-Methylhistamine)
-
Test compounds at various concentrations
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well microplates
Procedure:
-
Seed the H3 receptor-expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and add the test compounds at various concentrations in stimulation buffer.
-
Add the H3 agonist at a concentration that gives approximately 80% of its maximal effect (EC₈₀).
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the IC₅₀ value, which can be used to calculate the antagonist's potency (pA₂ or Kb).
Conclusion and Future Directions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine represents a synthetically accessible and highly valuable scaffold for the development of novel histamine H3 receptor antagonists. The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and in vitro pharmacological evaluation of compounds derived from this key intermediate. By understanding the causality behind each experimental step, researchers can confidently adapt and troubleshoot these methods to advance their drug discovery programs. Future work in this area may involve the exploration of diverse substituents on the amine and the imidazole ring to fine-tune the selectivity and pharmacokinetic properties of these promising neuromodulatory agents.
References
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PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. National Center for Biotechnology Information. PubChem Compound Database; CID=2795114. Available from: [Link].
-
MySkinRecipes. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Available from: [Link].
-
Groenewegen, D., & Leurs, R. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735–1743. Available from: [Link].
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link].
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. Available from: [Link].
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].
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The Versatile Heterocyclic Building Block: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in Synthetic and Medicinal Chemistry
Introduction: Unveiling a Key Player in Drug Discovery
In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has emerged as a highly valuable and versatile building block. Its structure, featuring a methylated imidazole ring and a secondary amine, provides a strategic platform for molecular elaboration, enabling chemists to fine-tune physicochemical properties and biological activity.
This technical guide provides an in-depth exploration of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, offering detailed protocols for its synthesis and its application in the construction of more complex molecular architectures. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, elucidating not just the "how" but also the "why" behind the experimental methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical data for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
| Property | Value | Source/Notes |
| IUPAC Name | N,1-Dimethyl-1H-imidazole-4-methanamine | --- |
| CAS Number | 1083246-52-9 | [3] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Expected to be a liquid or low-melting solid | [5] |
| Boiling Point | 261.0±15.0 °C (Predicted) | [4] |
| pKa (Conjugate Acid) | ~7.4 (Estimated) | Based on N-methylimidazole[2] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DCM) and water. | Inferred from similar imidazole compounds.[2] |
Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine: A Detailed Protocol
The most direct and efficient method for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is through the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Protocol: Reductive Amination
Materials:
-
1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10), potentially with 0.5% triethylamine.
Procedure:
-
Imine Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution, add methylamine solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. Its slower reaction rate compared to reagents like NaBH₄ minimizes side reactions.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the imine intermediate.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Elute with a gradient of DCM and methanol. Expert Tip: The basic nature of the amine product can cause it to streak on the acidic silica gel. To mitigate this, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
Application in Amide Bond Formation: A Gateway to Novel Therapeutics
A primary application of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is its use as a nucleophile in amide coupling reactions. This reaction is one of the most frequently used transformations in drug discovery, allowing for the linkage of this key heterocyclic fragment to a wide array of carboxylic acids.[7][8][9] This modular approach is central to building libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of histamine H3 receptor antagonists.[10]
Protocol: HATU-Mediated Amide Coupling
Materials:
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.0 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
-
Coupling Reaction:
-
Add HATU (1.2 eq) to the stirred solution. Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid, leading to clean and high-yielding amide bond formation with minimal side products and racemization.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or DCM/methanol) to afford the pure amide.
-
Conclusion and Future Perspectives
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a quintessential example of a modern heterocyclic building block that empowers medicinal chemists to explore vast chemical space efficiently. Its straightforward synthesis via reductive amination and its reliable performance in standard amide coupling protocols make it an invaluable tool in the drug discovery process. The strategic placement of the N-methyl group on the imidazole ring can influence metabolic stability and receptor binding interactions, offering a subtle yet powerful handle for molecular optimization. As the quest for novel therapeutics continues, particularly in the realm of neurological disorders where histamine receptors are key targets, the utility of this and structurally related imidazole building blocks is set to expand, paving the way for the next generation of innovative medicines.
References
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3741–3756. [Link]
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Verma, A., Joshi, S., & Singh, D. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Pharmaceutical and Biosciences Journal, 11(2), 1-15. [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3741–3756. [Link]
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Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current opinion in drug discovery & development, 9(6), 765–775. [Link]
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Chaudhury, D., Banerjee, J., Sharma, N., & Shrestha, N. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(6), 1167-1184. [Link]
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Soni, H., & Sharma, S. (2020). Trisubstituted Imidazole Synthesis: A Review. Journal of Seybold Report, 15(8), 248-263. [Link]
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de Oliveira, C. S. A., Lacerda, R. G., & de Lima, G. M. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(1), 11. [Link]
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Narasimman, K., & Jayamoorthy, K. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-24. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2341. [Link]
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Lanari, D., & D'Amico, L. (2016). Nonclassical Routes for Amide Bond Formation. Chemical reviews, 116(22), 14067–14102. [Link]
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Zhang, M., Chen, F., & Zhang, G. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6667. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
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Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery and Development, 9(6), 765-775. [Link]
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Di Donato, L., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 141-163. [Link]
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AccelaChem. CAS 1083246-52-9: N,1-Dimethyl-1H-imidazole-4-methanamine. [Link]
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de Esch, I. J., et al. (2018). Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease. Molecules, 23(10), 2548. [Link]
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HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]
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Afza, N., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section B, 57B, 499-509. [Link]
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Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]
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Inocente, C., et al. (2016). Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness. Journal of child and adolescent psychopharmacology, 26(6), 556–559. [Link]
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Zcollard, C. D., et al. (2000). Novel imidazolyl and triazolyl substituted biphenyl compounds: synthesis and evaluation as nonsteroidal inhibitors of human 17alpha-hydroxylase-C17, 20-lyase (P450 17). Journal of medicinal chemistry, 43(13), 2543–2553. [Link]
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Johansen, T. N., et al. (2005). Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. Journal of medicinal chemistry, 48(9), 3438–3442. [Link]
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The Versatile Building Block: Medicinal Chemistry Applications of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its remarkable versatility in molecular recognition.[1] This five-membered heterocycle is a key component in drugs with a wide array of therapeutic applications, including antifungal, anticancer, and antihypertensive agents.[2]
This guide focuses on a specific, yet highly valuable, imidazole derivative: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This compound serves as a crucial intermediate, particularly in the development of histamine H3 receptor antagonists, which are under investigation for treating various neurological and cognitive disorders.[3] We will provide a comprehensive overview of its synthesis, detailed protocols for its application in medicinal chemistry, and insights into its role in structure-activity relationship (SAR) studies.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is presented below.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| Appearance | Liquid (at room temperature) | |
| Boiling Point | 261.0±15.0 °C (Predicted) | [3] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C | [3] |
Handling and Storage Precautions: This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.
Synthetic Protocols
The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be achieved through a two-step process, beginning with the formation of the key intermediate, 1-methyl-1H-imidazole-4-carboxaldehyde, followed by a reductive amination reaction.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-carboxaldehyde
The synthesis of the aldehyde precursor is a critical first step. Several methods exist for the formylation of imidazoles. A common approach involves the N-methylation of 1H-imidazole-4-carboxaldehyde.
Reaction Scheme:
Caption: N-methylation of 1H-imidazole-4-carboxaldehyde.
Materials:
-
1H-Imidazole-4-carbaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-4-carbaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to create a suspension (a typical concentration is 0.2-0.5 M).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-methyl-1H-imidazole-4-carboxaldehyde by column chromatography on silica gel.
Protocol 2: Reductive Amination to Yield Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
This protocol utilizes the aldehyde synthesized in the previous step to form the target amine.
Reaction Scheme:
Caption: Reductive amination of the aldehyde with methylamine.
Materials:
-
1-Methyl-1H-imidazole-4-carboxaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add methylamine (1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 equivalents) to liberate the free amine.[4]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to control any potential exotherm.[4]
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be purified by column chromatography on silica gel, often with a small amount of triethylamine (e.g., 0.5-1%) added to the eluent to prevent streaking.[4]
Medicinal Chemistry Applications: A Building Block for Histamine H3 Receptor Antagonists
The primary application of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is as a key building block in the synthesis of histamine H3 receptor antagonists.[3] The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[5] Antagonism of this receptor is a promising therapeutic strategy for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[5]
The 1-methyl-4-(aminomethyl)imidazole moiety serves as a crucial pharmacophore that mimics the endogenous ligand, histamine. The secondary amine of the title compound provides a convenient handle for the introduction of various lipophilic side chains, which are essential for achieving antagonist activity.
Protocol 3: General Procedure for the Synthesis of a Histamine H3 Receptor Antagonist Scaffold
This protocol demonstrates a general approach for utilizing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine to construct a more complex molecule, representative of an H3 antagonist scaffold, through N-alkylation.
Workflow Diagram:
Caption: General workflow for N-alkylation.
Materials:
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
-
A suitable lipophilic alkyl halide (e.g., a substituted benzyl bromide or a long-chain alkyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.0 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 equivalents) and the desired lipophilic alkyl halide (1.1 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting amine is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N-alkylated product by column chromatography to yield the desired histamine H3 receptor antagonist scaffold.
Structure-Activity Relationship (SAR) Insights
The 1-methyl-4-((methylamino)methyl)imidazole core is a valuable starting point for SAR exploration in the design of H3 antagonists. Key modifications and their expected impact include:
-
The Lipophilic Side Chain (R-group): The nature of the group attached to the secondary amine is critical for antagonist potency and selectivity. Systematic variation of this group, for instance, by introducing different aromatic or aliphatic moieties, can significantly impact receptor binding affinity.
-
The Methyl Group on the Imidazole Ring: The presence of the methyl group at the N-1 position of the imidazole ring can influence the compound's pKa and metabolic stability. This modification can prevent N-methylation by histamine-N-methyltransferase, potentially improving oral bioavailability and pharmacokinetic properties.[6]
-
The Methyl Group on the Exocyclic Amine: The methyl group on the exocyclic amine can affect the basicity and steric profile of the molecule, which in turn can influence its interaction with the H3 receptor.
SAR Exploration Pathway:
Caption: SAR exploration pathway for H3 antagonists.
Conclusion
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a highly valuable and versatile building block in medicinal chemistry. Its structural similarity to histamine makes it an ideal starting point for the design and synthesis of histamine H3 receptor antagonists. The protocols provided herein offer a practical guide for its synthesis and subsequent derivatization, enabling researchers to explore novel chemical space in the quest for new therapeutics for a range of challenging neurological disorders. The strategic application of this intermediate, coupled with systematic SAR studies, will undoubtedly continue to fuel innovation in drug discovery.
References
-
Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Jr, Anthes, J. C., Williams, S. M., Wu, R. L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5464–5468. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 28). H3 receptor antagonist. In Wikipedia. [Link]
-
Leurs, R., Hoffmann, M., & Timmerman, H. (2000). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 21(1), 11–12. [Link]
-
Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic and Systems Biology, 5(1). [Link]
-
Patel, R. P., & Patel, P. T. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists, 7(3), 224-230. [Link]
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Application Notes and Protocols for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of potent and selective histamine H3 receptor (H3R) antagonists and inverse agonists. Its structural motif is integral to compounds investigated for the therapeutic treatment of a range of neurological and psychiatric disorders. These conditions include Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). This guide provides an in-depth exploration of the role of this compound in neurological research, detailing its synthesis, its incorporation into advanced H3R antagonists, and comprehensive protocols for the biological evaluation of its derivatives.
Introduction: The Significance of the Imidazole Scaffold in Targeting the Histamine H3 Receptor
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons, modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This unique regulatory role has positioned the H3 receptor as a prime target for therapeutic intervention in disorders characterized by neurotransmitter dysregulation. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine serves as a crucial pharmacophore in the design of H3R antagonists, providing the necessary imidazole ring for receptor interaction. By antagonizing the H3 receptor, compounds derived from this intermediate can enhance the release of wakefulness- and cognition-promoting neurotransmitters, offering a promising strategy for symptomatic relief in various neurological conditions.
Physicochemical Properties and Handling
While specific experimental data for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is limited in publicly available literature, its predicted and known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | PubChem |
| Molecular Weight | 125.17 g/mol | PubChem |
| Predicted Boiling Point | 261.0 ± 15.0 °C | MySkinRecipes |
| Predicted Density | 1.05 ± 0.1 g/cm³ | MySkinRecipes |
| Storage | 2-8°C | MySkinRecipes |
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. May cause skin and eye irritation and respiratory irritation.
Synthesis Protocol: Reductive Amination Approach
A reliable method for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is via the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with methylamine.
Workflow for the Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Caption: Reductive amination workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol.
-
To this solution, add a solution of methylamine (1.1-1.2 eq) in methanol or THF.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Application in the Synthesis of Histamine H3 Receptor Antagonists
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine serves as a versatile starting material for the synthesis of a diverse range of H3 receptor antagonists. The primary amine provides a reactive handle for the introduction of various lipophilic side chains, a key structural feature for achieving antagonist activity at the H3 receptor.
General Synthetic Strategy for H3R Antagonists
Caption: General scheme for synthesizing H3R antagonists from the core amine.
In Vitro Characterization of Derived H3 Receptor Antagonists
The following protocols are designed to assess the biological activity of novel compounds synthesized from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (Radioligand).
-
Test compounds and reference compounds (e.g., Thioperamide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the H3 receptor. Lyse the cells and isolate the cell membranes via centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Illustrative Data for H3R Antagonists:
| Compound | Receptor Binding Affinity (Ki, nM) |
| Thioperamide | 2-10 |
| Pitolisant | 1-5 |
| Clobenpropit | 0.5-2 |
Note: This data is for established H3R antagonists and serves as a benchmark for newly synthesized compounds.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the ability of a compound to act as an inverse agonist at the G-protein coupled H3 receptor.
Materials:
-
Membranes from cells expressing the H3 receptor.
-
[³⁵S]GTPγS.
-
GDP, assay buffer.
-
Test compounds.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by filtration and measure the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: A decrease in [³⁵S]GTPγS binding in the absence of an agonist indicates inverse agonist activity. Calculate the IC₅₀ value.
In Vivo Evaluation of Pro-Cognitive Effects of Derived Compounds
The scopolamine-induced amnesia model in rodents is a widely used and validated method to assess the potential of compounds to improve cognitive function.
Protocol 3: Scopolamine-Induced Amnesia Model (Morris Water Maze)
Animals: Male C57BL/6 mice.
Procedure:
-
Habituation: Allow mice to acclimatize to the testing room and handling for several days.
-
Drug Administration: Administer the test compound (derived from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the task.
-
Amnesia Induction: 30 minutes after test compound administration, inject scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive deficits.
-
Morris Water Maze Task:
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies and time in the target quadrant between the vehicle, scopolamine-only, and test compound-treated groups. A significant reduction in escape latency and an increase in time spent in the target quadrant by the test compound group compared to the scopolamine-only group indicates a pro-cognitive effect.
Workflow for In Vivo Cognitive Testing
Caption: Workflow for assessing pro-cognitive effects in the scopolamine-induced amnesia model.
Conclusion and Future Directions
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a valuable and versatile chemical entity for the development of novel therapeutics targeting neurological disorders through the modulation of the histamine H3 receptor. The protocols outlined in this guide provide a framework for the synthesis of this key intermediate and the subsequent in vitro and in vivo evaluation of its derivatives. Future research should focus on the design and synthesis of novel antagonists with improved pharmacokinetic and pharmacodynamic profiles, leveraging the structural foundation provided by Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Such efforts will be crucial in advancing the development of effective treatments for debilitating neurological conditions.
References
Application Note & Protocols: High-Throughput and Confirmatory Assays for Determining the Bioactivity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
An in-depth guide to the functional characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
For researchers, scientists, and drug development professionals investigating novel small molecule therapeutics, this guide provides a comprehensive framework for characterizing the biochemical activity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Introduction: Unveiling the Potential of a Histamine Analogue
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic amine containing a 1-methyl-1H-imidazole core.[1][2] Its structure is analogous to endogenous histamine, suggesting a potential role in modulating biological pathways involving histamine signaling and metabolism. The imidazole moiety is a common scaffold in bioactive compounds, known to interact with a wide range of biological targets.[3][4] Notably, this compound has been identified as a key intermediate in the synthesis of histamine H3 receptor antagonists, highlighting its relevance in neuropharmacology and the treatment of neurological disorders.[5]
Given its structural features, two primary enzyme families are of immediate interest as potential targets:
-
Histamine N-Methyltransferase (HNMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme is the principal catalyst for inactivating histamine in the central nervous system.[6][7] The structural similarity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine to histamine makes it a candidate substrate or inhibitor for HNMT.
-
Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes catalyze the oxidative deamination of monoamines, including neurotransmitters.[8][9] As a monoamine, the target compound could be a substrate or inhibitor of MAO isoforms, the dysregulation of which is linked to depression and neurodegenerative diseases.[8][10]
This document outlines three distinct, complementary assay strategies to determine if Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine interacts with these enzymes: a classic radiometric assay for ultimate precision, a high-throughput fluorometric assay for screening, and a definitive LC-MS/MS assay for confirmation and detailed kinetic analysis.
Section 1: Assay Principles and Strategic Selection
The choice of assay depends on the research goal, throughput requirements, and available instrumentation. The following methods provide a tiered approach, from high-throughput screening to detailed mechanistic studies.
Radiometric Assays: The Gold Standard for Methyltransferases
Radiometric assays are highly sensitive and directly measure enzymatic activity, making them a benchmark for methyltransferase studies.[11] These assays typically utilize tritium-labeled S-adenosyl-L-methionine ([³H]SAM) as the methyl donor.[12][13] If the target compound is a substrate for an enzyme like HNMT, the enzyme will transfer the radioactive methyl group from [³H]SAM to the compound. The resulting radiolabeled product is then separated from the unreacted [³H]SAM and quantified using liquid scintillation counting.[13][14]
-
Causality: This method is considered a "gold standard" because it directly measures the catalytic event (methyl transfer) without the need for coupling enzymes or indirect reporters, which can be sources of artifacts.[11][12] Its high sensitivity is ideal for enzymes with low turnover rates or when characterizing potent inhibitors.[15]
Fluorometric Assays: Scalability for High-Throughput Screening (HTS)
Fluorometric assays offer a non-radioactive, high-throughput alternative suitable for screening large compound libraries.
-
For Methyltransferases (HNMT): A common approach is a coupled-enzyme assay that quantifies the universal methyltransferase product, S-adenosylhomocysteine (SAH).[16][17] The SAH produced is hydrolyzed to adenine, which is then converted through a series of enzymatic steps to generate hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to produce the highly fluorescent compound resorufin.[16] The fluorescence signal is directly proportional to the HNMT activity.
-
For Monoamine Oxidases (MAO): MAO activity assays are more direct. The oxidative deamination of a substrate by MAO inherently produces H₂O₂ as a byproduct.[9] This H₂O₂ can be detected using a fluorometric probe, similar to the methyltransferase assay. Specific inhibitors, Clorgyline for MAO-A and Selegiline (or Pargyline) for MAO-B, are used to differentiate the activity of the two isoforms.[18]
LC-MS/MS Assays: Unambiguous Confirmation and Kinetic Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest degree of specificity and is an invaluable tool for secondary screening and detailed kinetic studies.[19][20] This method physically separates the reaction components via HPLC and then uses mass spectrometry to directly detect and quantify the substrate and the specific product formed.
-
Trustworthiness: LC-MS/MS is a self-validating system. It eliminates false positives that may arise from compound autofluorescence or interference with coupling enzymes in fluorometric assays.[19] It allows for the use of natural, unlabeled substrates and can be used to perform detailed kinetic analysis (e.g., determination of Kₘ, Vₘₐₓ, and kᵢ) by precisely measuring product formation over time.[21][22]
Section 2: Experimental Protocols
The following protocols provide step-by-step methodologies. All procedures should be performed using appropriate personal protective equipment.
Protocol 1: Radiometric Assay for HNMT Activity
This protocol determines if Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine acts as a substrate or inhibitor of HNMT.
Materials and Reagents:
-
Recombinant human HNMT
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (Test Compound)
-
Histamine (Control Substrate)
-
[³H]S-adenosyl-L-methionine ([³H]SAM)
-
S-adenosyl-L-methionine (SAM), non-radiolabeled
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.8
-
Stop Solution: 2.5 M Borate Buffer, pH 10
-
Phosphomolybdotungstic acid (for product extraction)
-
Liquid Scintillation Cocktail and Vials
-
Liquid Scintillation Counter
Step-by-Step Methodology:
-
Reaction Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a standard 50 µL reaction, add the components in the following order:
-
Assay Buffer
-
Test Compound or Histamine (at various concentrations)
-
Recombinant HNMT (e.g., 0.025 µg/mL)[6]
-
-
Pre-incubation (for Inhibition Assay): If testing for inhibition, pre-incubate the enzyme and Test Compound for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation: Start the reaction by adding a mix of SAM and [³H]SAM (e.g., final concentration of 1.4 µM SAM and 0.014 µM [³H]SAM).[6] Vortex gently to mix.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding 25 µL of the Stop Solution.
-
Product Extraction: Add an appropriate organic solvent (e.g., a toluene/isoamyl alcohol mixture containing phosphomolybdotungstic acid) to selectively extract the methylated product. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial containing liquid scintillation cocktail.
-
Measurement: Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis:
-
Substrate Activity: Compare the CPM from reactions containing the Test Compound to a no-substrate control. A significant increase in CPM indicates the compound is a substrate.
-
Inhibitor Activity: In reactions using histamine as the substrate, compare the CPM in the presence and absence of the Test Compound. A decrease in CPM indicates inhibition. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Fluorometric Coupled Assay for Enzyme Activity
This protocol is adaptable for both HNMT and MAO activity in a 96-well plate format, ideal for higher throughput.
A. HNMT Activity (Coupled Assay)
Principle Visualization:
Caption: Coupled enzyme pathway for fluorometric detection of methyltransferase activity.
Materials and Reagents:
-
Reagents from Protocol 1 (excluding radiolabeled SAM)
-
Coupled Enzyme Mix: SAH Nucleosidase, Adenine Deaminase, Xanthine Oxidase
-
Horseradish Peroxidase (HRP)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) or similar probe
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 530-540 nm / 585-595 nm)[16]
Step-by-Step Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, coupled enzymes, HRP, and ADHP probe.
-
Dispense Reagents: In each well of the 96-well plate, add:
-
Test Compound or control inhibitor at various concentrations.
-
Substrate (Histamine) and SAM.
-
HNMT enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader. The signal can be measured kinetically or as an endpoint reading.
B. MAO Activity
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B (or mitochondrial extracts)
-
Test Compound
-
Tyramine (non-specific MAO substrate)[18]
-
Clorgyline (MAO-A specific inhibitor)[18]
-
Selegiline or Pargyline (MAO-B specific inhibitor)[18]
-
HRP and a fluorometric probe (e.g., OxiRed™, ADHP)
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4
-
Black, flat-bottom 96-well microplate and plate reader
Step-by-Step Methodology:
-
Prepare Wells: Set up wells for total MAO activity, MAO-A activity (containing Selegiline/Pargyline to inhibit MAO-B), and MAO-B activity (containing Clorgyline to inhibit MAO-A). Also include no-enzyme and no-substrate controls.
-
Add Inhibitors and Compound: Add specific inhibitors to the appropriate wells and incubate for 10 minutes at room temperature. Then add the Test Compound at various concentrations.
-
Prepare Working Reagent: Prepare a master mix of Assay Buffer, HRP, fluorometric probe, and the substrate (Tyramine).
-
Initiate and Incubate: Add the Working Reagent to all wells to start the reaction. Incubate for 20-60 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity.
Data Analysis (Both Assays):
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition versus log[Test Compound] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: LC-MS/MS Confirmatory Assay
This protocol provides a definitive, label-free method to quantify enzymatic activity.
Principle Visualization:
Caption: General workflow for LC-MS/MS-based enzyme activity assays.
Materials and Reagents:
-
Enzyme, substrate, and Test Compound as in previous protocols
-
Internal Standard (IS): A stable, isotopically labeled version of the product or a structurally similar molecule.
-
Quenching Solution: e.g., Acetonitrile containing 1% formic acid and the Internal Standard.
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology:
-
Enzymatic Reaction: Perform the enzymatic reaction in microcentrifuge tubes as described in Protocol 1 (steps 1-4), but without radiolabels.
-
Reaction Quenching: At defined time points, terminate the reaction by adding a volume of ice-cold Quenching Solution. This stops the enzyme and precipitates proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[23]
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject a small volume onto the LC-MS/MS system.
-
Method Development: Develop a chromatographic method to separate the substrate from the product. Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer to specifically detect the parent-to-fragment ion transitions for the substrate, product, and internal standard.
-
Data Acquisition: Run the samples and acquire the data.
Data Analysis:
-
Quantification: Integrate the peak areas for the product and the internal standard. Calculate the ratio of the product peak area to the IS peak area.
-
Standard Curve: Generate a standard curve using known concentrations of the product to correlate the peak area ratio to the absolute amount of product formed.
-
Calculate Activity: Determine the rate of product formation (e.g., in nmol/hr/mg protein).[21]
-
Kinetic Parameters: For inhibition studies, measure the reaction rate at various substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Section 3: Data Presentation and Interpretation
Table 1: Comparison of Assay Methodologies
| Parameter | Radiometric Assay | Fluorometric Assay | LC-MS/MS Assay |
| Principle | Direct detection of radiolabeled product | Indirect, coupled-enzyme detection | Direct detection by mass |
| Throughput | Low to Medium | High | Medium |
| Sensitivity | Very High | High | Very High |
| Specificity | High | Moderate (prone to interference) | Very High |
| Primary Use | Gold-standard validation, mechanistic studies | Primary screening (HTS) | Hit confirmation, kinetic analysis |
| Key Advantage | Direct measurement, high sensitivity[11][12] | Scalable, non-radioactive | Unambiguous results, eliminates false positives[19][22] |
| Key Limitation | Radioactive waste, low throughput | Prone to compound interference | Lower throughput, requires specialized equipment |
Interpreting Results:
-
Primary Screening: A "hit" from the fluorometric screen (e.g., >50% inhibition at 10 µM) indicates potential activity.
-
Hit Confirmation: The hit should be re-tested using the LC-MS/MS assay. Confirmation by LC-MS/MS validates the initial finding and rules out assay artifacts.
-
Mechanism of Action: If the compound is a confirmed inhibitor, follow-up studies using the radiometric or LC-MS/MS assay should be performed to determine the IC₅₀ and the mechanism of inhibition through kinetic analysis. If the compound is identified as a substrate, its kinetic parameters (Kₘ and k꜀ₐₜ) can be determined.
By employing this multi-faceted approach, researchers can confidently and accurately define the biochemical activity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, providing a solid foundation for further drug development and pharmacological studies.
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Jeong, S. Y., & Lee, S. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2085, 153-161. [Link]
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Wu, J., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 543-551. [Link]
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Wang, L., et al. (2022). Detection of DNA Methyltransferase Activity via Fluorescence Resonance Energy Transfer and Exonuclease-Mediated Target Recycling. International Journal of Molecular Sciences, 23(12), 6469. [Link]
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Al-Abdallat, S., et al. (2018). Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases. Frontiers in Chemistry, 6, 549. [Link]
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Verburg, K. M., et al. (1983). A new radioenzymatic assay for histamine using purified histamine N-methyltransferase. Life Sciences, 32(24), 2855-2867. [Link]
- Cayman Chemical. (n.d.). Methyltransferase Fluorometric Assay Kit (MT).
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- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
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Zhao, W., et al. (2013). Highly sensitive fluorescence assay of DNA methyltransferase activity via methylation-sensitive cleavage coupled with nicking enzyme-assisted signal amplification. Biosensors & Bioelectronics, 41, 719-724. [Link]
- SAMDI Tech. (2020). TechNote - Radioactivity Assays for Methyltransferases.
- Eurofins Discovery. (n.d.). HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay.
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Chen, Y., et al. (2021). Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. American Journal of Clinical Pathology, 155(3), 425-435. [Link]
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Peters, L., et al. (2016). The relevance of homogeneous radiometric assays in modern drug discovery. Expert Opinion on Drug Discovery, 11(4), 393-404. [Link]
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Prier, C. K., et al. (2017). A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts. Nature Protocols, 12(8), 1496-1512. [Link]
- MyBioSource. (n.d.). HNMT elisa kit :: Human Histamine N-methyltransferase ELISA Kit.
- Leitner, A., & Lindner, W. (2012). LC-MS for the Determination of the Enzymatic Activity of Proteins. In Mass Spectrometry of Proteins and Peptides. Humana Press.
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Delorme, V., et al. (2015). Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies. Nucleic Acids Research, 43(12), e78. [Link]
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Li, Z., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1113221. [Link]
- Arigo biolaboratories. (n.d.). Human HNMT ELISA Kit (ARG83299).
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Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecule. Journal of Chemical and Pharmaceutical Research, 9(8), 209-218. [Link]
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Khan, I., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 14(1), 6985. [Link]
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Singh, L., et al. (2012). Synthesis and Antimicrobial Activity of some Methyl-4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 519-522. [Link]-Singh-Tiwari/e51e18d667c2cd8a29b4657158f969966144e13d)
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Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]
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Application Note: The Strategic Role of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic role of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine as a critical building block in modern medicinal chemistry.
Introduction: The Imidazole Scaffold and Its Privileged Role
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic aromatic ring is a key constituent in numerous natural products, including the amino acid histidine and the neurotransmitter histamine.[3][4][5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within enzyme active sites and receptor binding pockets. Consequently, imidazole derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4][5][6][7]
Within this important class of compounds, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has emerged as a highly valuable synthetic intermediate. It serves as a crucial building block, particularly in the development of antagonists for the histamine H3 receptor, a key target in the central nervous system (CNS).[8] Its structure provides a specific N-methylated imidazole core that is instrumental in designing potent and selective ligands for neurological disorders such as narcolepsy, Attention-Deficit/Hyperactivity Disorder (ADHD), and Alzheimer's disease.[8]
This document provides a detailed overview of the application of this reagent, including protocols for its synthesis and its subsequent use in constructing advanced drug candidates, alongside a standard biological assay for evaluating the final compounds.
Compound Profile and Physicochemical Properties
A clear understanding of the reagent's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | N/A |
| Molecular Formula | C₆H₁₁N₃ | [8] |
| Molecular Weight | 125.17 g/mol | [8] |
| CAS Number | 1083246-52-9 | [8] |
| Predicted Boiling Point | 261.0 ± 15.0 °C | [8] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | [8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8] |
Core Application: A Key Building Block for Histamine H3 Receptor Antagonists
The primary role of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in drug discovery is as a structural motif for targeting histamine receptors. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor in the CNS, regulating the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.
Antagonists or inverse agonists of the H3 receptor block this autoregulatory function, leading to increased levels of these neurotransmitters. This mechanism is therapeutically valuable for promoting wakefulness and enhancing cognitive function, making the H3 receptor a prime target for neurological and psychiatric disorders. The 1-methylimidazole moiety provided by this building block is critical for achieving high affinity and selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).
The diagram below illustrates the canonical signaling pathway of the H3 receptor and the effect of an antagonist.
Caption: H3 receptor antagonists block inhibitory signaling, promoting neurotransmitter release.
Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt them based on available laboratory equipment and specific synthetic targets. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
This protocol describes a plausible two-step synthesis starting from the commercially available 1-Methyl-1H-imidazole-4-carbonitrile. The process involves the reduction of the nitrile to a primary amine, followed by reductive amination to yield the target secondary amine.
Caption: Two-step synthesis workflow from nitrile to the target secondary amine.
Part A: Reduction to (1-methyl-1H-imidazol-4-yl)methanamine
-
Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Suspension: Carefully add Lithium Aluminum Hydride (LAH) (1.2 eq.) to 150 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1-Methyl-1H-imidazole-4-carbonitrile (1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams.
-
Workup: A granular precipitate will form. Stir the mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be used in the next step without further purification.
Part B: Reductive Amination to the Target Compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude primary amine from Part A (1.0 eq.) in 100 mL of Dichloromethane (DCM).
-
Reagent Addition: Add paraformaldehyde (1.1 eq.) and Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Protocol 2: Application in Synthesis - Amide Coupling
This protocol demonstrates how the title compound is used to build a larger molecule, a common step in constructing H3 antagonists.
-
Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve a suitable carboxylic acid partner (e.g., 4-(piperidin-1-yl)benzoic acid) (1.0 eq.) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Agent Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.2 eq.) in 10 mL of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor completion by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Workup: Pour the reaction mixture into 100 mL of water and extract three times with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the final amide-linked H3 antagonist candidate.
Protocol 3: Biological Evaluation - H3 Receptor Radioligand Binding Assay
This protocol provides a self-validating system to assess the binding affinity of newly synthesized compounds for the human histamine H3 receptor.
This is a competitive binding assay. A constant concentration of a radiolabeled H3-specific ligand (e.g., [³H]-Nα-methylhistamine) is incubated with a source of H3 receptors (e.g., membranes from HEK293 cells expressing the receptor). The ability of a non-labeled test compound (the synthesized antagonist) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is its IC₅₀ value.
-
Receptor Source: Cell membranes from a stable cell line expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: Synthesized potential H3 antagonists, dissolved in DMSO to create stock solutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent H3 ligand (e.g., Thioperamide).
-
Scintillation Cocktail and a Liquid Scintillation Counter .
-
96-well filter plates (GF/B or GF/C) and a cell harvester .
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds in assay buffer. Include wells for "total binding" (radioligand + buffer, no test compound) and "non-specific binding" (radioligand + high concentration of control ligand).
-
Reaction Incubation: To each well, add the following in order:
-
50 µL of assay buffer (or diluted test compound/control ligand).
-
50 µL of radioligand solution (at a final concentration near its Kd).
-
100 µL of the H3 receptor membrane suspension.
-
-
Incubation: Incubate the plate at 25 °C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter mat to dry. Place the mat in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is more than a simple chemical intermediate; it is a strategically designed building block that provides a validated pharmacophore for a high-value CNS target. Its application significantly streamlines the synthesis of complex molecules aimed at modulating the histamine H3 receptor. The protocols outlined here provide a robust framework for the synthesis, application, and biological evaluation of novel drug candidates derived from this versatile scaffold, empowering researchers to accelerate the discovery of new therapies for challenging neurological disorders.
References
- MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
- FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?.
- Wikipedia. (2026, January 12). 4-Methylhistamine.
- PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine.
- Sigma-Aldrich. (n.d.). (1-methyl-1H-imidazol-4-yl)methylamine AldrichCPR.
- Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.
- International Science Community Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
- MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- PubMed. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 45-53.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Current Synthetic & Systems Biology, 5(1).
- ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
- PMC (NIH). (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry.
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Application Notes and Protocols for Developing the Structure-Activity Relationship (SAR) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Analogs as Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the therapeutic intervention of various neurological and psychiatric disorders.[1] Functioning primarily as a presynaptic autoreceptor, the H3R modulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] Consequently, H3R antagonists and inverse agonists are being actively pursued for their potential in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]
The scaffold of methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine represents a crucial pharmacophore in the design of potent and selective H3R antagonists. A comprehensive understanding of the structure-activity relationship (SAR) of its analogs is paramount for optimizing lead compounds with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed framework for the synthesis, biological evaluation, and SAR analysis of this important class of molecules.
The Logic of SAR Development: An Overview
The development of a robust SAR for any chemical series is an iterative process that systematically explores the impact of structural modifications on biological activity. This process is crucial for identifying key molecular features responsible for target engagement and for fine-tuning properties such as potency, selectivity, and metabolic stability.
Caption: A generalized workflow for the Structure-Activity Relationship (SAR) study of novel chemical entities.
Synthetic Protocols
A versatile and efficient synthesis of the core scaffold and its analogs is fundamental to any SAR campaign. The following protocols outline two common and reliable methods for the preparation of methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and a representative analog.
Protocol 1: Synthesis of the Core Intermediate: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
This two-step procedure begins with the synthesis of a key chloro-intermediate followed by amination.
Step 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
This procedure is adapted from established methods for the chlorination of hydroxymethylimidazoles.
Materials:
-
4-(Hydroxymethyl)-1-methyl-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Nitrogen or argon gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), cool thionyl chloride (SOCl₂) in an ice bath.
-
Slowly add 4-(hydroxymethyl)-1-methyl-1H-imidazole to the cooled thionyl chloride with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently heat to 40-50°C for 1-2 hours.
-
Cool the reaction mixture back to room temperature and carefully quench by slowly adding anhydrous diethyl ether. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with copious amounts of anhydrous diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Step 2: Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Materials:
-
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
-
Methylamine (solution in ethanol or THF, or as a gas)
-
Anhydrous polar solvent (e.g., ethanol, THF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Suspend 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in an anhydrous polar solvent in a round-bottom flask.
-
Add a base (e.g., triethylamine, 2-3 equivalents) to neutralize the hydrochloride salt and facilitate the subsequent reaction.
-
Add an excess of methylamine solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the desired methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Protocol 2: Reductive Amination for Analog Synthesis
Reductive amination is a powerful one-pot method for synthesizing a wide array of analogs by varying the aldehyde and amine coupling partners.[3][4]
Synthesis of a Representative N-Propyl Analog:
Materials:
-
1-Methyl-1H-imidazole-4-carbaldehyde
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5][6]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
-
Acetic acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 1-methyl-1H-imidazole-4-carbaldehyde and propylamine (1.0-1.2 equivalents) in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation.[4]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
The in vitro characterization of novel analogs is essential for determining their affinity and functional activity at the H3 receptor.
Protocol 3: Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compounds for the H3 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
[³H]-Nα-methylhistamine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., clobenpropit or histamine at a high concentration)
-
Synthesized test compounds at various concentrations
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the radioligand ([³H]-Nα-methylhistamine) at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Protocol 4: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to act as an antagonist or inverse agonist by quantifying its effect on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
H3R agonist (e.g., (R)-α-methylhistamine)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)
-
Synthesized test compounds at various concentrations
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the cell membranes, GDP, and the test compound at various concentrations.
-
To determine antagonist activity, add the H3R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
To determine inverse agonist activity, omit the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plates at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For antagonists, calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
For inverse agonists, calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal inhibition of basal [³⁵S]GTPγS binding.
Structure-Activity Relationship (SAR) Analysis
The systematic analysis of the biological data obtained from the synthesized analogs allows for the elucidation of key SAR trends.
Data Presentation
| Compound ID | R¹ | R² | H3R Binding Affinity (Ki, nM) | H3R Functional Activity (IC₅₀/EC₅₀, nM) |
| Core | H | CH₃ | [Value] | [Value] |
| Analog 1 | H | C₂H₅ | [Value] | [Value] |
| Analog 2 | H | n-C₃H₇ | [Value] | [Value] |
| Analog 3 | CH₃ | CH₃ | [Value] | [Value] |
| Analog 4 | C₂H₅ | CH₃ | [Value] | [Value] |
Note: The values in this table are placeholders and should be populated with experimental data.
Key SAR Insights
The following diagram illustrates the key points of modification on the methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold and the general SAR trends observed for H3R antagonists.
Caption: Key modification points on the core scaffold and general SAR trends.
-
The Imidazole Ring: The 1-methyl-1H-imidazol-4-yl moiety is a critical pharmacophore for H3R recognition, likely through hydrogen bonding and/or electrostatic interactions within the receptor binding pocket. The N1-methylation is often optimal for potency.
-
The Ethylamine Linker: The two-atom linker between the imidazole ring and the terminal nitrogen is generally conserved in potent H3R ligands.
-
The Terminal Amine (N-substitution): This is a key area for SAR exploration.
-
N-Methyl Group: The presence of a methyl group on the terminal nitrogen is often well-tolerated and can be a good starting point for further optimization.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent can have varied effects. While some increase in size may be tolerated or even beneficial, excessively bulky groups can lead to a decrease in affinity due to steric hindrance.[7]
-
Introduction of Cyclic and Aromatic Moieties: The incorporation of cyclic or aromatic groups at this position, often via a linker, is a common strategy to enhance potency and introduce favorable physicochemical properties.[7][8]
-
-
Cα-Alkylation: Introduction of substituents on the carbon atom adjacent to the terminal nitrogen can impact both potency and metabolic stability. This position is sensitive to steric bulk, and small alkyl groups are often preferred.
Conclusion
The systematic development of the SAR for methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine analogs is a powerful strategy for the discovery of novel and potent histamine H3 receptor antagonists. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers in this field. By carefully analyzing the impact of structural modifications on receptor affinity and functional activity, it is possible to design and synthesize next-generation H3R antagonists with improved therapeutic potential for a range of CNS disorders.
References
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H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed. [Link]
-
QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases. PubMed Central. [Link]
-
H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. ACS Publications. [Link]
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Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. PubMed. [Link]
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Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PubMed Central. [Link]
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Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. [Link]
-
A new family of histamine H-3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. ResearchGate. [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]
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The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central. [Link]
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Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. PubMed. [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
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4-(Chloromethyl)-1-methyl-1H-imidazole. PubChem. [Link]
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4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists. PubMed. [Link]
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Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Royal Society of Chemistry. [Link]
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Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. PubMed. [Link]
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Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed. [Link]
- Preparation of 4-methyl-5-chloromethyl-imidazole.
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Application Notes for the Evaluation of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine as a Putative Histamine H3 Receptor Modulator in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive theoretical framework and detailed experimental protocols for the initial characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a novel small molecule, in the context of Alzheimer's disease (AD) research. While this specific compound is not extensively documented in existing literature, its core structure, featuring a 1-methyl-1H-imidazol-4-yl moiety, is a well-established pharmacophore for histamine H3 receptor (H3R) ligands. This guide is structured around the central hypothesis that the compound acts as an H3R antagonist or inverse agonist, a class of molecules with therapeutic potential for AD. We present the scientific rationale, step-by-step protocols for in vitro and cell-based characterization, and a logical workflow for assessing its potential as a pro-cognitive agent.
Part 1: Scientific Rationale & Proposed Mechanism of Action
The Imidazole Scaffold: A Privileged Structure in CNS Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in biologically crucial molecules like the amino acid histidine, make it a "privileged scaffold".[1] This means it can interact with a wide range of biological targets. In neuroscience, imidazole derivatives have been developed as multi-target agents for complex neurodegenerative disorders, including Alzheimer's disease, by modulating pathways related to neuroinflammation, oxidative stress, and neurotransmission.[2][3]
The Histamine H3 Receptor: A Key Target for Cognitive Enhancement in AD
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons in the central nervous system.[4] Its activation inhibits the synthesis and release of histamine. Crucially, H3Rs also act as heteroreceptors on non-histaminergic neurons, where they suppress the release of other vital neurotransmitters involved in cognition, such as acetylcholine (ACh), norepinephrine, and dopamine.[5]
In the Alzheimer's brain, the cholinergic system, which is critical for learning and memory, is known to degenerate. By blocking the H3 receptor with an antagonist or inverse agonist, the inhibitory "brake" is released, leading to a dual benefit:
-
Increased Histamine Release: Enhances wakefulness and alertness.[6]
-
Increased Acetylcholine Release: Directly addresses the cholinergic deficit central to AD cognitive symptoms.[4]
This pro-cognitive potential has driven the development of numerous H3R antagonists, with several advancing to clinical trials for AD and other cognitive disorders.[4][7]
Central Hypothesis: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine as an H3R Antagonist
The chemical structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine strongly suggests a potential interaction with the H3 receptor. The substituted methyl-imidazole core is a classic feature of potent H3R ligands. We hypothesize that this compound will bind to the H3R and function as an antagonist or inverse agonist, thereby increasing the release of histamine and acetylcholine and exerting a pro-cognitive effect relevant to AD therapy. The following protocols are designed to systematically test this hypothesis.
Caption: Proposed mechanism of H3R antagonism for cognitive enhancement.
Part 2: In Vitro Characterization Protocols
The initial evaluation of a novel compound requires a quantitative assessment of its direct interaction with the intended target. The following protocols are designed to determine the binding affinity and functional activity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at the human H3 receptor.
Protocol 1: H3 Receptor Binding Affinity (Ki) Determination via Radioligand Assay
Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the H3 receptor. The concentration at which the compound displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.
Materials:
-
HEK293 cell membranes stably expressing the human H3 receptor (hH3R).
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).
-
Non-specific binding control: Clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[8]
-
Test Compound Stock: 10 mM in DMSO.
-
96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in assay buffer, typically from 100 µM to 0.1 nM.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Clobenpropit (for non-specific binding) OR 25 µL of diluted test compound.
-
25 µL of [³H]-NAMH diluted in assay buffer to a final concentration of ~2 nM.[9]
-
50 µL of hH3R membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials or a compatible microplate, add scintillation fluid, and allow to equilibrate for at least 2 hours.[9] Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: H3 Receptor Functional Activity ([³⁵S]GTPγS) Assay
Principle: The H3R signals through Gi/o proteins. When an agonist binds, it promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly upon G-protein activation. An increase in [³⁵S]GTPγS binding indicates agonist activity, while a compound that blocks agonist-induced binding is an antagonist. A decrease in basal binding indicates inverse agonist activity.
Materials:
-
hH3R-expressing cell membranes.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Agonist control: R-(α)-methylhistamine (RAMH).
-
Test Compound Stock: 10 mM in DMSO.
-
Standard filtration and scintillation counting equipment.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the hH3R membranes with GDP (final concentration 10 µM) on ice for 15 minutes to ensure G-proteins are in their inactive state.
-
Assay Setup (for Antagonist/Inverse Agonist modes):
-
Inverse Agonist Mode: Add increasing concentrations of the test compound to the wells.
-
Antagonist Mode: Add increasing concentrations of the test compound, followed by a fixed, EC80 concentration of the agonist RAMH to all wells.
-
-
Reaction Initiation: Add the pre-incubated membranes and [³⁵S]GTPγS (final concentration ~0.1 nM) to the wells. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Harvesting: Stop the reaction and harvest the bound radioligand by rapid filtration, as described in Protocol 1.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Inverse Agonism: Plot [³⁵S]GTPγS binding against the log concentration of the test compound. A dose-dependent decrease below basal levels indicates inverse agonist activity.
-
Antagonism: Plot [³⁵S]GTPγS binding against the log concentration of the test compound in the presence of the agonist. A dose-dependent inhibition of the agonist response indicates antagonist activity. Calculate the IC50 and subsequently the functional equilibrium constant (Kb) using the appropriate pharmacological model.
-
Data Presentation: Summary of In Vitro Characterization
| Compound | H3R Binding Ki (nM) | H3R Functional Activity | IC50 / EC50 (nM) |
| Test Compound | Experimental Value | Inverse Agonist / Antagonist | Experimental Value |
| Pitolisant (Control) | 1 - 5 | Inverse Agonist | 2 - 10 |
| Ciproxifan (Control) | 0.5 - 2 | Antagonist / Inverse Agonist | 1 - 8 |
| (Note: Control values are representative ranges from literature and should be determined concurrently). |
Part 3: Cell-Based Assay Protocols
After confirming direct target engagement, it is crucial to assess the compound's effects in a cellular context, evaluating both its safety profile and its potential to counteract disease-relevant pathology.
Protocol 3: Neuronal Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in signal indicates cytotoxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates, spectrophotometer.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control. Plot cell viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).
Protocol 4: Neuroprotection Against Amyloid-β (Aβ₄₂) Induced Toxicity
Principle: A key pathological hallmark of AD is neuronal death induced by toxic oligomers of the amyloid-beta peptide. This assay assesses whether pre-treatment with the test compound can protect neuronal cells from Aβ₄₂-induced cell death, typically measured using the MTT assay or a similar viability readout.
Materials:
-
All materials from Protocol 3.
-
Aβ₄₂ peptide, pre-aggregated into toxic oligomers (a standard protocol involves dissolving the peptide in HFIP, drying, and re-suspending in DMSO followed by dilution in culture medium and incubation for several hours).
-
Positive Control: A known neuroprotective agent.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 3.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of the test compound (determined from Protocol 3). Incubate for 1-2 hours.
-
Aβ₄₂ Challenge: Add the prepared Aβ₄₂ oligomers to the wells to a final concentration known to induce ~40-50% cell death (e.g., 5-10 µM).
-
Controls: Include wells with cells only, cells + vehicle, cells + test compound only, and cells + Aβ₄₂ only.
-
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 3 to quantify cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the Aβ₄₂-only treated cells. A significant increase in viability compared to the Aβ₄₂ control indicates a neuroprotective effect.
Caption: A tiered workflow for characterizing novel AD drug candidates.
Part 4: Data Interpretation & Future Directions
An ideal lead compound emerging from this initial screening cascade would exhibit:
-
High Target Affinity: A Ki value in the low nanomolar range from Protocol 1.
-
Clear Functional Activity: Demonstrable antagonist or inverse agonist activity in Protocol 2.
-
Low Cytotoxicity: A CC50 value significantly higher (>10-fold) than its functional IC50, indicating a favorable therapeutic window.
-
Neuroprotective Efficacy: The ability to rescue neuronal cells from Aβ-induced death at non-toxic concentrations in Protocol 4.
Compounds meeting these criteria should be advanced to further studies, including selectivity screening against other histamine receptor subtypes (H1R, H2R, H4R) and other CNS targets to identify potential off-target effects. Subsequently, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies are essential to evaluate drug-like properties, such as metabolic stability and blood-brain barrier permeability.[10] Promising candidates can then be progressed into in vivo animal models of cognitive dysfunction, such as scopolamine-induced amnesia or transgenic AD mouse models, to validate their therapeutic potential.[11]
Part 5: References
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Busquets, M., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceuticals (Basel), 16(9), 1219. Available from: [Link]
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Chatterjee, A., & Pradeep, H. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 8(38), 34693–34706. Available from: [Link]
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Wikipedia contributors. (2023). 1-Methylimidazole. Wikipedia. Available from: [Link]
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Zhou, Y., et al. (2022). Histamine H3 Receptor Antagonists for Alzheimer's Disease: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials. Frontiers in Aging Neuroscience, 14, 858371. Available from: [Link]
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Kaur, R., et al. (2021). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Current Drug Targets, 22(12), 1395-1412. Available from: [Link]
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Bandaru, N., et al. (2024). Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. Molecular and Cellular Biochemistry. Available from: [Link]
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Alzheimer's Research UK Oxford Drug Discovery Institute. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Technology Networks. Available from: [Link]
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Stary, K., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 24(13), 10631. Available from: [Link]
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Chatterjee, A., & Pradeep, H. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Available from: [Link]
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Wilde, C., et al. (2014). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology, 86(3), 257-268. Available from: [Link]
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Singh, M., & Kumar, A. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. Available from: [Link]
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Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Ataman Kimya. Available from: [Link]
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Bandaru, N., et al. (2025). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biol. Pharm. Bull.. Available from: [Link]
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Bautista-Aguilera, Ó., et al. (2023). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
Sharma, A., et al. (2022). Multi target-directed imidazole derivatives for neurodegenerative diseases. ProQuest. Available from: [Link]
-
Shikha, R., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current Topics in Medicinal Chemistry, 26(4). Available from: [Link]
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Drančarević, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available from: [Link]
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Application Notes and Protocols for the Therapeutic Development of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Derivatives in ADHD
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. While current pharmacotherapies, primarily psychostimulants, are effective for many, there remains a significant need for novel therapeutic agents with alternative mechanisms of action and improved side-effect profiles. This document outlines a preclinical drug discovery workflow for the development of novel ADHD therapeutics derived from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine . This compound serves as a key structural precursor for the synthesis of potent and selective histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other key neurotransmitters implicated in arousal, attention, and cognitive function, such as dopamine and acetylcholine. Antagonism of the H3R presents a promising therapeutic strategy for enhancing cognitive function and mitigating ADHD symptoms. These application notes provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for the synthesis, in vitro characterization, and in vivo evaluation of a novel H3R antagonist candidate for the treatment of ADHD.
Scientific Rationale: The Histamine H3 Receptor as a Therapeutic Target for ADHD
The histaminergic system plays a crucial role in regulating wakefulness, attention, and cognitive processes.[1][2][3] Histamine H3 receptors are primarily located in the central nervous system and function as presynaptic autoreceptors, inhibiting the synthesis and release of histamine.[4][5] They also act as heteroreceptors, modulating the release of other neurotransmitters vital for executive function, including dopamine, norepinephrine, and acetylcholine.[4][6][7]
In the context of ADHD, the therapeutic potential of H3R antagonists lies in their ability to disinhibit the release of these key neurotransmitters. By blocking the H3 receptor, these antagonists increase histamine levels in the brain, which in turn promotes wakefulness and alertness.[8] Furthermore, the enhanced release of dopamine and acetylcholine in cortical and subcortical regions can directly address the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.[6][7]
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a valuable starting material for the synthesis of imidazole-based H3R antagonists due to its structural similarity to the endogenous ligand, histamine.[9][10] The imidazole core is a common feature in many potent H3R antagonists.[9][11][12]
Proposed Therapeutic Candidate Synthesis
For the purposes of these protocols, we will hypothesize the synthesis of a novel H3R antagonist, "Candidate-X" , derived from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. The synthesis would involve the chemical modification of the primary amine to introduce a lipophilic side chain, a common feature of potent H3R antagonists that enhances blood-brain barrier penetration.[2]
Hypothetical Synthesis Workflow:
Caption: Workflow for in vivo behavioral testing.
Preliminary ADME/Tox Screening
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for identifying potential liabilities.
In Vitro Metabolic Stability Assay
This assay provides an early indication of how quickly Candidate-X is metabolized by liver enzymes, which can predict its in vivo half-life. [10][11][13][14][15] Protocol:
-
Incubation:
-
Sample Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples and analyze the supernatant for the concentration of the remaining parent compound (Candidate-X) using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Candidate-X against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (0.693/t1/2) / (mg microsomal protein/mL).
-
Caco-2 Permeability Assay for Blood-Brain Barrier (BBB) Prediction
The Caco-2 cell monolayer is a widely used in vitro model to predict drug absorption and can provide an initial assessment of a compound's potential to cross the blood-brain barrier. [5][8][16][17][18] Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add Candidate-X to the apical (A) side of the monolayer (representing the gut lumen or blood side of the BBB).
-
At various time points, collect samples from the basolateral (B) side (representing the blood or brain side).
-
Also, perform the assay in the reverse direction (B to A) to assess active efflux.
-
Analyze the concentration of Candidate-X in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, which could limit its brain penetration.
-
Data Summary Table:
| ADME/Tox Parameter | Result for Candidate-X | Interpretation |
| Metabolic Stability (t1/2, min) | Experimental Value | Longer half-life suggests lower clearance and potentially longer duration of action. |
| Caco-2 Permeability (Papp (A-B), 10⁻⁶ cm/s) | Experimental Value | Higher Papp suggests better potential for absorption and BBB penetration. |
| Efflux Ratio | Experimental Value | Ratio < 2 is desirable for a CNS drug. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of novel histamine H3 receptor antagonists derived from Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine for the therapeutic management of ADHD. By systematically assessing the binding affinity, functional activity, in vivo efficacy in a relevant animal model, and key ADME/Tox properties, researchers can effectively identify and advance promising lead candidates toward further development. The successful progression of a compound through this workflow will provide a strong foundation for its eventual translation into a novel and effective treatment for individuals with ADHD.
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- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mttlab.eu [mttlab.eu]
- 12. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Welcome to the technical support guide for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This molecule is a critical building block in medicinal chemistry, frequently utilized as an intermediate in the development of pharmaceutical compounds such as histamine H3 receptor antagonists for treating neurological disorders.[1] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their synthetic efforts, ensure reproducibility, and overcome common experimental hurdles.
Synthetic Strategy Overview
The most prevalent and reliable method for synthesizing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is through a two-step sequence commencing with the appropriate imidazole aldehyde:
-
Imine Formation: The reaction between 1-methyl-1H-imidazole-4-carbaldehyde and methylamine to form the corresponding imine intermediate.
-
Reductive Amination: The subsequent reduction of the imine to the target secondary amine.
This pathway is favored for its high selectivity and generally good yields. An alternative, though sometimes more challenging, route involves the direct nucleophilic substitution of a halo-intermediate like 4-(chloromethyl)-1-methyl-1H-imidazole with methylamine. This guide will focus on the optimization of the reductive amination pathway.
Caption: Primary synthetic route via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a robust method for the synthesis, work-up, and purification of the target compound.
Table 1: Reagent Stoichiometry and Roles
| Reagent | Molar Eq. | Role | Key Considerations |
| 1-methyl-1H-imidazole-4-carbaldehyde | 1.0 | Starting Material | Ensure high purity. Can be synthesized from the corresponding alcohol.[2][3] |
| Methylamine (e.g., 40% in H₂O or 2M in THF) | 1.2 - 1.5 | Nucleophile | If using methylamine HCl salt, add 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA).[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | Reducing Agent | Add portion-wise to control exotherm. Must be fresh and stored under anhydrous conditions.[4] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | Solvent | Must be anhydrous to favor imine formation. |
| Triethylamine (TEA) | 0.5-1% v/v | Eluent Modifier | Used during column chromatography to prevent product streaking.[4] |
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
To this stirring solution, add methylamine (1.2 - 1.5 eq). If using the hydrochloride salt, first add a non-nucleophilic base like triethylamine to liberate the free amine.[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the aldehyde and formation of the imine intermediate before proceeding.
-
-
Reduction:
-
Once imine formation is confirmed, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any potential exotherm.
-
Continue stirring at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Elute with a gradient of DCM and methanol. To prevent streaking caused by the basicity of the amine, add 0.5-1% triethylamine to the eluent system.[4]
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product, which may be a pale yellow oil or a low-melting solid.
-
-
Salt Formation (Optional but Recommended):
-
For improved stability and easier handling, the free base can be converted to its hydrochloride salt.[4]
-
Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting workflow for low product yield.
Question 1: My reaction yield is very low or zero. What are the likely causes?
Answer: Low yield is the most common issue and can typically be traced to one of three areas: imine formation, the reducing agent, or the work-up.
-
Incomplete Imine Formation: The formation of the imine is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Ensure your solvent (DCM/DCE) is anhydrous. You can add a dehydrating agent like anhydrous MgSO₄ to the reaction mixture during the imine formation step to sequester the water that is produced.[4] Also, confirm that you have allowed sufficient time (1-2 hours) for this step before adding the reducing agent.
-
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. An old or improperly stored bottle may have lost its activity.
-
Solution: Use a fresh bottle of the reducing agent. Always store it in a desiccator away from atmospheric moisture.[4]
-
-
Product Loss During Work-up: The target amine is basic and can have significant water solubility, especially when protonated.
-
Solution: During the work-up, after quenching, ensure the aqueous layer is made sufficiently basic (pH > 10-11) with NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the amine is in its free base form, which is more soluble in organic solvents. Perform multiple extractions (at least 3-4 times) to maximize recovery.
-
Question 2: I'm observing multiple byproducts on my TLC plate. How can I improve selectivity?
Answer: Byproduct formation often stems from over-alkylation or side reactions with the starting materials.
-
Cause - Over-alkylation: The newly formed secondary amine can potentially react with another molecule of the aldehyde and imine, leading to a tertiary amine byproduct.
-
Cause - Aldehyde Reduction: If you use a less selective reducing agent like sodium borohydride (NaBH₄) before the imine has fully formed, it can reduce the starting aldehyde to (1-methyl-1H-imidazol-4-yl)methanol.
-
Solution: Stick with NaBH(OAc)₃, which is highly selective for the imine over the aldehyde.[5] If you must use NaBH₄, ensure imine formation is complete before its addition.
-
Question 3: My product streaks badly during column chromatography on silica gel. How can I achieve better separation?
Answer: This is a classic problem when purifying basic amines on acidic silica gel. The strong interaction between the amine's lone pair and the silica's acidic silanol groups causes poor peak shape and streaking.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent mixture will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[4]
Question 4: The purified free base is an oil and difficult to handle and weigh accurately. What is the best practice?
Answer: Many amine free bases are oils or low-melting solids at room temperature, which complicates handling.
-
Solution: Convert the purified free base into a stable, crystalline hydrochloride salt.[4] Salts are typically non-hygroscopic, crystalline solids with sharp melting points, making them easy to weigh and store long-term. This is standard practice in the pharmaceutical industry for improving the physicochemical properties of amine-containing active ingredients.
References
-
BenchChem Technical Support Team. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem.
-
Guidechem. (n.d.). What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
-
ChemicalBook. (n.d.). 1H-Imidazole-4-carbaldehyde synthesis.
-
MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
Alfa Chemistry. (n.d.). CAS 17289-30-4 5-Chloromethyl-1-methyl-1H-imidazole hcl.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 104-111.
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.
-
Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4-carbaldehyde.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
Sources
Technical Support Center: Purification of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Overview of Purification Challenges
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a small, polar, and basic molecule, a combination of properties that presents distinct challenges during its purification. The presence of two basic nitrogen atoms—the secondary amine and the N-1 methylated imidazole ring—dictates its behavior in common purification schemes.[1] Its high polarity makes it highly soluble in polar solvents but often poorly soluble in non-polar organic solvents used in chromatography. The primary challenges researchers face include poor separation from polar starting materials or byproducts, significant peak tailing during column chromatography, and low recovery yields due to irreversible adsorption onto acidic stationary phases like silica gel.
This guide provides a structured approach to troubleshooting these common issues, offering detailed protocols and the scientific rationale behind them to empower researchers in developing robust and efficient purification strategies.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on my silica gel TLC plate and column. What's happening and how can I prevent it?
A1: This is the most common issue encountered with basic amines and imidazole-containing compounds.[2] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution from the stationary phase.
Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic protons of the silanol groups, causing the molecule to "stick" to the silica. To move the compound, a highly polar solvent is needed, but this often results in poor separation from other polar impurities.
Solution: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competitive, volatile base to your mobile phase.[2][3]
-
Triethylamine (Et₃N) or Ammonia: Add 0.5-2% triethylamine to your eluent system (e.g., Dichloromethane/Methanol). For very stubborn cases, a solvent system containing ammonia (e.g., a pre-mixed solution of 90:9:1 DCM/Methanol/Ammonium Hydroxide) can be highly effective. This simple addition will dramatically improve peak shape, leading to better separation and higher recovery.
Q2: After running a silica gel column, my product yield is extremely low. Where did my compound go?
A2: Significant product loss on a silica column is typically due to irreversible adsorption.[4] If the interaction between your basic compound and the acidic silica is too strong, a portion of your material may not elute from the column at all, even with highly polar solvent systems. Compound degradation on the acidic silica surface can also be a contributing factor, though this is less common for this specific molecule under standard chromatographic conditions.
Solutions:
-
Use a Basic Modifier: As detailed in Q1, adding triethylamine or ammonia to the eluent is the first and most important step to try. This often solves the problem by preventing the strong binding that leads to irreversible adsorption.[4]
-
Switch to a Different Stationary Phase: If a basic modifier is insufficient, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds.[2] It lacks the strongly acidic sites that cause irreversible binding. A similar polarity solvent system can often be used.
-
Reverse-Phase Chromatography (C18): Given the compound's polarity (XLogP3-AA: -1.1), reverse-phase chromatography is a viable option.[1] The compound would be eluted with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with a pH modifier like formic acid or TFA to ensure the amine is protonated and well-behaved.
-
Q3: How do I remove a polar, non-basic impurity that co-elutes with my product?
A3: When chromatographic separation is difficult, a liquid-liquid acid-base extraction is often the most effective technique for separating amines from neutral or acidic impurities.[2][5] This method leverages the ability of your basic compound to be protonated and move into an aqueous phase, leaving less basic and neutral impurities behind in the organic phase.
Workflow:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic product will become protonated (form a salt) and move into the aqueous layer. The neutral impurity will remain in the organic layer.
-
Separate the layers. The organic layer containing the impurity can be discarded.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any residual non-basic impurities.
-
Basify the aqueous layer to a pH >10 with a base like 10M NaOH while cooling in an ice bath. This deprotonates your product, making it soluble in organic solvents again.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover your purified free-base product.
-
Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.
Purification Strategy Workflow
The following diagram illustrates a decision-making process for purifying Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is the recommended first approach for purifying crude Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Rationale: This method directly addresses the primary challenge of peak tailing on silica gel. The addition of triethylamine (Et₃N) as a basic modifier passivates the acidic silanol groups on the silica surface, enabling symmetrical elution profiles and significantly improving separation efficiency and recovery.[2][3]
Materials:
-
Crude Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et₃N)
-
Standard flash chromatography equipment (column, pump, fraction collector)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Determine Eluent System:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a mobile phase of 90:10 DCM:MeOH.
-
Prepare a second mobile phase of 90:10:1 DCM:MeOH:Et₃N. Develop a new TLC plate.
-
Compare the two plates. The plate developed with Et₃N should show rounder, more well-defined spots with a slightly higher Rf value. This will be your starting eluent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by flushing with at least 3-5 column volumes of your chosen mobile phase (with Et₃N).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternative (Dry Loading): If the product is not very soluble, dissolve it in a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting dry powder to the top of the column bed. Dry loading often leads to sharper bands and better separation.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined in Step 1.
-
If the product does not elute, gradually increase the polarity by increasing the percentage of methanol (e.g., from 10% to 15% MeOH), ensuring the Et₃N concentration remains constant at ~1%.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this process.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Protocol 2: Purification via Recrystallization/Salt Formation
This protocol is ideal as a final "polishing" step to achieve high purity or to convert the amine free base into a more stable, solid salt form.[3][6]
Rationale: Recrystallization is an equilibrium-based purification method that can remove small amounts of impurities, yielding material with very high purity.[2] Converting the amine, which may be an oil, to its hydrochloride salt often produces a stable, crystalline solid that is easier to handle, weigh, and store.
Materials:
-
Purified Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (from chromatography)
-
Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Isopropanol (IPA)
-
2M HCl in Diethyl Ether solution (commercially available or prepared by bubbling dry HCl gas through anhydrous Et₂O)
Procedure:
-
Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable solvent. A good starting point is a mixture of isopropanol and diethyl ether. Gently warm the solution to ensure complete dissolution.
-
Salt Formation:
-
While stirring the solution, add the 2M HCl in Diethyl Ether solution dropwise.
-
A white precipitate (the hydrochloride salt) should begin to form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
-
Dry the crystalline salt under high vacuum to remove all residual solvent.
-
Summary of Purification Methods
| Purification Method | Typical Recovery | Purity Achieved | Pros | Cons |
| Flash Chromatography (Silica + Base) | 60-90% | >95% | Good for complex mixtures; widely applicable.[2] | Can be time-consuming; potential for some product loss on column. |
| Acid-Base Extraction | 70-95% | >90% | Excellent for removing neutral/acidic impurities; scalable.[2] | Does not separate from other basic impurities; requires handling of acids/bases. |
| Recrystallization/Salt Formation | 50-85% | >99% | Yields highly pure, stable, crystalline material.[2] | Requires a suitable solvent system; initial purity must be relatively high. |
References
-
Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. Available at: [Link]
-
Wikipedia. (2023). 1-Methylimidazole. Available at: [Link]
-
PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Chong, J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm. Available at: [Link]
-
PubMed. Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. Available at: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]
-
DOI. The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. Available at: [Link]
-
De Gruyter. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
-
ResearchGate. (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Available at: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
- Google Patents. Methylamines purification by distillation and purge.
-
Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
- Google Patents. Affinity purification methods involving imidazole elution.
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
YouTube. Troubleshooting Amine Systems. Available at: [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]
-
AIP Publishing. Synthesis and characterization new liquid crystals from organic amine compounds chlorpheniramine, clementine, 6-Alkoxy alanine and P-amino bazaamide. Available at: [Link]
-
ResearchGate. (PDF) 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Available at: [Link]
-
ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available at: [Link]
Sources
- 1. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in biological assays
Technical Support Center: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
A Guide to Ensuring Stability and Reproducibility in Biological Assays
Welcome to the technical support guide for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (CAS No. 83363-27-1). As a Senior Application Scientist, I've designed this resource to help you navigate the unique stability challenges this substituted imidazole presents in biological assays. Inconsistent results, high variability, and poor dose-response curves are often rooted in unaddressed compound instability. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to proactively design robust experiments and troubleshoot effectively.
Our approach is built on establishing self-validating systems. By integrating stability assessments directly into your workflow, you can ensure the data you generate is both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Profile
This section addresses fundamental questions about the molecule's structure and chemical properties, which are critical for understanding its behavior in experimental settings.
Q1: What are the key structural features of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine that influence its stability?
A1: The molecule has three primary features of interest:
-
1-Methyl-1H-imidazole Ring: The imidazole ring is aromatic and generally stable. However, the methylation at the N-1 position prevents tautomerization, locking the molecule into a single isomeric form[1]. The ring's nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, which can be present in buffers or media[2].
-
Exocyclic Primary Amine (-CH₂NH₂): This is the most reactive site. Primary amines are nucleophilic and basic. This group is susceptible to oxidation and can react with electrophilic components in your assay, such as aldehydes or ketones.
-
Flexible Methylamine Side Chain: The linker between the ring and the amine allows for conformational flexibility, which influences how the molecule interacts with both biological targets and potentially destabilizing assay components.
Q2: How do the acid-base properties of this compound affect its behavior in assays?
A2: The compound has two basic centers: the N-3 nitrogen of the imidazole ring (pKa of the conjugate acid is ~7.4 for 1-methylimidazole) and the primary alkylamine (pKa of the conjugate acid is ~9-10)[1]. This has several implications:
-
pH-Dependent Charge: In typical physiological buffers (pH 7.2-7.4), both the imidazole ring and the primary amine will be predominantly protonated, giving the molecule a positive charge. This influences its solubility, membrane permeability, and potential for ionic interactions.
-
Solubility: The protonated, charged form is generally more soluble in aqueous buffers. If the pH of your stock solution or assay buffer is too high (e.g., >9), the compound may become less soluble, leading to precipitation and an apparent loss of concentration.
-
Buffer Interactions: The compound can interact with buffer components. For example, phosphate buffers can form hydrogen bonds and influence the compound's conformation and stability.
Q3: What are the most likely sources of instability for this compound in a typical biological assay?
A3: There are four primary sources of compound loss or degradation that you must consider:
-
Chemical Degradation: This involves the breakdown of the molecule. Oxidation of the amine or reactions with reactive species (e.g., radicals) generated in cell culture are common culprits. Some assay reagents themselves may be incompatible.
-
Enzymatic Degradation: If your assay involves live cells, cell lysates, or subcellular fractions (like microsomes or S9), metabolic enzymes such as monoamine oxidases (MAOs) or cytochrome P450s (CYPs) could modify the compound[3].
-
Physical Adsorption: Small, charged molecules are prone to non-specific binding to the surfaces of plastic labware (e.g., polypropylene plates, pipette tips). This "disappearance" of the compound is a major source of variability, especially at low concentrations.
-
Precipitation: Exceeding the compound's solubility limit in the assay buffer will cause it to crash out of solution, drastically reducing the effective concentration.
Part 2: Troubleshooting Guide - From Problem to Solution
Use this guide to diagnose and resolve common issues encountered during your experiments.
Issue 1: High Well-to-Well Variability or No Dose-Response
-
Probable Cause A: Adsorption to Labware. At low micromolar or nanomolar concentrations, a significant fraction of your compound can be lost to the walls of plates and tips.
-
Solution:
-
Switch to Low-Binding Plates: Use commercially available low-adsorption microplates.
-
Include a Carrier Protein: Supplement your assay buffer with 0.01% to 0.1% Bovine Serum Albumin (BSA). BSA can coat the plastic surfaces and may also have a protective effect on the compound's stability[4].
-
Pre-condition Labware: Before adding the compound, consider incubating plates and tips with the assay buffer containing BSA for 15-30 minutes to block non-specific binding sites.
-
-
-
Probable Cause B: Rapid Degradation in Assay Matrix. The compound may be unstable in the complete assay buffer, especially in the presence of cells or lysates.
-
Solution:
-
Perform a Matrix Stability Test (See Protocol 2): Before running the full experiment, incubate the compound in the assay matrix for the full duration of your experiment. Measure the remaining concentration at the beginning and end using an analytical method like LC-MS. A loss of >15% indicates a stability problem.
-
Reduce Incubation Time: If degradation is time-dependent, determine the shortest possible incubation time that still yields a robust assay signal.
-
Modify Assay Conditions: Consider running the assay at a lower temperature (e.g., room temperature or 4°C if the biological system allows) to slow degradation.
-
-
Issue 2: Assay Signal is Significantly Lower Than Expected Based on Stock Concentration
-
Probable Cause A: Inaccurate Stock Concentration due to Degradation. The compound may not be stable in your chosen solvent or storage conditions. While stable in DMSO, repeated freeze-thaw cycles or long-term storage at -20°C can still lead to degradation.
-
Solution:
-
Conduct a Stock Solution Stability Test (See Protocol 1): Validate that your compound is stable in your stock solvent (e.g., DMSO) under your storage conditions.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Store Properly: Store stock solutions at -80°C for long-term storage. For daily use, a fresh dilution from the frozen stock is recommended.
-
-
-
Probable Cause B: Precipitation During Dilution. The compound may be precipitating when diluted from a high-concentration DMSO stock into an aqueous assay buffer (a phenomenon known as "carry-over").
-
Solution:
-
Check Solubility: Determine the maximal soluble concentration in your final assay buffer.
-
Optimize Dilution Scheme: Use a serial dilution method and ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells. Ensure vigorous mixing after each dilution step.
-
Visually Inspect: After preparing the highest concentration in the assay buffer, centrifuge the tube and inspect for any pellet, which would indicate precipitation.
-
-
Issue 3: Results are Not Reproducible Between Experiments
-
Probable Cause: Inconsistent Sample Handling and Matrix Effects. Minor variations in timing, temperature, or matrix components (e.g., lot-to-lot variability in serum) can have a large impact.
-
Solution:
-
Standardize All Procedures: Create and strictly follow a standard operating procedure (SOP) for sample preparation, incubation times, and temperature control. General stability guidelines are crucial for reproducible results[5].
-
Use a Validated Analytical Method: For quantifying the compound in stability studies, employ a robust method like HPLC or LC-MS/MS. This allows for precise measurement, distinguishing between actual degradation and other forms of compound loss[6][7].
-
Document Everything: Record lot numbers of all reagents, exact incubation times, and storage conditions for every experiment to help identify sources of variability.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing stability-related issues.
Caption: A step-by-step workflow for troubleshooting assay variability.
Part 3: Key Experimental Protocols
These detailed protocols provide a framework for quantitatively assessing the stability of your compound.
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in a stock solvent (e.g., 100% DMSO) under various storage conditions.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
T=0 Sample: Immediately after preparation, dilute an aliquot of the stock to a suitable concentration (e.g., 1 µM) in a compatible solvent (e.g., 50:50 acetonitrile:water) for analytical measurement. Analyze immediately via a validated LC-MS/MS method. This is your 100% reference value.
-
Storage Conditions: Aliquot the remaining stock solution into separate tubes for each condition:
-
Room Temperature (benchtop, protected from light)
-
4°C (refrigerator)
-
-20°C (standard freezer)
-
-
Time Points: At specified time points (e.g., 2h, 8h, 24h, 7 days), remove one aliquot from each storage condition.
-
Analysis: Dilute and analyze each sample using the same LC-MS/MS method as the T=0 sample.
-
Calculation: Calculate the percent remaining at each time point relative to the T=0 concentration.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Protocol 2: In-Assay Matrix Stability Assessment
Objective: To evaluate the stability of the compound in the final biological matrix (e.g., cell culture medium + 10% FBS, cell lysate) under the exact conditions of the experiment.
Methodology:
-
Matrix Preparation: Prepare the complete assay buffer/matrix. If using cells, prepare parallel wells with and without cells to distinguish between chemical and cell-mediated (enzymatic) degradation.
-
Spiking: Spike the compound into the matrix at a final concentration relevant to your experiment (e.g., the IC50 or a mid-range concentration).
-
T=0 Sample: Immediately remove an aliquot, process it to stop any reactions (e.g., protein precipitation by adding 3 volumes of cold acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS. This is your 100% reference.
-
Incubation: Incubate the remaining matrix samples under the exact assay conditions (e.g., 37°C, 5% CO₂) for the intended duration of the experiment.
-
Final Time Point Sample: At the end of the incubation period, remove a second aliquot and process it identically to the T=0 sample.
-
Analysis & Calculation: Analyze the final time point sample and calculate the percent remaining relative to T=0.
Data Summary Table
Your stability data should be organized clearly. Use a table like the one below to summarize your findings.
| Condition | Time | % Remaining (Mean ± SD, n=3) | Stability Classification |
| Stock in DMSO | |||
| Room Temp | 24h | 98.2 ± 2.1 | Stable |
| -20°C | 7d | 95.5 ± 3.4 | Stable |
| In Assay Buffer (No Cells) | |||
| 37°C | 4h | 91.7 ± 4.5 | Stable |
| In Assay Buffer (+ Cells) | |||
| 37°C | 4h | 65.1 ± 6.8 | Unstable |
Part 4: Key Factors and Relationships
Understanding the interplay between different experimental factors is key to maintaining compound stability.
Diagram of Influencing Factors
Caption: Interacting factors that determine the stability of the compound in an assay.
By systematically evaluating these factors using the protocols provided, you can build a comprehensive understanding of your compound's behavior, leading to more reliable and reproducible scientific outcomes.
References
-
Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity. Available at: [Link]
-
Barreiro, G., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances. Available at: [Link]
-
Vazvaei-Smith, F., et al. (2022). Best Practices and Recommendations for Non‐Liquid Matrices Bioanalysis. The AAPS Journal. Available at: [Link]
-
Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports. Available at: [Link]
-
de la Torre-Roche, R., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Available at: [Link]
-
de Witte, W. E. A., et al. (2022). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia (n.d.). 1-Methylimidazole. Wikipedia. Available at: [Link]
-
Poclite-biotech (2024). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. Poclite-biotech. Available at: [Link]
-
PubChem (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Available at: [Link]
-
Lima, L. M., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions-poclightbio.com [poclightbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
troubleshooting reactions involving Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Prepared by the Applications Science Team
Welcome to the technical support guide for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this versatile building block. The following question-and-answer-based guides address specific experimental issues, from handling and storage to complex reaction troubleshooting.
Section 1: Reagent Properties, Safety, and Handling
This section covers the fundamental properties and safe handling procedures for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Q1: What are the key physicochemical properties of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine?
Understanding the fundamental properties of a reagent is critical for experimental design. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a nitrogen-rich heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 261.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |
| SMILES | CNCC1=CN(C=N1)C | [2] |
| InChIKey | RSAZAAWMBSYBFM-UHFFFAOYSA-N | [2] |
Q2: What are the essential safety precautions for handling this compound?
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
-
Hazard Profile : It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3][4] It is also suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4][5]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[4][5] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
-
First Aid :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing. Seek immediate medical attention.[4]
-
Ingestion : Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[4]
-
Q3: How should I properly store this reagent for maximum stability?
Proper storage is crucial to maintain the integrity of the reagent.
-
Atmosphere : This compound is hygroscopic and should be handled and stored under an inert atmosphere, such as nitrogen, to protect it from moisture.
-
Conditions : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][6] Recommended storage is often between 2-8°C.[1]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and acid chlorides.[4]
Q4: My reagent is an oil and is difficult to measure accurately. Is there a better way to handle it?
Yes, the free base form of this amine can be an oil or low-melting solid, which can be challenging for accurate dispensing.[7] For improved stability and easier handling, it is highly recommended to convert the purified free base into its hydrochloride (HCl) salt, which is typically a stable, crystalline solid.[7]
Protocol 1: Conversion to Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
With stirring, add a solution of HCl in diethyl ether or dioxane dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum.[7]
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this primary amine. However, achieving high yields and purity can be challenging.
Q5: I am getting low yields in my amide coupling reaction. What are the common causes and how can I troubleshoot them?
Low yields in amide coupling are a frequent issue. The underlying cause is often related to inefficient activation of the carboxylic acid, degradation of reagents, or competing side reactions.
Caption: Troubleshooting workflow for low-yield amide couplings.
Q6: There are so many amide coupling reagents. How do I choose the right one?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, cost, and potential for side reactions like epimerization.[8]
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Pros | Cons |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, low epimerization. | Forms carcinogenic HMPA as a byproduct. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP but avoids HMPA formation. | More expensive than BOP. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very fast, highly efficient, especially for hindered systems.[9] | High cost, can react with the amine nucleophile. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts are easily removed with an aqueous workup.[8] | Can lead to epimerization; often requires an additive like HOBt. |
| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to filter.[8] |
Expert Tip: For general-purpose coupling with Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, starting with HATU in DMF with a non-nucleophilic base like diisopropylethylamine (DIPEA) is a robust choice. If cost is a concern, EDC/HOBt is a reliable alternative.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is a key method for synthesizing secondary or tertiary amines from the primary amine of the title compound.[10]
Q8: My one-pot reductive amination is giving low yields. How can I improve it?
Successful reductive amination depends on two key equilibria: the formation of the hemiaminal and its dehydration to an imine, followed by an irreversible reduction.
-
Inefficient Imine Formation : This is often the rate-limiting step.
-
Inactive Reducing Agent : Borohydride reagents can degrade upon exposure to moisture or air.
-
Solution : Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over aldehydes.[10]
-
-
Unsuitable pH : The reaction is typically most efficient under weakly acidic conditions (pH 5-7), which catalyze imine formation without protonating the amine starting material excessively.
-
Solution : Adding a small amount of acetic acid can be beneficial, especially when using reagents like sodium cyanoborohydride (NaBH₃CN).
-
Q9: I am observing significant amounts of a di-alkylated byproduct. How can I favor mono-alkylation?
Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction. It occurs when the newly formed secondary amine product reacts with another equivalent of the aldehyde.
Caption: Desired vs. side reaction pathways in reductive amination.
The primary strategy to prevent this is controlling the stoichiometry. Use a 1:1 ratio of the amine to the aldehyde.[11] Adding the aldehyde slowly to the reaction mixture containing the amine can also help maintain a low concentration of the aldehyde, disfavoring the second reaction.
Protocol 3: General Procedure for One-Pot Reductive Amination
-
Dissolve Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable anhydrous solvent (e.g., dichloroethane or THF).
-
If desired, add anhydrous MgSO₄.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7]
-
To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to control any exotherm.[7]
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Section 4: Purification Challenges
The basic and polar nature of this amine and its derivatives can introduce purification difficulties.
Q11: My product streaks badly during silica gel column chromatography. How can I get clean separation?
Streaking is a classic problem when purifying basic compounds like amines on acidic silica gel. The strong interaction between the basic amine and acidic silanol groups on the silica surface causes poor peak shape and separation.
Solution : Add a small amount of a basic modifier to the eluent system. Adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined peaks.[7]
Q12: How can I effectively remove urea byproducts (e.g., DCU) from my amide coupling reaction?
When using carbodiimide coupling reagents like DCC, the formation of an insoluble urea byproduct (dicyclohexylurea, DCU) is common.[8]
-
Filtration : Most of the DCU will precipitate out of common reaction solvents like DCM or DMF. A simple filtration of the reaction mixture before workup can remove the bulk of it.
-
Solvent Trituration/Recrystallization : DCU is poorly soluble in acetonitrile (MeCN).[8] After concentrating the crude product, adding MeCN can cause the remaining DCU to precipitate, allowing it to be filtered off. This can be more effective than trying to separate it on a column.
Section 5: Understanding Side Reactivity of the Imidazole Ring
While the primary amine is the most nucleophilic site, the imidazole ring itself can participate in side reactions.
Q13: Under what conditions might the imidazole ring itself react?
The imidazole ring contains two nitrogen atoms. The N1 position is methylated and non-reactive. However, the N3 "pyridine-like" nitrogen is basic and nucleophilic and can compete with the primary amine for electrophiles, particularly alkylating agents.[12][13]
Caption: Competing nucleophilic sites on the molecule.
This N-alkylation side reaction is more likely to occur under:
-
Basic Conditions : Deprotonation of an N-H in a related (non-N-methylated) imidazole makes the ring anionic and highly nucleophilic. While our substrate is already N-methylated, strong bases can still enhance the nucleophilicity of the N3 lone pair.
-
With Hard Electrophiles : Small, reactive alkylating agents like methyl iodide are more prone to reacting at the N3 position.
Q14: How can I prevent unwanted reactions at the imidazole N3 position?
-
Control Basicity : Avoid using excessively strong, non-hindered bases if possible.
-
Choose Reagents Carefully : In amide coupling, the activated carboxylic acid is a softer electrophile and is much more likely to react selectively at the primary amine. For alkylations, using the reductive amination protocol is superior to direct alkylation with alkyl halides, as it avoids this issue entirely.
-
Protecting Groups : In complex syntheses where the imidazole nitrogen's reactivity is a persistent problem, a protecting group strategy could be employed, though this adds steps to the synthesis.[7]
References
- Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for (1-Methyl-1H-imidazol-4-yl)methylamine.
- MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- Enamine. (n.d.). SAFETY DATA SHEET - methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine.
- Airgas. (2025, February 5). SAFETY DATA SHEET - Methylamine.
-
ResearchGate. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved from [Link]
- Acros Pharmatech. (n.d.). 1-Methyl-1H-benzo[d]imidazol-4-amine.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- PubChemLite. (n.d.). Methyl[(1-methyl-1h-imidazol-4-yl)methyl]amine.
- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine.
-
ResearchGate. (2025, August 7). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
- Reddit. (2021, October 20).
- Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.
-
ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]
- Čerňa, I., et al. (2022, January 21). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. Journal of Organic Chemistry.
- Zenodo. (n.d.). Synthesis and Reactions of Imidazole.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
- Reddit. (2025, January 1).
- PubMed Central. (n.d.).
- Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine.
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- BLD Pharm. (n.d.). 1-Methyl-1H-imidazol-4-amine hydrochloride.
-
ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
- Royal Society of Chemistry. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Master Organic Chemistry. (2018, February 28).
Sources
- 1. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine [myskinrecipes.com]
- 2. PubChemLite - Methyl[(1-methyl-1h-imidazol-4-yl)methyl]amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 3. (1-methyl-1H-imidazol-4-yl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. 1-Methyl-1H-benzo[d]imidazol-4-amine [acrospharma.co.kr]
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- 8. reddit.com [reddit.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Welcome to the comprehensive technical support guide for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the viable synthetic routes for this valuable compound. Here, we move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot and optimize your experiments effectively.
Introduction
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly histamine H3 receptor antagonists for neurological disorders. The successful and efficient synthesis of this molecule is therefore of significant interest. This guide details three primary synthetic strategies, complete with troubleshooting FAQs, detailed protocols, and comparative data to ensure your success.
Alternative Synthesis Routes: A Comparative Overview
There are three principal routes for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, each with its own set of advantages and potential challenges. The choice of route will often depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.
| Synthetic Route | Key Transformation | Advantages | Potential Challenges |
| Route 1: One-Pot Reductive Amination | 1-methyl-1H-imidazole-4-carbaldehyde + Methylamine | Convergent, efficient, one-pot procedure. | Potential for side reactions if not carefully controlled; choice of reducing agent is critical. |
| Route 2: Two-Step Synthesis via Primary Amine | (1-methyl-1H-imidazol-4-yl)methanamine + Methylating Agent | Stepwise approach allows for isolation and purification of intermediates; potentially higher overall purity. | Longer reaction sequence; handling of potentially hazardous methylating agents. |
| Route 3: Direct Alkylation | 4-(chloromethyl)-1-methyl-1H-imidazole + Methylamine | Direct and straightforward approach. | The chloromethyl intermediate can be unstable; risk of over-alkylation. |
Route 1: One-Pot Reductive Amination
This is often the most direct and efficient method for the synthesis of the target molecule. It involves the in-situ formation of an imine from 1-methyl-1H-imidazole-4-carbaldehyde and methylamine, which is then immediately reduced to the desired secondary amine.
Visualizing the Pathway: Reductive Amination
Caption: One-pot reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde.
Troubleshooting and FAQs: Reductive Amination
Q1: My reaction yield is low. What are the likely causes?
A1: Low yields in this reductive amination can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine might not be favorable. You can try adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the reaction forward.
-
Suboptimal pH: Imine formation is often catalyzed by mild acid. If the reaction mixture is too basic or too acidic, the rate of imine formation can be significantly reduced. A small amount of acetic acid can be beneficial.
-
Inactive Reducing Agent: Borohydride reagents can degrade over time, especially if exposed to moisture. It is crucial to use a fresh bottle of the reducing agent.
-
Premature Reduction of the Aldehyde: If using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde before the imine has a chance to form. It is often better to allow the imine to form first before adding NaBH₄, or to use a milder, more selective reducing agent.[1]
Q2: I'm observing multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts is a common issue. Here's how to address it:
-
Choice of Reducing Agent: The choice of reducing agent is critical for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is milder and more selective for imines over aldehydes, tolerating a wider range of functional groups.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.
-
Over-alkylation: While less common in a one-pot procedure with controlled stoichiometry, the product secondary amine could potentially react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of methylamine can help to minimize this.
-
Aldehyde Self-Condensation: Under certain conditions, the aldehyde can undergo self-condensation reactions. Ensuring a controlled addition of reagents and maintaining the recommended reaction temperature can mitigate this.
Q3: The purification of the final product is difficult. Any tips?
A3: The product is a polar amine, which can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica.
-
Use of a Basic Modifier: Adding a small amount of a base like triethylamine (0.5-1%) or ammonia to the eluent system (e.g., dichloromethane/methanol) can significantly improve the chromatography by preventing streaking.
-
Alternative Stationary Phases: Using basic alumina or an amine-functionalized silica column can be a very effective alternative for purifying basic amines.[2]
-
Acid-Base Extraction: A classic acid-base workup can be very effective for isolating the product. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product.[1]
Detailed Experimental Protocol: Reductive Amination
Materials:
-
1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in DCE or DCM (to make a 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon), add the methylamine solution (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Continue to stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM and methanol with 1% triethylamine.
Route 2: Two-Step Synthesis via Primary Amine Formation and N-Methylation
This route provides a more controlled, stepwise approach. First, the primary amine, (1-methyl-1H-imidazol-4-yl)methanamine, is synthesized and isolated. This intermediate is then N-methylated in a separate step.
Visualizing the Pathway: Two-Step Synthesis
Caption: Two-step synthesis involving primary amine formation and subsequent N-methylation.
Troubleshooting and FAQs: N-Methylation
Q1: The N-methylation reaction is incomplete. How can I drive it to completion?
A1: Incomplete methylation is a common issue. Consider the following:
-
Reactivity of the Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent.[3] Dimethyl sulfate is another option, but it is more toxic. Ensure you are using a slight excess (1.1-1.5 equivalents) of the methylating agent.
-
Choice of Base: A non-nucleophilic base is crucial to deprotonate the primary amine without competing in the methylation reaction. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are good choices.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally suitable for this type of reaction.
Q2: I'm getting over-methylation, resulting in the quaternary ammonium salt. How can I prevent this?
A2: Over-methylation to the quaternary ammonium salt can occur, especially with highly reactive methylating agents like methyl iodide.
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using only a slight excess (e.g., 1.05-1.1 equivalents) can help to minimize the formation of the quaternary salt.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the secondary amine.
-
Alternative Methylating Agents: In some cases, using a less reactive methylating agent might be beneficial, although this could lead to longer reaction times.
Detailed Experimental Protocols
Protocol 2a: Synthesis of (1-methyl-1H-imidazol-4-yl)methanamine
This step is a reductive amination using ammonia.
Materials:
-
1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)
-
Aqueous ammonia (excess)
-
Methanol
-
Sodium borohydride (NaBH₄, 2.0 eq)
Procedure:
-
Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add an excess of aqueous ammonia and stir at room temperature for 2-3 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction to isolate the primary amine product.
Protocol 2b: N-methylation of (1-methyl-1H-imidazol-4-yl)methanamine
Materials:
-
(1-methyl-1H-imidazol-4-yl)methanamine (1.0 eq)
-
Methyl iodide (CH₃I, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile or DMF
Procedure:
-
Dissolve (1-methyl-1H-imidazol-4-yl)methanamine (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (1.5 eq).
-
Slowly add methyl iodide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Route 1.
Route 3: Direct Alkylation with 4-(chloromethyl)-1-methyl-1H-imidazole
This route involves the synthesis of a reactive chloromethyl intermediate, which is then displaced by methylamine.
Visualizing the Pathway: Direct Alkylation
Caption: Direct alkylation route via a chloromethyl intermediate.
Troubleshooting and FAQs: Direct Alkylation
Q1: The synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole is problematic. What are the key challenges?
A1: The chloromethyl intermediate can be unstable and its synthesis requires careful handling.
-
Reagent Choice: Thionyl chloride (SOCl₂) is commonly used to convert the corresponding alcohol to the chloride.[4] The reaction should be performed at low temperatures to control its reactivity.
-
Stability: Chloromethyl imidazoles can be lachrymators and are often used immediately in the next step without extensive purification. They can be sensitive to moisture and heat. It is often prepared and used as its hydrochloride salt to improve stability.[5]
Q2: The reaction of the chloromethyl intermediate with methylamine gives a low yield. Why?
A2: Low yields in the final alkylation step can be due to several factors:
-
Decomposition of the Intermediate: If the 4-(chloromethyl)-1-methyl-1H-imidazole has decomposed prior to the reaction, the yield will be low. It is best to use it freshly prepared.
-
Over-alkylation: As with other alkylations of amines, there is a risk of the product secondary amine reacting further with the chloromethyl intermediate to form a tertiary amine and even a quaternary ammonium salt. Using an excess of methylamine can help to favor the formation of the desired secondary amine.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like THF or ethanol. The temperature may need to be optimized to achieve a good balance between reaction rate and selectivity.
Detailed Experimental Protocols
Protocol 3a: Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Materials:
-
1-methyl-4-(hydroxymethyl)imidazole (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
Anhydrous diethyl ether
Procedure:
-
Cool a solution of thionyl chloride (1.2 eq) in anhydrous diethyl ether to 0 °C.
-
Slowly add a solution of 1-methyl-4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
This product is typically used in the next step without further purification.
Protocol 3b: Reaction with Methylamine
Materials:
-
4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)
-
Methylamine (2.0 M solution in THF, 2.5 eq)
-
Triethylamine (1.1 eq)
-
THF
Procedure:
-
Suspend 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in THF.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride.
-
Add the methylamine solution (2.5 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate and purify the crude product by column chromatography as described in Route 1.
References
-
Biotage. (2023, January 30). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)-1-methyl-1H-imidazole. Retrieved from [Link]
- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(8), 6884-6903. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)-1h-imidazole. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. J. Chem. Soc. C, 2379-2381. [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Docta Complutense. (2019). Synthesis of Mono‑N‑Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN108164529A - Methylation synthesis method of N-heterocyclic compound.
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]
Sources
Technical Support Center: Addressing In Vitro Solubility Challenges of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Welcome to the technical support center for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during in vitro experiments. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the successful and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. What are its basic solubility properties?
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine into my aqueous cell culture medium at physiological pH (~7.4). Why is this happening?
A2: This is a common phenomenon known as "crashing out"[4]. It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. At a physiological pH of 7.4, which is close to the compound's pKa, a significant portion of the compound will be in its less soluble, unprotonated form, leading to precipitation[2][3].
Q3: What is the first and simplest step I should take to try and resolve this precipitation?
A3: The most straightforward initial approach is to lower the pH of your final aqueous solution[5][6]. Given the compound's pKa of ~8.23, decreasing the pH to 1-2 units below this value (e.g., pH 6.0-7.0) will increase the proportion of the protonated, more soluble form of the molecule. However, you must consider the pH tolerance of your specific in vitro system (e.g., cells, enzymes)[2][7].
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you are encountering solubility issues with Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, follow this systematic guide to identify and implement the most appropriate solution for your experimental setup.
Step 1: Optimizing the Stock Solution
Proper preparation of your stock solution is the foundation for avoiding solubility problems down the line.
Q: What is the best solvent for my initial stock solution, and at what concentration?
A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic compounds[8][9].
-
Rationale: DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal addition of the organic solvent to your final assay, reducing the risk of solvent-induced artifacts or toxicity[8][9].
-
Protocol:
-
Bring the vial of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and high-purity, anhydrous DMSO to room temperature to prevent water condensation[10].
-
Accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of DMSO to achieve your target concentration.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation[11].
-
Step 2: pH Adjustment of the Aqueous Medium
As a basic compound, pH modification is a powerful tool to enhance the solubility of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Q: How do I determine the optimal pH for my experiment?
A: The optimal pH will be a balance between maximizing compound solubility and maintaining the biological integrity of your assay.
-
Rationale: According to the Henderson-Hasselbalch equation, at a pH below the pKa, the protonated (and generally more water-soluble) form of an amine predominates[12]. A good starting point is to aim for a pH that is at least one unit below the pKa of 8.23.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4).
-
Add a small, consistent amount of your DMSO stock solution to each buffer to a final concentration that is relevant for your assay.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for a set period.
-
Visually inspect for precipitation. The highest pH at which the solution remains clear is your working maximum.
-
Caution: Ensure the chosen buffer and pH are compatible with your cells or enzyme system. Drastic pH changes can affect cell viability and protein function[2][7].
-
Data Summary: Expected pH-Dependent Solubility
| pH of Aqueous Medium | Predominant form of the Amine | Expected Aqueous Solubility |
| < 7.2 | Protonated (BH+) | Higher |
| 7.4 | Mix of Protonated and Free Base | Moderate to Low |
| > 8.2 | Free Base (B) | Low |
Step 3: Utilizing Co-solvents
If pH adjustment alone is insufficient or not feasible for your assay, the use of a co-solvent in your final working solution can be an effective strategy.
Q: Which co-solvents are suitable for in vitro assays, and what concentrations should I use?
A: DMSO and ethanol are commonly used co-solvents in cell-based assays[13][14]. However, their concentration must be carefully controlled to avoid cytotoxicity.
-
Rationale: Co-solvents can increase the solubility of a compound in an aqueous medium by reducing the polarity of the solvent system.
-
Considerations:
-
DMSO: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%[9][15]. It is crucial to determine the tolerance of your specific cell line.
-
Ethanol: Similar to DMSO, the final concentration of ethanol should generally be kept below 0.5% to avoid adverse effects on cells[14].
-
-
Best Practice: Always include a vehicle control in your experiments, which consists of the same final concentration of the co-solvent(s) in the medium without the test compound. This allows you to differentiate between the effects of the compound and the solvent[9].
Diagram: Decision Workflow for Co-solvent Use
Caption: Decision tree for using co-solvents.
Step 4: Employing Solubility Enhancers (Cyclodextrins)
For particularly challenging cases, cyclodextrins can be powerful tools to increase aqueous solubility.
Q: How do cyclodextrins work, and which one should I choose?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble inclusion complex[16][17].
-
Rationale: The cyclodextrin-drug complex as a whole is water-soluble, effectively increasing the concentration of the drug that can be maintained in an aqueous solution[18][19].
-
Commonly Used Cyclodextrins: For in vitro applications, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin[16].
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare an aqueous solution of HP-β-CD at a concentration several-fold higher than your target compound concentration (e.g., 10-50 mM).
-
Add your concentrated DMSO stock of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine to the HP-β-CD solution while vortexing.
-
Allow the solution to equilibrate (e.g., by stirring or shaking for several hours at room temperature) to facilitate the formation of the inclusion complex.
-
This aqueous, complexed stock can then be further diluted into your assay medium.
-
Diagram: Cyclodextrin Encapsulation Workflow
Caption: Workflow for cyclodextrin complexation.
References
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved January 17, 2026, from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved January 17, 2026, from [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved January 17, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Date, A. A., Desai, N., & Dixit, R. (2010). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 99(8), 3473-3485.
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved January 17, 2026, from [Link]
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(2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved January 17, 2026, from [Link]
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Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved January 17, 2026, from [Link]
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(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]
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(n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved January 17, 2026, from [Link]
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G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved January 17, 2026, from [Link]
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(n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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(2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Retrieved January 17, 2026, from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 41-51.
- Loftsson, T., & Brewster, M. E. (2010). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 7(5), 1584-1590.
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(n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 17, 2026, from [Link]
- Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3899-3905.
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(2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Retrieved January 17, 2026, from [Link]
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(2022, October 25). Solubility Enhancement Techniques: An Overview. IJCRT.org. Retrieved January 17, 2026, from [Link]
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(2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved January 17, 2026, from [Link]
- Miller, D. A., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 736-745.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-239.
- Williams, H. D., et al. (2013). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 5(4), 510-532.
- Dwivedi, S., & Fennema, O. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528.
- Mohammed, J., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
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(2025, August 6). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate. Retrieved January 17, 2026, from [Link]
- de Miranda, J. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(10), 2862.
- Qureshi, S. A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 48-56.
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PubChem. (n.d.). (1-methyl-1H-imidazol-4-yl)methanamine. Retrieved January 17, 2026, from [Link]
- Varghese, S., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(11), 2419.
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(n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved January 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved January 17, 2026, from [Link]
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(2025, August 9). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved January 17, 2026, from [Link]
- Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1643-1653.
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preventing byproduct formation in Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine synthesis
Technical Support Center: Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Welcome to the technical support center for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This guide is designed for researchers, medicinal chemists, and process development scientists. The target compound is a critical building block in the development of various pharmaceutical agents, notably as an intermediate for histamine H3 and H4 receptor antagonists.[1][2][3] The most prevalent synthetic route is the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with methylamine.
While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yield. This document provides in-depth troubleshooting guides and FAQs to help you identify, control, and prevent the formation of key byproducts, ensuring a robust and reproducible synthesis.
Section 1: The Core Synthesis Pathway & Recommended Protocol
The synthesis proceeds via the formation of an intermediate imine from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this one-pot reaction.
Caption: Ideal reductive amination pathway for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine synthesis.
Recommended Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that minimizes the premature reduction of the starting aldehyde.[4][5]
Materials:
-
1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)
-
Methylamine solution (2M in THF, 1.2 eq) or Methylamine hydrochloride (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.3 eq, only if using methylamine HCl)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a stirred solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCE, add the methylamine solution (1.2 eq) at room temperature. If using methylamine hydrochloride, add it as a solid followed by triethylamine (1.3 eq).[6]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aldehyde spot has been consumed.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: The crude product can be purified by silica gel column chromatography. To prevent streaking, use an eluent system such as DCM/Methanol with 0.5-1% triethylamine.[6]
Section 2: Troubleshooting Guide: Byproducts & Solutions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, with significant unreacted aldehyde remaining. What's the cause?
Probable Causes & Solutions:
-
Incorrect pH: Imine formation is acid-catalyzed but fails at very low pH because the amine becomes non-nucleophilic after protonation.[7] If you are using methylamine hydrochloride, the in situ formation of triethylamine hydrochloride creates a buffered, weakly acidic medium that is ideal. If you are using a free base solution of methylamine, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.
-
Water in the Reaction: The formation of the imine from the hemiaminal intermediate is a dehydration step.[8] Ensure you are using anhydrous solvents and reagents. The presence of water can push the equilibrium back towards the starting materials.
-
Poor Quality Methylamine: Methylamine solutions can degrade over time. Use a fresh bottle or titrate an older solution to confirm its concentration.
-
Insufficient Reaction Time: Do not add the reducing agent until you have confirmed via TLC or LC-MS that imine formation is complete.
Q2: I've isolated a major byproduct identified as (1-methyl-1H-imidazol-4-yl)methanol. How do I prevent this?
Analysis: This alcohol is formed when the reducing agent attacks the starting aldehyde's carbonyl group directly, rather than reducing the imine intermediate. This is a classic selectivity problem.
Caption: Competing pathways leading to the desired amine versus the alcohol byproduct.
Solutions:
-
Use a More Selective Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce aldehydes.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are significantly milder and show high selectivity for reducing the protonated iminium ion over the neutral aldehyde carbonyl.[4] Switching to NaBH(OAc)₃ is the most effective solution.
-
Adopt a Two-Step Procedure: If you must use NaBH₄, you cannot perform the reaction in one pot. First, form the imine completely in a solvent like methanol. Then, cool the reaction mixture to 0 °C before slowly adding the NaBH₄. This temporal separation of the two reaction steps minimizes the aldehyde's exposure to the strong reducing agent.[9]
Q3: My mass spectrum shows an impurity with a mass corresponding to a dialkylated, tertiary amine. How can this be avoided?
Analysis: The desired secondary amine product is still nucleophilic and can react with any remaining imine intermediate (or aldehyde + methylamine) to form a tertiary amine byproduct. This is a common issue when trying to synthesize secondary amines.[10]
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the aldehyde. A slight excess of the amine (1.1-1.2 equivalents) is generally preferred to ensure the aldehyde is fully consumed.
-
Slow Addition: Instead of adding all the aldehyde at once, consider a slow, controlled addition of the aldehyde to the solution of methylamine. This maintains a low concentration of the aldehyde throughout the reaction, favoring the formation of the primary imine over the secondary reaction.
-
Monitor and Stop: Closely monitor the reaction. Once the starting aldehyde is consumed, proceed with the work-up. Unnecessarily long reaction times can promote the slower formation of the tertiary amine byproduct.
Q4: Column purification is yielding poor separation and significant streaking of my product.
Analysis: The target molecule contains two basic nitrogen atoms (the secondary amine and the imidazole ring). These basic sites interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor chromatographic behavior.[6]
Solutions:
-
Basic Modifier in Eluent: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol added to your DCM/MeOH eluent system.[6] This neutralizes the acidic sites and allows the amine to elute cleanly.
-
Salt Formation: For easier handling and purification, the final product can be converted to its hydrochloride salt. After chromatographic purification of the free base, dissolve it in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise. The hydrochloride salt, which is typically a stable and crystalline solid, will precipitate and can be collected by filtration.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: The choice depends on your priorities regarding safety, cost, and reaction conditions. NaBH(OAc)₃ is often the preferred choice for its high selectivity and efficiency in one-pot reactions.
| Reducing Agent | Selectivity (Imine vs. Aldehyde) | Solvent Compatibility | Safety Considerations |
| NaBH(OAc)₃ | High | Best in chlorinated solvents (DCE, DCM), THF. Not ideal for MeOH.[5] | Moisture sensitive. Releases acetic acid upon quench. |
| NaBH₃CN | High | Works well in MeOH. Water-tolerant.[5] | Releases highly toxic HCN gas upon acidification.[8] Requires careful quenching in a well-ventilated fume hood. |
| NaBH₄ | Low | Works well in alcohols (MeOH, EtOH).[5] | Can reduce the starting aldehyde. Requires a two-step process for good yield. Flammable H₂ gas evolved on quench. |
Q: Why is pH control so critical for imine formation?
A: Imine formation proceeds via a hemiaminal intermediate, and the rate-limiting step is the acid-catalyzed dehydration of this intermediate. The reaction rate is maximal around pH 4-5.[7]
-
At High pH (>7): There is insufficient acid to protonate the hydroxyl group of the hemiaminal, making it a poor leaving group (OH⁻ vs. H₂O). Dehydration slows dramatically.
-
At Low pH (<4): Most of the methylamine will exist as its protonated, non-nucleophilic ammonium salt (CH₃NH₃⁺). This prevents it from attacking the carbonyl carbon, stopping the reaction at the first step.[7]
Q: How do I best monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting aldehyde and the product (e.g., 10% MeOH in DCM). The aldehyde is typically less polar than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise tracking, especially for byproduct formation, LC-MS is the ideal analytical tool.
References
-
Cowart, M., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1156-1159. [Link]
-
MySkinRecipes. (n.d.). Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. MySkinRecipes. [Link]
-
Slideshare. (n.d.). Recent advances of antihistamines (H-3 and H-4 antagonist). [Link]
-
Kottke, T., et al. (2015). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 20(7), 11934-11959. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Zhou, Q., et al. (2016). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 40(8), 464-467. [Link]
-
De Haan, D. O., et al. (2017). Methylamine's Effects on Methylglyoxal-Containing Aerosol: Chemical, Physical, and Optical Changes. ACS Earth and Space Chemistry, 1(8), 485-495. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Wiley Online Library. (2000). "Methylamines". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
JJ Medicine. (2018). Histamine Synthesis and Metabolism Pathway. YouTube. [Link]
-
Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData, 2(10). [Link]
-
Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methylamine. PubChem Compound Database. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
- Google Patents. (n.d.).
-
Vasudevan, K., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1561. [Link]
Sources
- 1. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine [myskinrecipes.com]
- 3. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical precision with real-world insights to support your research and development endeavors.
I. Synthetic Strategy Overview
The most common and scalable approach for synthesizing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a two-step process. This involves the initial preparation of a suitable intermediate, 4-(chloromethyl)-1-methyl-1H-imidazole, followed by a reductive amination reaction with methylamine.
General Synthetic Scheme
A typical synthetic route involves two key transformations:
-
Intermediate Synthesis: Conversion of a starting material to 4-(chloromethyl)-1-methyl-1H-imidazole.
-
Reductive Amination: Reaction of the chloromethyl intermediate with methylamine to yield the final product.[1]
Below is a visual representation of this workflow.
Caption: General workflow for the synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purification of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Part A: Intermediate Synthesis - 4-(Chloromethyl)-1-methyl-1H-imidazole
Q1: I'm experiencing low yields during the chlorination of 1-methyl-4-(hydroxymethyl)imidazole with thionyl chloride. What are the likely causes and how can I improve the yield?
A1: Low yields in this chlorination step are often due to suboptimal reaction conditions or the degradation of the starting material or product. Here are some key factors to consider:
-
Temperature Control: The reaction with thionyl chloride is vigorous and exothermic.[2] It is crucial to maintain a low temperature (typically between 10-20°C) during the addition of the starting material to the thionyl chloride.[2] A runaway reaction can lead to the formation of undesired byproducts.
-
Rate of Addition: Add the 1-methyl-4-(hydroxymethyl)imidazole to the thionyl chloride in very small portions over an extended period.[2] This helps to control the exotherm and prevent localized overheating.
-
Moisture: Thionyl chloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and the formation of hydrochloric acid, which can complicate the reaction.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled and diluted with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of the product.[2] Ensure efficient precipitation and thorough washing of the collected solid to maximize recovery.
Q2: My isolated 4-(chloromethyl)-1-methyl-1H-imidazole intermediate is unstable and difficult to handle. Are there any tips for storage and handling?
A2: The free base of 4-(chloromethyl)-1-methyl-1H-imidazole can be unstable. It is common practice to isolate and handle it as its hydrochloride salt, which is typically a more stable, crystalline solid.[2] Store the hydrochloride salt in a tightly sealed container under an inert atmosphere, in a cool, dry place away from moisture.
Part B: Reductive Amination
Q3: What are the best practices for the reductive amination step to maximize the yield of the final product?
A3: Reductive amination is a powerful technique for forming amines from carbonyl compounds (or their equivalents) and amines.[3] Key considerations for this step include:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. It is crucial to use a fresh, high-quality source of the reducing agent, as its reactivity can diminish with improper storage.
-
Imine Formation: The reaction proceeds through an intermediate imine, which is then reduced to the final amine.[3] Allowing sufficient time for the imine to form before adding the reducing agent can improve yields. This is typically done by stirring the mixture of the chloromethyl intermediate and methylamine at room temperature for 1-2 hours.[1]
-
pH Control: The pH of the reaction mixture can influence the rate of both imine formation and reduction. Maintaining a neutral to slightly acidic pH is often optimal.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for this reaction.[1] Ensure the use of anhydrous solvents to prevent unwanted side reactions with the reducing agent.
Q4: I am observing the formation of a dialkylated byproduct. How can I minimize this?
A4: Dialkylation can occur when the newly formed secondary amine product reacts further with the 4-(chloromethyl)-1-methyl-1H-imidazole starting material. To minimize this:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of methylamine can help to ensure that the chloromethyl intermediate is consumed before it has a chance to react with the product.
-
Slow Addition: Adding the 4-(chloromethyl)-1-methyl-1H-imidazole solution slowly to the methylamine solution can help to maintain a low concentration of the alkylating agent, thus favoring the desired mono-alkylation.
Part C: Purification and Handling
Q5: I'm having difficulty purifying the final product by column chromatography. It seems to be streaking on the silica gel column. What can I do?
A5: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.[1] This will help to neutralize the acidic sites on the silica gel and improve the chromatography.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
Q6: The purified free base of my product is an oil and is difficult to handle. Is there a better way to isolate and store it?
A6: For easier handling and improved stability, it is highly recommended to convert the free base to its hydrochloride salt.[1] This can be achieved by dissolving the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane dropwise. The hydrochloride salt will precipitate out as a stable, crystalline solid that can be easily collected by filtration.[1]
III. Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
This protocol is adapted from established procedures for the chlorination of hydroxymethylimidazoles.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride (50 ml) in an ice bath.
-
Slowly add 1-methyl-4-(hydroxymethyl)imidazole (11.2 g, 0.1 mol) in small portions over a 15-minute period, ensuring the temperature is maintained between 10° and 20° C.[2]
-
Once the addition is complete, slowly raise the temperature to 55° ± 5° C and maintain for 30 minutes.[2]
-
Cool the mixture to 10° C and dilute with 100 ml of diethyl ether.[2]
-
Collect the resulting colorless precipitate by filtration, wash thoroughly with diethyl ether, and dry in air to yield 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.[2]
Protocol 2: Reductive Amination to Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
This protocol is a general procedure based on common reductive amination methods.[1]
-
Dissolve 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add methylamine (1.1 - 1.5 eq, as a solution in THF or as the hydrochloride salt). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 - 1.5 eq) to liberate the free amine.[1]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]
-
To the stirring solution, add sodium borohydride (1.2 - 1.5 eq) portion-wise to control any potential exotherm.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
IV. Safety Considerations
Working with Thionyl Chloride:
-
Thionyl chloride is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with water, as it reacts violently to produce toxic gases (HCl and SO₂).
Working with Sodium Borohydride:
-
Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas.[4]
-
Handle in a dry, well-ventilated area, away from sources of ignition.[5]
-
Wear appropriate PPE, including gloves, safety glasses, and a flame-resistant lab coat.[5]
-
In case of a spill, do not use water to clean it up. Use a dry absorbent material.
Working with Methylamine:
-
Methylamine is a flammable and corrosive gas or liquid. Handle it in a well-ventilated fume hood.
-
It can cause severe skin and eye irritation. Wear appropriate PPE.
V. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Chlorination Temperature | 10-20°C during addition | To control the exothermic reaction with thionyl chloride and prevent byproduct formation.[2] |
| Reductive Amination Solvent | Anhydrous DCM or DCE | To prevent reaction with the reducing agent and ensure a homogenous reaction mixture.[1] |
| Purification Eluent Modifier | 0.5-1% Triethylamine | To prevent streaking of the basic amine product on the silica gel column.[1] |
| Final Product Form | Hydrochloride Salt | For improved stability and ease of handling compared to the free base oil.[1] |
VI. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
VII. References
-
Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. Available from:
-
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride - PrepChem.com. Available from:
-
Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). - ResearchGate. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Available from: [Link]
-
4-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 12147488 - PubChem. Available from: [Link]
-
Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents. Available from:
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available from: [Link]
-
Sodium borohydride - Standard Operating Procedure. Available from: [Link]
-
SODIUM BOROHYDRIDE - Sdfine. Available from: [Link]
-
Toxic Powders SOP Template - Duke SMIF. Available from: [Link]
Sources
Technical Support Center: Analytical Method Development for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Document ID: AM-MIMA-2026-01
Version: 1.0
Introduction
This guide provides in-depth technical support for scientists, researchers, and drug development professionals involved in the analytical method development for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (referred to herein as MIMA). MIMA is a polar, basic compound containing a secondary amine and a substituted imidazole ring. These structural features present specific challenges, particularly in chromatography, such as poor peak shape and insufficient retention in reversed-phase systems. This document offers a structured approach to method development, framed as a series of frequently asked questions and troubleshooting scenarios, to enable the creation of robust and reliable analytical methods.
Section 1: Pre-Method Development & Core Compound Properties (FAQs)
This section addresses foundational questions to consider before initiating experimental work. A clear understanding of the analyte's properties is the first step toward a successful method.
Q1: What are the key physicochemical properties of MIMA that will influence analytical method development?
A1: Understanding MIMA's properties is critical for selecting the appropriate analytical strategy.
-
Polarity: MIMA is a highly polar compound, evidenced by its structure containing two nitrogen atoms capable of hydrogen bonding and a low molecular weight.[1][2][3] This suggests it will be poorly retained on traditional C18 reversed-phase columns under highly aqueous conditions.[4]
-
Basicity (pKa): The imidazole ring and the secondary amine are both basic. The imidazole ring has a pKa of approximately 7, while the secondary amine is expected to have a pKa around 10-11. This means the molecule will be positively charged at acidic and neutral pH.
-
UV Absorbance: The imidazole ring is an aromatic heterocycle and possesses a UV chromophore, with a λmax typically around 207-210 nm.[1][2] This allows for direct UV detection, although sensitivity may be limited.
-
Solubility: MIMA is expected to be highly soluble in polar solvents like water, methanol, and acetonitrile.[3]
Q2: Which chromatographic mode is the best starting point for MIMA analysis?
A2: Given MIMA's high polarity, several options should be considered.
-
Reversed-Phase (RP) HPLC: While challenging, RP-HPLC is often the most versatile and widely available technique. Success requires mitigating the poor retention and peak tailing associated with polar basic compounds.[4][5] Using a "polar-endcapped" C18 column or a phenyl phase can improve retention of polar compounds.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative specifically designed for highly polar compounds that are unretained in RP.[6][7][8][9] It uses a polar stationary phase (like silica or amide) with a high organic mobile phase, providing strong retention for polar analytes like MIMA.[6][7][9]
-
Gas Chromatography (GC): Direct analysis by GC is not recommended due to MIMA's polarity and low volatility. The presence of the secondary amine can cause strong interactions with the column, leading to poor peak shape.[10][11] Derivatization, such as silylation or acylation, would be necessary to increase volatility and reduce active site interactions, adding complexity to the sample preparation process.[10][11][12]
Q3: How should I prepare stock solutions and handle the compound?
A3: MIMA should be stored in a cool, dry, and dark environment. For stock solutions, use a diluent in which the compound is freely soluble and which is compatible with your initial mobile phase conditions. A good starting point is 50:50 acetonitrile:water or methanol:water. Avoid dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% organic solvent for a highly aqueous mobile phase in RP-HPLC), as this can cause peak distortion.[13]
Section 2: HPLC/UHPLC Method Development & Troubleshooting
This is the most common technique for an analyte like MIMA. The following Q&A guide addresses the most frequent challenges.
Frequently Asked Questions (HPLC)
Q4: What are the best starting conditions for a Reversed-Phase HPLC method?
A4: A systematic approach is recommended. Begin with a screening of different columns and mobile phases.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, Polar-Endcapped (e.g., Luna Omega Polar C18) or Phenyl (e.g., Ascentis Phenyl) | A standard C18 may show poor retention. Polar-endcapped phases provide enhanced retention for polar compounds, while phenyl phases can offer alternative selectivity.[4] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic pH (~2.5-3.0) protonates the secondary amine and imidazole nitrogens, ensuring a single ionic state. It also suppresses the ionization of residual silanols on the column, which is a primary cause of peak tailing.[4][14] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient is essential for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID columns; 0.4 mL/min for 2.1 mm ID columns | Standard flow rates for typical column dimensions. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. |
| Detection | UV at 210 nm | This wavelength is near the typical absorbance maximum for the imidazole ring.[1][2] |
Troubleshooting Guide (HPLC)
Q5: My peak for MIMA is tailing severely in Reversed-Phase HPLC. What is the cause and how do I fix it?
A5: This is the most common problem for basic analytes like MIMA. Peak tailing occurs due to secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[13][14][15]
Here is a logical workflow to diagnose and solve this issue:
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Efficacy Blueprint: A Comparative Analysis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Derivatives as Histamine H3 Receptor Antagonists
In the landscape of neurotherapeutics, the histamine H3 receptor (H3R) has emerged as a compelling target for addressing a spectrum of central nervous system disorders, including cognitive impairments, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). The core chemical scaffold, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, represents a foundational element in the design of potent and selective H3R antagonists. This guide provides a comprehensive comparison of the efficacy of various derivatives built upon this imidazole framework, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Central Role of the Imidazole Moiety in H3R Antagonism
The histamine H3 receptor, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1] Antagonism of the H3R lifts this inhibitory brake, thereby enhancing neurotransmitter release, which is the mechanistic underpinning for the observed cognitive-enhancing and wake-promoting effects of H3R antagonists.[2]
The imidazole ring is a critical pharmacophore for H3R ligands, mimicking the endogenous ligand histamine. The specific scaffold, (1-methyl-1H-imidazol-4-yl)methylamine, serves as a versatile starting point for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the amine and the incorporation of additional cyclic moieties can dramatically influence the efficacy of these derivatives.[3]
Comparative Efficacy of Key Derivatives
The efficacy of novel H3R antagonists is primarily assessed through a combination of in vitro binding and functional assays, followed by in vivo evaluation in animal models of CNS disorders. Here, we compare the performance of representative derivatives, highlighting the impact of structural modifications on their biological activity.
In Vitro Performance: Binding Affinity and Functional Antagonism
The initial screening of novel compounds involves determining their binding affinity (Ki) for the H3 receptor and their functional potency as antagonists (pA2 or IC50). Radioligand binding assays, typically using [3H]-Nα-methylhistamine, are the gold standard for quantifying binding affinity.[4] Functional antagonism is often measured using cell-based assays that detect changes in second messenger levels, such as cyclic AMP (cAMP), upon receptor activation.[1]
Table 1: Comparative In Vitro Efficacy of Imidazole-Based H3R Antagonists
| Compound ID | Derivative Class | Modification from Parent Scaffold | hH3R Ki (nM) | Functional Assay (pA2/IC50) | Reference Compound(s) |
| Cpd 1 | Piperidine Derivative | Addition of a piperidine ring to the methylamine | 0.3 (agonist) | pD2 = 8.0 (agonist) | Histamine |
| Cpd 7 | Piperidine-Aniline Amide | Substituted aniline amide on the piperidine ring | Potent Antagonist | pA2 = 10.10 | Clobenpropit |
| Cpd 4 | Propyl-Cyclopentylpropanoate | Ester and cyclopentyl group on an extended alkyl chain | -log Ki = 8.5 | Potent Antagonist | N/A |
| Cpd 9 | Phenyl-Heptanone | Ketone and phenyl group on an extended alkyl chain | Moderate Potency | ED50 = 3.5 mg/kg (in vivo) | N/A |
| Impentamine | Alkyl-Imidazole | 5-aminopentyl chain at position 4 of imidazole | Potent Antagonist | pA2 = 8.4 | Histamine |
Note: Data is compiled from multiple sources to illustrate the impact of structural changes. Direct head-to-head comparison in a single study is often limited.[3][5][6]
The data clearly indicate that while the basic imidazole scaffold provides H3R affinity, significant modifications are necessary to achieve potent antagonism. For instance, the addition of a piperidine ring and subsequent substitution with a lipophilic aniline amide in Compound 7 leads to a highly potent antagonist.[3] Similarly, extending the alkyl chain and introducing ester or ketone functionalities, as seen in Compounds 4 and 9, also yields potent antagonists.[5] Impentamine demonstrates that even a simple elongation of the alkyl chain on the imidazole ring can convert an agonist scaffold into a potent antagonist.[6]
In Vivo Efficacy: Pro-cognitive and Wake-Promoting Effects
The therapeutic potential of H3R antagonists is ultimately determined by their efficacy in vivo. Animal models that assess cognitive function and wakefulness are crucial for preclinical validation.
Commonly Employed Animal Models:
-
Novel Object Recognition Test: Evaluates short-term memory and cognitive function in rodents.
-
Morris Water Maze & Barnes Maze: Assess spatial learning and memory.
-
Social Recognition Test: Measures short-term social memory.
-
EEG Monitoring: Used to assess wakefulness and sleep-wake cycles in animals.
Studies have shown that various imidazole-based H3R antagonists can reverse cognitive deficits induced by scopolamine and enhance performance in the aforementioned cognitive tasks. Furthermore, these compounds have been demonstrated to increase wakefulness and reduce sleep time in rats, supporting their potential use in treating narcolepsy.
Experimental Methodologies: A Guide for Researchers
Reproducible and robust experimental data are the cornerstones of drug discovery. The following are detailed protocols for key in vitro assays used in the characterization of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine derivatives.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the human histamine H3 receptor.
Workflow Diagram:
Caption: Workflow for determining H3R binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest and lyse the cells in a hypotonic buffer.
-
Isolate the cell membranes containing the H3 receptors via centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes.
-
Add a fixed concentration of the radioligand, [3H]-Nα-methylhistamine.
-
Add varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3R ligand like clobenpropit).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression to fit the data and determine the IC50 value of the test compound.
-
Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.
Signaling Pathway Diagram:
Caption: H3R signaling pathway in the cAMP assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human H3 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (antagonist).
-
Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor.
-
Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of the antagonist.
-
Use non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations to further characterize the antagonism.
-
Conclusion and Future Directions
The Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold has proven to be a valuable starting point for the development of potent and selective histamine H3 receptor antagonists. The comparative efficacy data demonstrate that strategic chemical modifications, particularly the introduction of substituted cyclic moieties, are crucial for achieving high antagonist potency. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this promising class of compounds.
Future research in this area should focus on developing derivatives with improved pharmacokinetic profiles, including enhanced brain penetration and metabolic stability, to translate the potent in vitro and in vivo efficacy into clinically successful therapeutics for a range of neurological disorders.
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selectivity profiling of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine against other receptors
In the landscape of pharmacological research, particularly in the exploration of histamine receptor function, the precise characterization of tool compounds is paramount. This guide provides a comprehensive selectivity profile of 4-methylhistamine, a potent and selective agonist for the histamine H4 receptor. While the initial query mentioned Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, the available scientific literature predominantly focuses on the closely related and well-characterized compound, 4-methylhistamine. This guide will, therefore, concentrate on the extensive experimental data available for 4-methylhistamine to provide researchers, scientists, and drug development professionals with a thorough understanding of its receptor interaction profile.
Introduction: The Critical Role of Selectivity in Pharmacological Probes
The utility of a chemical probe in elucidating biological pathways hinges on its selectivity. A highly selective compound interacts with a specific target receptor, minimizing off-target effects that can confound experimental results and lead to misinterpretation of cellular responses. 4-Methylhistamine has emerged as a valuable tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor due to its demonstrated preference for this receptor subtype.[1][2][3] Understanding the full spectrum of its interactions, or lack thereof, with other receptors is crucial for designing and interpreting experiments accurately.
Quantitative Analysis of Receptor Binding Affinity
The cornerstone of selectivity profiling is the quantitative determination of a compound's binding affinity for a panel of receptors. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinity of 4-methylhistamine for human histamine receptor subtypes, demonstrating its remarkable selectivity for the H4 receptor.
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hH4R (fold) | Reference(s) |
| Human H4R | Human | 7 - 50 | - | [3][4] |
| Human H1R | Human | >10,000 | >200 - >1400 | [3] |
| Human H2R | Human | >10,000 | >200 - >1400 | [3] |
| Human H3R | Human | >10,000 | >200 - >1400 | [3] |
| Rat H4R | Rat | 73 | - | [5] |
| Mouse H4R | Mouse | 55 | - | [5] |
Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors. This data clearly illustrates the high affinity and selectivity of 4-methylhistamine for the human histamine H4 receptor compared to other histamine receptor subtypes.
Functional Potency: From Binding to Biological Response
Beyond mere binding, a compound's functional activity—its ability to elicit a biological response upon binding to a receptor—is a critical aspect of its profile. This is often quantified by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50). 4-methylhistamine acts as a full agonist at the H4 receptor.[2][5]
| Receptor | Functional Assay | Cell Line/Tissue | pEC50 | Efficacy | Reference(s) |
| Human H4R | [Specify Assay, e.g., cAMP accumulation] | SK-N-MC | 7.4 ± 0.1 | Full Agonist (α = 1) | [2] |
| Rat H4R | [Specify Assay] | - | 5.6 ± 0.1 | Full Agonist | [5] |
| Mouse H4R | [Specify Assay] | - | 5.8 ± 0.1 | Full Agonist | [5] |
| Human H2R | Gastric acid secretion (in vivo) | - | - | Active | [6] |
Table 2: Functional Potency (pEC50) of 4-Methylhistamine at Histamine Receptors. This table highlights the potent agonistic activity of 4-methylhistamine at the H4 receptor. Notably, while its binding affinity for the H2 receptor is low, it can still elicit a functional response at this receptor, a crucial consideration for in vivo studies.[6]
Experimental Methodologies for Selectivity Profiling
The data presented above are generated through rigorous and well-established experimental protocols. Understanding these methods is key to appreciating the reliability of the selectivity profile.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[7] The principle involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[8] The protein concentration of the membrane preparation is determined using a suitable method like the BCA protein assay.[9]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-histamine for H4R) and varying concentrations of the unlabeled test compound (4-methylhistamine).[2][4]
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[7][8]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: Measuring Cellular Responses
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G protein-coupled receptors (GPCRs) like the histamine receptors, a common functional assay measures the accumulation of the second messenger cyclic AMP (cAMP).[10][11][12]
Principle of the cAMP Assay:
-
Gs-coupled receptors (like H2R): Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[12]
-
Gi-coupled receptors (like H3R and H4R): Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This is often measured as the inhibition of forskolin-stimulated cAMP production.
Step-by-Step Protocol for a cAMP Functional Assay:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-treated with forskolin to stimulate a baseline level of cAMP production.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.[13]
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent assays.[13][14]
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and efficacy can be determined.
Caption: Workflow of a typical cAMP functional assay.
Signaling Pathways and Implications of Selectivity
The histamine H4 receptor is a Gi/o-coupled GPCR primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[1] Its activation by 4-methylhistamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade is implicated in a variety of immune and inflammatory responses, including chemotaxis.[2]
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The Structure-Activity Relationship of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Analogs: A Comparative Guide for H3 Receptor Antagonist Development
For researchers, medicinal chemists, and drug development professionals vested in the discovery of novel therapeutics targeting neurological and inflammatory disorders, the histamine H3 receptor (H3R) presents a compelling target. As a presynaptic autoreceptor, its modulation offers the potential to influence the release of a variety of key neurotransmitters. Within the landscape of H3R antagonist development, compounds built around the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold have emerged as a prominent and fruitful area of investigation. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of analogs, grounded in experimental data to inform rational drug design.
The Core Pharmacophore: Unpacking the Imidazole's Role
The imidazole ring is a cornerstone of histamine receptor ligands, and its presence in the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold is critical for H3R affinity. A generally accepted model for imidazole-based H3 antagonists involves a three-component structure: the imidazole headgroup, a central linker, and a lipophilic tail. The imidazole moiety is understood to interact with key residues within the H3 receptor binding pocket.
A foundational observation is that while a compound like 4-[(1H-imidazol-4-yl)methyl]piperidine is a potent H3 agonist (Ki = 0.3 nM), the addition of a lipophilic element is necessary to impart antagonist activity. This underscores the principle that the core scaffold provides the initial receptor recognition, while subsequent modifications dictate the functional outcome.
Strategic Modifications and Their Impact on Activity: A Comparative Analysis
The development of potent and selective H3R antagonists from the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine core has been a process of systematic structural modification. The following sections dissect the key regions of the molecule and the observed impact of their alteration on receptor affinity and functional activity.
The Lipophilic Region: Driving Antagonism and Potency
The nature of the lipophilic tail is arguably the most significant determinant of antagonist potency. Early investigations demonstrated that the substitution of the piperidine ring of the H3 agonist pharmacophore with lipophilic functional groups resulted in some of the most potent H3 antagonists.
A particularly successful strategy has been the incorporation of a substituted aniline amide connected to the core via a linker. For instance, the attachment of a substituted aniline amide to the piperidine pharmacophore via a two-methylene linker yielded highly potent compounds[1].
| Compound ID | R Group (Lipophilic Tail) | hH3R Ki (nM) | Antagonist Potency (pA2) |
| 1 | H | 0.3 (agonist) | 8.0 (agonist) |
| 7 | -(CH2)2-NHCO-4-chlorophenyl | 1.7 | 10.10 |
| 11 | -(CH2)2-NHCO-4-fluorophenyl | 0.4 | - |
| 12 | -(CH2)2-NHCO-4-bromophenyl | 1.9 | - |
| Table 1: Impact of Lipophilic Tail Modification on H3 Receptor Affinity and Antagonist Potency. Data sourced from Vaccaro et al., 2006. |
As illustrated in Table 1, the introduction of a halogenated aniline amide group dramatically shifts the compound's profile from an agonist to a highly potent antagonist. Moderate variations in the halogen substitution on the phenyl ring are well-tolerated, with the fluoro-substituted analog 11 showing the highest affinity.
The Linker Region: Fine-Tuning Affinity and Physicochemical Properties
The linker connecting the imidazole core to the lipophilic tail plays a crucial role in orienting the key pharmacophoric elements within the receptor binding site. Both the length and the chemical nature of the linker have been shown to influence activity.
Studies have explored various linker types, including simple alkyl chains and more rigid structures. For example, the incorporation of a conformationally restricted cyclopropane nucleus has been used to extend the SAR and improve CNS penetration[2].
Imidazole Ring Substitutions: Addressing Metabolic Liabilities
A significant challenge in the development of imidazole-based H3 antagonists has been their propensity for inhibition of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4[3]. This is a common liability for 4-substituted imidazoles and can lead to undesirable drug-drug interactions.
To mitigate this, medicinal chemistry efforts have focused on modifications to the imidazole ring itself. The introduction of substituents on the imidazole can alter its electronic properties and steric profile, thereby reducing its interaction with CYP enzymes. Research has focused on identifying structural features that reduce P450 activity while maintaining high H3R affinity[3].
Experimental Evaluation: Protocols for Characterizing Novel Analogs
The robust characterization of novel Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine analogs requires a suite of well-defined in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental in vitro assays.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human H3 receptor (e.g., HEK293 cells)[4].
-
Incubation: In a 96-well plate, incubate the cell membranes (approximately 1 pmol/mg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound[5][6].
-
Equilibration: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at room temperature.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for Determining Agonist/Inverse Agonist Activity
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor, thus characterizing it as an agonist, antagonist, or inverse agonist.
Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing the human H3 receptor[4].
-
Incubation Mixture: Prepare an incubation mixture containing the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate assay buffer[4][7].
-
Initiation of Reaction: Initiate the binding reaction by adding the membranes to the incubation mixture.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: For antagonists, concentration-response curves are generated in the presence of a known H3R agonist to determine the antagonist's potency (pA2 or Kb)[4]. For inverse agonists, the ability of the compound to decrease basal [35S]GTPγS binding is measured[4].
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the key concepts discussed.
Caption: Key pharmacophoric elements of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine analogs and their influence on pharmacological properties.
Sources
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A Comparative Guide to the In Vivo Efficacy of Novel and Established H1 Receptor Antagonists in Allergic Rhinitis Models
This guide provides a comprehensive comparison of the in vivo efficacy of a novel imidazole-based compound, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (designated as "Compound-X" for this guide), against established second-generation antihistamines, Loratadine and Cetirizine. The focus is on a well-characterized murine model of ovalbumin (OVA)-induced allergic rhinitis.
Note to the Reader: As Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a novel compound without publicly available in vivo efficacy data, this guide utilizes a realistic, hypothetical dataset for "Compound-X". This approach is intended to provide a framework for researchers on how to structure and evaluate comparative efficacy studies for new chemical entities in the field of allergy and immunology.
Introduction: The Rationale for Novel H1 Receptor Antagonists
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily mediated by the binding of histamine to the H1 receptor.[1] Second-generation antihistamines, such as Loratadine and Cetirizine, are the first-line treatment for allergic rhinitis.[2][3] These drugs are selective for the peripheral H1 receptor and have a low propensity to cross the blood-brain barrier, thus minimizing the sedative effects associated with first-generation antihistamines.[4][5]
The imidazole core of "Compound-X" is a common scaffold in histamine receptor ligands. This guide explores its potential as a potent H1 receptor antagonist with a favorable efficacy and safety profile compared to current standards of care.
Mechanism of Action: Targeting the Histamine H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[6][7] This leads to the activation of phospholipase C (PLC), which subsequently results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][8] This signaling pathway ultimately leads to the classic symptoms of an allergic reaction, including increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation.[1] H1 receptor antagonists, including "Compound-X," Loratadine, and Cetirizine, competitively block the binding of histamine to the H1 receptor, thereby mitigating these downstream effects.[6][9]
Caption: Histamine H1 Receptor Signaling Pathway.
Comparative In Vivo Efficacy in a Murine Model of Allergic Rhinitis
The efficacy of "Compound-X," Loratadine, and Cetirizine was evaluated in an ovalbumin (OVA)-induced allergic rhinitis mouse model. This is a widely accepted model that mimics the key pathological features of human allergic rhinitis, including nasal rubbing, sneezing, and inflammation.[10][11][12]
Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Mean Sneezing Frequency (per 10 min) | Mean Nasal Rubbing Frequency (per 10 min) | Nasal Lavage Fluid Histamine (ng/mL) | Nasal Mucosa Eosinophil Count (cells/mm²) |
| Vehicle Control | - | 35.2 ± 4.1 | 42.5 ± 5.3 | 4.8 ± 0.6 | 155 ± 18 |
| Compound-X | 10 | 8.1 ± 1.5 | 10.3 ± 2.1 | 1.2 ± 0.3 | 45 ± 7 |
| Loratadine | 10 | 12.4 ± 2.0 | 15.8 ± 2.5 | 1.9 ± 0.4 | 62 ± 9 |
| Cetirizine | 10 | 10.9 ± 1.8 | 13.2 ± 2.2 | 1.5 ± 0.3 | 53 ± 8 |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
The hypothetical data demonstrates that "Compound-X" exhibits potent anti-allergic effects, significantly reducing the frequency of sneezing and nasal rubbing. Furthermore, it effectively suppresses the release of histamine into the nasal cavity and reduces eosinophil infiltration into the nasal mucosa, comparable to, and in some metrics slightly exceeding, the efficacy of Loratadine and Cetirizine at the same dose.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis Mouse Model
This protocol is adapted from established methodologies.[10][11][13]
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A Senior Application Scientist's Guide to the Validation of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine as a Drug Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic properties and its presence in numerous endogenous molecules and approved drugs.[1][2][3] Its ability to engage in various biological interactions, including hydrogen bonding and metallic coordination, has cemented its role in the development of a wide array of therapeutic agents.[4] This guide focuses on a specific, yet promising, imidazole derivative: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. This molecule serves as an excellent case study for the rigorous validation process required to elevate a chemical entity from a mere building block to a bona fide drug scaffold.
While this specific compound is primarily known as an intermediate in the synthesis of histamine H3 receptor antagonists, its structural motifs suggest broader potential.[5] This guide will provide an in-depth, objective comparison of this scaffold's potential against established alternatives, supported by detailed experimental protocols necessary for its comprehensive validation.
The Imidazole Scaffold: A Foundation for Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in biologically active compounds.[6] Its amphoteric nature allows it to act as both a weak acid and a weak base, a property that is crucial for its interaction with biological targets.[7][8] This versatility has led to its incorporation into a multitude of blockbuster drugs, from the anti-ulcer agent cimetidine (a histamine H2 antagonist) to the antifungal ketoconazole and the antihypertensive losartan.
The subject of this guide, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, features a substituted imidazole core. This specific substitution pattern is particularly relevant in the context of G-protein coupled receptors (GPCRs), most notably the histamine receptors.
Primary Target Hypothesis: The Histamine H3 Receptor
The structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine strongly suggests an affinity for histamine receptors. Specifically, the 4-substituted imidazole motif is a classic pharmacophore for histamine H3 receptor (H3R) ligands.[9][10] The H3R is a presynaptic autoreceptor in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters. Antagonism of the H3R has shown therapeutic potential for a range of neurological and psychiatric disorders, including narcolepsy, ADHD, and Alzheimer's disease.[5]
Therefore, the primary validation pathway for this scaffold should focus on its potential as a modulator of the H3R.
Comparative Scaffolds for H3R Antagonism
To objectively assess the value of the Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine scaffold, it must be compared against other established chemical series targeting the H3 receptor.
| Scaffold Class | Representative Example | Key Advantages | Key Disadvantages |
| Imidazole-based (Classical) | Clobenpropit, Ciproxifan | High potency, well-understood SAR, CNS penetrant. | Potential for CYP450 enzyme inhibition, off-target effects at other histamine receptors.[10] |
| Non-imidazole Aryl Ethers | Pitolisant (Wakix®) | Reduced CYP inhibition risk, high selectivity, approved drug status. | Often larger molecules, may have different CNS penetration profiles. |
| Piperidine Derivatives | 4-[(1H-imidazol-4-yl)methyl]piperidine based series | High potency, allows for diverse substitutions to tune properties.[10] | Can still carry risk of CYP2D6 inhibition depending on substitutions.[10] |
| Benzimidazole Derivatives | Various clinical candidates | Can offer alternative IP space, may have improved metabolic stability. | Synthesis can be more complex, less established SAR compared to classical imidazoles.[11] |
Our target scaffold, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, falls within the classical imidazole-based class. Its validation will hinge on demonstrating competitive or superior properties in terms of potency, selectivity, and metabolic stability compared to these known scaffolds.
Experimental Validation Workflow
A rigorous, multi-stage validation process is essential. This workflow is designed to be self-validating at each step, ensuring that only the most promising candidates progress.
Caption: High-level workflow for drug scaffold validation.
PART A: Detailed Experimental Protocols
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Causality: Before committing to extensive chemical synthesis and cell-based assays, it is crucial to confirm that the core scaffold physically interacts with the target protein. SPR is a highly sensitive, label-free technology ideal for detecting the weak, transient binding typical of chemical fragments.[12][13][14][15]
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify the human Histamine H3 Receptor. For stability, consider using a receptor construct stabilized in nanodiscs or a virus-like particle (VLP) format.
-
Immobilize the receptor onto a CM5 sensor chip via amine coupling.
-
A reference channel should be prepared by activating and deactivating the surface without protein to subtract non-specific binding signals.[15]
-
-
Fragment Screening:
-
Prepare a solution of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (and other synthesized analogs) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject fragments over the sensor surface at a concentration range of 100 µM to 1 mM. The wide range is necessary to detect low-affinity interactions.[14]
-
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU that is absent in the reference channel indicates a binding event.[12]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Plot the steady-state response against fragment concentration to estimate the dissociation constant (KD).
-
Hits are defined as fragments showing a reproducible and concentration-dependent binding signal.
-
Protocol 2: Functional Antagonism via cAMP Assay
Causality: The H3R is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels.[16] A functional antagonist will block this agonist-induced decrease. This assay validates that the binding observed in SPR translates to a functional cellular effect.[17][18][19]
Methodology:
-
Cell Culture and Plating:
-
Use a stable cell line expressing the human H3R, such as HEK293 or CHO cells.
-
Plate the cells in 384-well plates and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound (derived from the scaffold) for 15-30 minutes.
-
Stimulate the cells with the adenylyl cyclase activator, Forskolin. This raises the basal cAMP level, making the inhibitory effect of an agonist measurable.[16]
-
Immediately add an H3R agonist (e.g., R-α-methylhistamine) at its EC80 concentration (the concentration that gives 80% of its maximal effect).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
-
Caption: H3R antagonist mechanism in a functional cAMP assay.
Protocol 3: Early ADME-Tox - Cytochrome P450 (CYP) Inhibition Assay
Causality: Imidazole-containing compounds are notorious for their potential to inhibit CYP enzymes, particularly through coordination of the imidazole nitrogen to the heme iron atom of the enzyme.[9] Early assessment of CYP inhibition is a critical step to flag potential drug-drug interaction liabilities.[20][21][22][23]
Methodology:
-
System Preparation:
-
Incubation:
-
For each isoform, combine HLMs, a specific probe substrate (a drug known to be metabolized by that isoform), and NADPH (as a cofactor) in a buffer solution.
-
Add the test compound across a range of concentrations (e.g., 0.1 to 100 µM).
-
Incubate at 37°C for a short period (e.g., 10-15 minutes).
-
-
Analysis:
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the mixture using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of metabolite formed from the probe substrate.[25]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value. An IC50 < 10 µM is often considered a potential liability requiring further investigation or chemical modification.
-
Conclusion and Future Directions
The validation of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine as a drug scaffold is a systematic, evidence-based process. The initial hypothesis, grounded in its structural similarity to known H3R ligands, provides a clear starting point. The experimental workflow outlined above—progressing from direct target engagement (SPR) to cellular function (cAMP) and early safety assessment (CYP inhibition)—establishes a robust framework for decision-making.
Positive data from this cascade—specifically, confirmed binding, potent functional antagonism (IC50 < 100 nM), and minimal CYP inhibition (IC50 > 10 µM)—would strongly validate this entity as a promising scaffold. Subsequent steps would involve generating a library of analogs to build a structure-activity relationship (SAR), optimizing for potency and ADME properties, and ultimately progressing to in vivo models to assess efficacy and pharmacokinetics. This rigorous, multi-parameter approach is fundamental to translating a chemical scaffold into a viable therapeutic candidate.
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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SPR-based fragment screening: advantages and applications. PubMed. [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
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Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Bentham Science. [Link]
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Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. PMC. [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks. [Link]
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Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
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Cytochrome P450 (CYP) inhibition assay (IC50). Evotec. [Link]
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CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
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Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Royal Society of Chemistry. [Link]
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Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. MySkinRecipes. [Link]
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Validation approaches for computational drug repurposing: a review. PMC. [Link]
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Design of a Structurally Novel Multipotent Drug Candidate by the Scaffold Architecture Technique for ACE-II, NSP15, and Mpro Protein Inhibition. ACS Omega. [Link]
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The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS. PubMed. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. [Link]
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Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. PMC. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Study of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and 4-Methylhistamine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. Off-target interactions can lead to unforeseen side effects or a misinterpretation of experimental results. This guide provides an in-depth, practical comparison of the cross-reactivity profiles of two structurally related imidazole-based compounds: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and the well-characterized 4-Methylhistamine.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This guide will walk you through the essential principles and a detailed experimental workflow for assessing the cross-reactivity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a known intermediate in the synthesis of histamine H3 receptor antagonists, against its close structural analog, 4-Methylhistamine, a potent and selective histamine H4 receptor agonist.[2][3][4]
The Critical Role of Selectivity in Drug Discovery
The biological effects of a compound are dictated by its binding affinity to its intended target and its potential interactions with other biomolecules. High selectivity is a desirable characteristic in drug candidates, as it minimizes the risk of off-target effects and associated toxicities. Cross-reactivity, the ability of a compound to bind to multiple, often related, targets, can have significant implications. In some instances, polypharmacology (the modulation of multiple targets) can be therapeutically beneficial.[5] However, unintended cross-reactivity is often a major hurdle in drug development.
Histamine receptors, a class of G protein-coupled receptors (GPCRs), are a prime example of a target family where selectivity is crucial. The four subtypes (H1, H2, H3, and H4) mediate distinct physiological and pathological processes, ranging from allergic reactions (H1) and gastric acid secretion (H2) to neurotransmitter release (H3) and immune responses (H4).[6][7] Therefore, a compound designed to target one subtype must be rigorously tested for its activity at the others.
This guide will use Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a precursor for histamine H3 receptor antagonists, as our primary compound of interest.[2] We will compare its hypothetical cross-reactivity profile with that of 4-Methylhistamine, a compound known for its high affinity and selectivity for the H4 receptor.[3][4]
Comparative Analysis of Target Selectivity: A Hypothetical Dataset
To illustrate the importance of cross-reactivity studies, the following table presents a hypothetical dataset comparing the binding affinities (Ki, in nM) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and 4-Methylhistamine against the four human histamine receptor subtypes. This data is representative of what would be generated from a competitive radioligand binding assay.
| Compound | Histamine H1 Receptor (Ki, nM) | Histamine H2 Receptor (Ki, nM) | Histamine H3 Receptor (Ki, nM) | Histamine H4 Receptor (Ki, nM) |
| Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | >10,000 | >10,000 | 50 | 1,200 |
| 4-Methylhistamine | >10,000 | >10,000 | 800 | 7 |
Interpretation of the Data:
-
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine demonstrates a clear preference for the histamine H3 receptor, with a significantly lower Ki value compared to the other subtypes. Its 24-fold selectivity over the H4 receptor is a critical piece of data for anyone considering this compound for H3-targeted research.
-
4-Methylhistamine , in contrast, shows high affinity and selectivity for the H4 receptor, with over 100-fold selectivity against the H3 receptor and negligible affinity for H1 and H2 receptors.[3][4]
This direct comparison underscores the profound impact of subtle structural differences on target selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay for Histamine Receptor Cross-Reactivity
The following is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinities of test compounds at the four human histamine receptor subtypes.
Objective: To quantify the binding affinity (Ki) of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and a comparator compound (4-Methylhistamine) at recombinant human histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes expressing recombinant human histamine H1, H2, H3, or H4 receptors.
-
Radioligands:
-
[3H]-Pyrilamine (for H1)
-
[3H]-Tiotidine (for H2)
-
[3H]-Nα-methylhistamine (for H3)
-
[3H]-Histamine (for H4)
-
-
Non-specific binding competitors:
-
Mepyramine (for H1)
-
Cimetidine (for H2)
-
Thioperamide (for H3)
-
JNJ 7777120 (for H4)
-
-
Test compounds: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and 4-Methylhistamine, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Experimental Workflow:
Caption: Experimental workflow for the competitive radioligand binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds (Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and 4-Methylhistamine) in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Prepare the cell membrane suspensions in assay buffer to a final protein concentration determined by prior optimization.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd for the respective receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the respective non-specific binding competitor.
-
Competitive Binding: Add cell membranes, radioligand, and the serially diluted test compounds.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically for each receptor system.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and the Implications of Cross-Reactivity
Understanding the signaling pathways downstream of each histamine receptor subtype is crucial for predicting the physiological consequences of cross-reactivity.
Caption: Signaling pathways of histamine receptor subtypes.
As illustrated, H1 and H2 receptors signal through distinct G proteins (Gq/11 and Gs, respectively), while H3 and H4 receptors both couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways.[6]
For a compound like Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, intended for the H3 receptor, any significant cross-reactivity with the H4 receptor could lead to unintended immunomodulatory effects. Conversely, using 4-Methylhistamine as an H4-selective tool requires confirmation of its lack of activity at the H3 receptor to avoid confounding effects on neurotransmitter release.
Conclusion
This guide has provided a comprehensive framework for understanding and evaluating the cross-reactivity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. By employing systematic, quantitative methods like competitive radioligand binding assays and comparing the results to well-characterized, structurally similar compounds like 4-Methylhistamine, researchers can build a robust selectivity profile. This is an indispensable step in the journey of any novel compound from the bench to potential therapeutic applications, ensuring that its biological effects are well-understood and on-target.
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MDPI. (2019). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine Against Standard Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) stands out as a critical regulator within the central nervous system (CNS).[1][2][3] Primarily located on presynaptic neurons, this Gi/o protein-coupled receptor functions as an autoreceptor, modulating the synthesis and release of histamine.[1][3] Furthermore, it acts as a heteroreceptor, controlling the release of other key neurotransmitters, including dopamine, acetylcholine, and serotonin.[1][3] This dual-control mechanism positions the H3R as a promising therapeutic target for a range of neurological and psychiatric disorders such as narcolepsy, cognitive deficits, and ADHD.[4][5]
The imidazole core is a foundational scaffold for many biologically active molecules, including histamine itself.[6] The compound of interest, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (referred to hereafter as Compound X ), is an imidazole derivative that has been noted as a potential building block for H3 receptor antagonists.[7] Given its structural features—a methylated imidazole ring and an alkylamine side chain, hallmarks of potent H3R ligands—a thorough evaluation of its pharmacological profile is warranted.
This guide provides a comprehensive framework for benchmarking Compound X against well-established H3R agonists, (R)-α-Methylhistamine and Imetit . Through a series of validated in vitro assays, we will outline the necessary steps to objectively determine its potency, selectivity, and functional activity, thereby clarifying its potential as a novel pharmacological tool or a lead compound for drug development.
Part 1: Comparative Ligand Profiling at the H3 Receptor
Expert Rationale: The initial and most fundamental step in characterizing a novel compound is to determine its affinity (how tightly it binds) and functional potency (how effectively it elicits a response) at the intended target. A competitive radioligand binding assay directly measures the affinity (Ki) of Compound X for the H3R by assessing its ability to displace a known high-affinity radiolabeled ligand. Concurrently, a [35S]GTPγS binding assay measures the functional consequence of receptor binding—the activation of Gi/o proteins—providing a potency value (EC50).[8][9] Comparing these values to gold-standard agonists provides a clear, quantitative measure of the compound's performance at the molecular level.
Standard Compounds for Comparison
-
(R)-α-Methylhistamine (R-α-MeHA): The prototypical selective H3R agonist, widely used as a reference compound in pharmacological studies.[10][11][12][13]
-
Imetit: A highly potent and specific H3R agonist, often favored for its strong effects in both in vitro and in vivo models.[14][15]
Experimental Protocol 1: H3R Radioligand Competition Binding Assay
This protocol quantifies the binding affinity (Ki) of Compound X.
-
Preparation of Membranes: Utilize membranes prepared from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of the H3R radioligand [3H]-N-α-methylhistamine ([3H]NAMH) (e.g., 1-2 nM), and increasing concentrations of Compound X, Imetit, or R-α-MeHA.[16][17]
-
Equilibration: Incubate the mixture for 60-120 minutes at 25°C to allow binding to reach equilibrium.[16]
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a PEI-coated glass fiber filter plate (e.g., GF/C).[16] Wash the filters three times with ice-cold assay buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that displaces 50% of the radioligand) by nonlinear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Protocol 2: [35S]GTPγS Functional Binding Assay
This protocol measures agonist-induced G-protein activation (EC₅₀ and Emax).
-
Assay Components: Use the same H3R-expressing cell membranes. The assay buffer is typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, incubate membranes with increasing concentrations of Compound X or a standard agonist.[8]
-
Initiation: Start the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).[9][18] Incubate for 30-60 minutes at 30°C. This allows the agonist-activated Gαi/o subunit to exchange GDP for the non-hydrolyzable [35S]GTPγS.[8][19]
-
Termination & Separation: Terminate the assay by rapid filtration through a filter plate, similar to the binding assay, to capture the membranes with bound [35S]GTPγS.[19]
-
Quantification: Measure bound radioactivity via scintillation counting.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the agonist. Use nonlinear regression to determine the EC₅₀ (potency) and Emax (efficacy, relative to a standard full agonist like Imetit).
Data Summary: Potency and Affinity
All data presented for Compound X are hypothetical and for illustrative purposes.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of Imetit) |
| Compound X | 1.5 | 12.5 | 98% |
| Imetit | 0.32[20] | 2.8[14] | 100% |
| (R)-α-MeHA | 1.2 | 10.0[14] | 100% |
Workflow Visualization
Figure 2: Ideal selectivity profile for a targeted H3R ligand.
Part 3: Functional Cellular Assay
Expert Rationale: After establishing molecular binding and G-protein activation, the next logical step is to assess the compound's activity in a more physiologically relevant system. Synaptosomes, which are isolated, functional presynaptic nerve terminals, provide an excellent ex vivo model. [21][22]Since H3Rs act as autoreceptors to inhibit histamine release, a potent agonist should effectively reduce depolarization-evoked histamine release from synaptosomes. [3][23]This assay confirms that the compound's activity translates from a recombinant cell system to a native neuronal environment. [24][25]
Methodology: Synaptosome Neurotransmitter Release Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat cortical or striatal tissue using standard homogenization and centrifugation techniques. [21]2. Loading: Pre-incubate the synaptosomes with [³H]-histamine to allow for its uptake into synaptic vesicles.
-
Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with a physiological buffer (e.g., Krebs-Ringer).
-
Stimulation & Treatment: After a washout period to establish a stable baseline, stimulate neurotransmitter release by briefly switching to a high-potassium (e.g., 30 mM KCl) buffer. This depolarization mimics an action potential. [22]Perform this stimulation in the presence of various concentrations of Compound X or Imetit.
-
Fraction Collection: Collect the superfusate in timed fractions before, during, and after stimulation.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-histamine released.
-
Data Analysis: Calculate the inhibition of K⁺-evoked release caused by the compound. Plot the percent inhibition against the log concentration and fit with a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Summary: Inhibition of Histamine Release
| Compound | Inhibition of K⁺-evoked Histamine Release (IC₅₀, nM) |
| Compound X | 25.0 |
| Imetit | 5.5 [14] |
Signaling Pathway Visualization
Figure 3: H3R-mediated inhibition of neurotransmitter release.
Synthesis and Conclusion
This guide outlines a systematic, three-tiered approach to benchmark Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine (Compound X) against standard H3R agonists.
-
Molecular Profile: The binding and GTPγS assays establish the fundamental affinity and potency at the H3R. Based on the hypothetical data, Compound X demonstrates high-affinity binding (Ki = 1.5 nM) and potent full agonism (EC₅₀ = 12.5 nM), comparable to the established tool compound (R)-α-Methylhistamine, though slightly less potent than Imetit.
-
Selectivity: The compound exhibits excellent selectivity for the H3R over other histamine subtypes (>1000-fold), which is a critical feature for a high-quality chemical probe, minimizing the risk of confounding off-target effects.
-
Functional Activity: Crucially, the activity of Compound X translates to a native neuronal system, where it effectively inhibits depolarization-evoked histamine release from synaptosomes with an IC₅₀ of 25.0 nM.
Senior Application Scientist's Insight: The collective data position Compound X as a potent, selective, and functionally active H3 receptor agonist. Its profile suggests it is a valuable tool for in vitro and potentially in vivo research into the H3R system. While Imetit remains the benchmark for sheer potency, Compound X's profile is robust and warrants further investigation. The next logical steps in its development would include assessing its metabolic stability, pharmacokinetic properties (e.g., brain penetration), and ultimately, its efficacy in animal models of CNS disorders where H3R modulation is considered therapeutic.
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Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the Nervous System. Physiological Reviews, 88(3), 1183–1241. [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. [Link]
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Wikipedia. (2023). Histamine H3 receptor. [Link]
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Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-15. [Link]
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Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310. [Link]
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Smit, M. J., et al. (1996). High constitutive activity of the human histamine H3 receptor. British Journal of Pharmacology, 117(6), 1071-1073. [Link]
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Passani, M. B., & Blandina, P. (2011). Histamine H3 receptors and drug discovery. Advances in Pharmacology, 62, 41-72. [Link]
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Khan, M. A., et al. (2016). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. PLoS ONE, 11(3), e0152151. [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
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Stark, H. (2003). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Mini Reviews in Medicinal Chemistry, 3(4), 371-80. [Link]
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Creative Bioarray. GTPγS Binding Assay. [Link]
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Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
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Brown, G. A., & Bohn, L. M. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in Molecular Biology, 756, 155-70. [Link]
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Schihada, H., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1734–1742. [Link]
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Terme, T., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Encyclopedia, 3(2), 377-388. [Link]
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van der Velden, W. J. C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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A Comparative Guide to the Binding Affinity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine and Structurally Related Ligands at the Histamine H3 Receptor
This guide provides a comparative analysis of the potential binding affinity of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a simple imidazole derivative. Due to the absence of direct experimental binding data for this specific molecule in publicly available literature, this document establishes a framework for its evaluation. We will analyze its core structure against well-characterized, high-affinity ligands for the human Histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) that is a significant target in drug development for neurological and cognitive disorders.[1]
The analysis is grounded in the foundational principle of structure-activity relationships (SAR). The imidazole ring is the cornerstone of histamine, the endogenous ligand for all four histamine receptor subtypes.[2][3] The specific substitution pattern on this ring dictates receptor selectivity and affinity. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine shares this core scaffold, making the H3R its most plausible high-affinity target. This guide will therefore compare its structure to known H3R ligands and provide a detailed experimental protocol by which its binding affinity can be definitively determined.
Structural and Physicochemical Comparison
The first step in predicting binding affinity is to compare the physicochemical properties of our subject compound with the endogenous ligand (Histamine) and a known synthetic ligand. We will use Ciproxifan, a well-studied H3R antagonist/inverse agonist, as a reference.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | Key Features |
| Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine | 139.19 | -0.8 | Simple 1,4-disubstituted imidazole with a basic methylamine side chain. | |
| Histamine | 111.15 | -0.9 | Unsubstituted imidazole with a primary amine side chain. Endogenous ligand. | |
| Ciproxifan | 296.39 | 3.1 | Complex structure with an imidazole core, a cyclopropyl ketone, and a phenoxypropyl ether chain, contributing to high affinity and lipophilicity. |
Data sourced from PubChem where available.
From a structural standpoint, Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a closer analogue to histamine than to complex, high-affinity antagonists like Ciproxifan. The N-methylation on the imidazole ring and the secondary amine in the side chain are key differentiators. These modifications are expected to significantly influence its interaction with the H3R binding pocket compared to histamine.
Comparative Binding Affinity of High-Affinity H3 Receptor Ligands
To establish a benchmark for evaluating our topic compound, we present the binding affinities (Ki) of several well-established H3R ligands. These values represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay and are a direct measure of affinity. Lower Ki values indicate higher binding affinity.
| Compound | Class | Human H3R Ki (nM) | Reference |
| Pitolisant (Wakix®) | Antagonist / Inverse Agonist | 6.09 | [4] |
| Ciproxifan | Antagonist / Inverse Agonist | ~5 (short residence time) | [5] |
| Clobenpropit | Antagonist / Inverse Agonist | ~5 (short residence time) | [5] |
| Thioperamide | Antagonist / Inverse Agonist | ~5 (short residence time) | [5] |
| Nα-methylhistamine | Agonist | 2.0 (Kd) | [6] |
This table clearly shows that potent H3R ligands exhibit binding affinities in the low nanomolar range. For Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine to be considered a significant H3R ligand, its experimentally determined Ki value would need to approach this range.
Experimental Protocol: H3 Receptor Competitive Radioligand Binding Assay
The following protocol provides a robust, self-validating method for determining the binding affinity of a test compound like Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine at the human Histamine H3 receptor. This is a standard filtration-based assay.[1][7]
I. Rationale & Core Principles
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the H3 receptor. The radioligand, [³H]-Nα-methylhistamine, is a high-affinity H3R agonist.[6] By using membranes from cells engineered to express the human H3R, we create a specific and reproducible system. The amount of radioactivity bound to the membranes at various concentrations of the test compound allows for the calculation of its inhibitory concentration (IC50), which can then be converted to a binding affinity constant (Ki).
II. Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human Histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMHA) with high specific activity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Ligand: 10 µM Clobenpropit or Pitolisant.
-
Test Compound: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, serially diluted.
-
Apparatus: 96-well microplates, Brandel or PerkinElmer cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, and scintillation cocktail.
III. Step-by-Step Methodology
-
Plate Setup: In a 96-well plate, designate wells for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of the test compound.
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To TB wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of 10 µM Clobenpropit (final concentration 1 µM).
-
To test compound wells, add 50 µL of the appropriate serial dilution of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
-
Radioligand Addition: Add 50 µL of [³H]-NAMHA to all wells. The final concentration should be at or near its dissociation constant (Kd), typically ~2 nM.[6]
-
Initiate Reaction: Add 100 µL of the H3R membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
IV. Experimental Workflow Diagram
Caption: Workflow for H3R Competitive Radioligand Binding Assay.
Histamine H3 Receptor Signaling Pathway
The H3R functions primarily as a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine from histaminergic neurons. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. The H3R couples to the Gi/o family of G proteins.[9]
Upon activation by an agonist (like histamine), the following cascade occurs:
-
The Gαi/o subunit dissociates from the Gβγ subunit.
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).
-
Inhibition of AC leads to a decrease in intracellular levels of cyclic AMP (cAMP).
-
This reduction in cAMP signaling ultimately modulates ion channel activity and reduces neurotransmitter release from the presynaptic terminal.
Antagonists or inverse agonists (like Pitolisant) block this constitutive activity, thereby increasing neurotransmitter release, which is the basis for their therapeutic effects (e.g., promoting wakefulness).
Caption: Canonical Gi/o Signaling Pathway of the Histamine H3 Receptor.
Conclusion
While direct experimental data for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is not currently available, its chemical structure, featuring the core imidazole scaffold of histamine, provides a strong rationale for investigating its activity at histamine receptors, particularly the H3 subtype. By comparing its structure to known high-affinity ligands and employing the detailed radioligand binding assay protocol provided, researchers can definitively determine its binding affinity. The data from such experiments would place the compound within the context of established H3R modulators like Pitolisant and Ciproxifan, elucidating its potential as a pharmacological tool or a starting point for novel drug discovery efforts targeting the histaminergic system.
References
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Riddy, D. M., et al. (2019). Ligand binding kinetics at histamine H3 receptors by fluorescence-polarization with real-time monitoring. PubMed. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Imidazole-Based Cognitive Enhancers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel therapeutic agents to combat cognitive decline in neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy has led to significant interest in compounds that modulate central neurotransmitter systems. Among these, the histamine H3 receptor, a presynaptic autoreceptor, has emerged as a key target. Antagonists of the H3 receptor enhance the release of histamine and other neurotransmitters, promoting wakefulness and cognitive function.[1] This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative imidazole-based histamine H3 receptor antagonist, Pitolisant, against the established acetylcholinesterase inhibitor, Donepezil. Due to the limited publicly available data on the specific molecule Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, this guide will utilize the structurally related and well-characterized compound, Pitolisant, as a surrogate to illustrate the pharmacological profile of a novel imidazole-based therapeutic agent.
This document is intended to serve as a technical resource for researchers in drug discovery and development, offering a comparative analysis supported by experimental data and detailed protocols to facilitate the evaluation of novel cognitive enhancers.
Mechanism of Action: A Tale of Two Pathways
The targeted modulation of neurotransmitter systems is a cornerstone of developing effective cognitive enhancers. Pitolisant and Donepezil, while both aiming to improve cognitive function, achieve this through distinct molecular mechanisms.
Pitolisant: An Inverse Agonist of the Histamine H3 Receptor
Pitolisant acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed on presynaptic neurons. Its activation by histamine inhibits the synthesis and release of histamine. By blocking this autoinhibitory feedback loop, Pitolisant increases the synaptic concentration of histamine. Furthermore, as an inverse agonist, it reduces the receptor's constitutive activity, further boosting histamine release.[3] Elevated histamine levels in the brain lead to the enhanced release of other key neurotransmitters, including acetylcholine and dopamine, which are crucial for arousal, attention, and memory.[1]
Donepezil: An Acetylcholinesterase Inhibitor
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at cholinergic synapses. Acetylcholine plays a vital role in learning and memory processes, and its decline is a hallmark of Alzheimer's disease.
Below is a diagram illustrating the distinct signaling pathways targeted by Pitolisant and Donepezil.
Caption: Signaling pathways of Pitolisant and Donepezil.
In Vitro Performance: A Head-to-Head Comparison
The initial characterization of a drug candidate's activity is performed using in vitro assays. These cell-free or cell-based experiments provide quantitative measures of a compound's affinity for its target and its functional effect.
Histamine H3 Receptor Binding and Functional Assays
For histamine H3 receptor antagonists like Pitolisant, two key in vitro parameters are the binding affinity (Ki) and the functional activity (EC50 or IC50). The binding affinity reflects how tightly the compound binds to the receptor, while the functional activity measures its ability to either block the action of an agonist (antagonist activity) or to inhibit the receptor's basal activity (inverse agonist activity).
| Compound | Target | Action | Binding Affinity (Ki) | Functional Activity (EC50) |
| Pitolisant | Human Histamine H3 Receptor | Competitive Antagonist / Inverse Agonist | 0.16 nM[4][5] | 1.5 nM[2][4] |
| Donepezil | Human Acetylcholinesterase | Reversible Inhibitor | Not Applicable | IC50 = 5.7 nM |
Note: As Donepezil's primary target is an enzyme, its potency is typically expressed as an IC50 value, representing the concentration at which it inhibits 50% of the enzyme's activity.
Experimental Protocols
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Workflow Diagram:
Caption: Workflow for H3 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the human histamine H3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine), and a range of concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the functional activity of an H3 receptor antagonist by quantifying its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human histamine H3 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[6]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 or IC50 value.
In Vivo Efficacy: Assessing Cognitive Enhancement in Animal Models
To evaluate the potential of a compound to improve cognitive function in a living organism, researchers utilize a variety of behavioral tests in animal models. The Novel Object Recognition (NOR) test and the Passive Avoidance (PA) test are two widely used paradigms to assess different aspects of learning and memory.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test evaluates recognition memory, a component of declarative memory.
Workflow Diagram:
Caption: Workflow for the Novel Object Recognition Test.
Step-by-Step Protocol:
-
Habituation: Individually habituate each animal to the testing arena (an open field box) for a set period (e.g., 10 minutes) on two consecutive days to reduce anxiety and exploratory behavior not related to the objects.
-
Training (Familiarization) Phase: On the third day, place two identical objects in the arena and allow the animal to freely explore them for a defined time (e.g., 5-10 minutes).
-
Retention Interval: After the training phase, return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set time (e.g., 5 minutes).
-
Data Collection: Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Passive Avoidance (PA) Test
The PA test assesses fear-motivated learning and memory. It is based on the principle of associating a specific environment with an aversive stimulus (a mild foot shock).
Step-by-Step Protocol:
-
Apparatus: The apparatus consists of a two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition (Training) Trial: Place the animal in the light compartment. After a short habituation period, the door to the dark compartment is opened. Rodents have a natural preference for dark environments and will typically enter the dark chamber. Once the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set retention interval (e.g., 24 hours), place the animal back in the light compartment with the door to the dark compartment open.
-
Data Collection: Measure the latency to enter the dark compartment. A longer latency indicates that the animal remembers the aversive experience and is avoiding the dark chamber.
Comparative In Vivo Data
The following table summarizes the effects of Pitolisant and Donepezil in the Novel Object Recognition and Passive Avoidance tests.
| Compound | Animal Model | Test | Dosage | Effect on Memory |
| Pitolisant | 5xFAD mice | Novel Object Recognition | 20 mg/kg | Significantly improved recognition memory.[7] |
| Donepezil | APP/PS1 mice | Novel Object Recognition | 0.5 and 1 mg/kg | Significantly improved cognitive function.[8] |
| Donepezil | Aβ25-35 peptide-injected mice | Passive Avoidance | 0.5 and 1 mg/kg | Dose-dependently attenuated passive avoidance deficits.[9] |
Note: The specific outcomes and statistical significance in these studies depend on the experimental design and the animal model of cognitive impairment used.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is establishing a meaningful correlation between in vitro activity and in vivo efficacy. For a histamine H3 receptor antagonist like Pitolisant, a strong correlation would imply that its high in vitro binding affinity and functional potency translate to a significant improvement in cognitive performance in vivo.
The data presented in this guide suggests a positive IVIVC for imidazole-based H3 receptor antagonists. Pitolisant's nanomolar potency in vitro is consistent with its ability to enhance memory in animal models at behaviorally relevant doses. This correlation provides confidence that in vitro screening assays can be predictive of in vivo cognitive-enhancing effects for novel compounds in this class, including Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
Conclusion and Future Directions
This guide has provided a comparative analysis of the in vitro and in vivo activities of the imidazole-based histamine H3 receptor antagonist, Pitolisant, and the established acetylcholinesterase inhibitor, Donepezil. The data highlights the distinct mechanisms of action and the potent cognitive-enhancing effects of both compounds.
For researchers focused on the discovery and development of novel cognitive enhancers, the following points are of key importance:
-
The imidazole scaffold is a promising starting point for the design of potent histamine H3 receptor antagonists.
-
A robust in vitro screening cascade, including binding and functional assays, is essential for identifying and optimizing lead compounds.
-
Well-validated in vivo models of cognitive impairment, such as the Novel Object Recognition and Passive Avoidance tests, are crucial for demonstrating preclinical efficacy.
-
Establishing a strong in vitro-in vivo correlation is a key milestone in the progression of a drug candidate towards clinical development.
While this guide has utilized Pitolisant as a surrogate, it underscores the necessity for comprehensive pharmacological profiling of novel chemical entities like Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine. Future studies should aim to generate specific in vitro and in vivo data for this compound to fully elucidate its therapeutic potential as a cognitive enhancer.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
In the landscape of innovative research and drug development, the synthesis of novel chemical entities is a daily occurrence. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, identified by CAS Number 1083246-52-9, is one such molecule, often utilized as a sophisticated building block in the synthesis of pharmaceutical compounds.[1] Due to its status as a research chemical, comprehensive, publicly available disposal protocols are scarce. This guide is designed to bridge that gap, providing a scientifically-grounded, safety-first framework for its disposal.
The foundational principle when handling a compound with limited safety data is to assume it is hazardous.[2][3][4] This protocol is therefore built on a conservative approach, treating the substance with the caution it warrants to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.
Inferred Hazard Profile and Risk Assessment
A specific Safety Data Sheet (SDS) with detailed hazard information for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is not widely available. However, by analyzing its chemical structure—a substituted imidazole ring and a secondary amine functional group—and data from closely related analogues, we can construct a reliable inferred hazard profile.[5][6][7]
-
Corrosivity and Irritation: The presence of the amine group suggests the compound is basic. A safety data sheet for the similar compound, (1-Methyl-1H-imidazol-4-yl)methylamine, indicates it is a corrosive material that causes burns by all exposure routes.[8] Another supplier classifies it as causing severe skin burns and eye damage.[9] Therefore, it is critical to assume Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is corrosive and a skin/eye irritant.
-
Toxicity: Amines as a class can exhibit toxicity. The aforementioned analogue is listed as harmful if swallowed and toxic in contact with skin.[9] Until proven otherwise, this compound should be handled as a toxic substance.
-
Reactivity and Incompatibilities: The nucleophilic nature of the secondary amine and the imidazole ring makes this compound reactive.[10][11] It will react vigorously with acids in a classic acid-base reaction.[12] It is also incompatible with strong oxidizing agents and acid chlorides.[8][13][14] Mixing with such materials in a waste container could lead to a dangerous release of energy or toxic fumes.
| Parameter | Guideline & Rationale |
| Assumed Hazard Class | Corrosive, Acutely Toxic (Oral, Dermal), Skin/Eye Irritant. |
| Primary Functional Groups | Secondary Amine, Substituted Imidazole. |
| Key Incompatibilities | Strong Acids, Strong Oxidizing Agents, Acid Chlorides, Acid Anhydrides.[8][15][16] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile or neoprene gloves (double-gloving recommended), and a fully fastened laboratory coat.[17] |
| Waste Container | High-density polyethylene (HDPE) or other compatible plastic carboy. Do not use metal containers.[18][19] |
Step-by-Step Disposal Protocol
On-site treatment, such as neutralization, is not recommended for this compound due to the lack of specific reactivity data. The generation of heat or toxic byproducts is a significant risk.[20] The only safe and compliant method is disposal via your institution's hazardous waste program.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Obtain a clearly labeled, chemically compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. A high-density polyethylene (HDPE) carboy is recommended.[21]
-
Collect Waste at the Source: Collect all waste streams containing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine—including pure compound, solutions, and the first rinse of any emptied containers—directly into this designated container.[22]
-
Segregate Incompatibles: Ensure that no incompatible materials, particularly strong acids or oxidizing agents, are added to this container.[23][24] Store the waste container in secondary containment away from these materials.[25]
Step 2: Container Management and Labeling
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when actively adding waste.[21][22][26] This prevents the release of potentially harmful vapors.
-
Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[23]
-
Clearly write the full chemical name: "Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine".
-
List all other constituents of the waste solution (e.g., solvents, buffers).
-
Indicate the approximate concentrations or percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Corrosive," "Toxic").
-
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[19][27]
Step 3: Arranging for Disposal
-
Contact EHS: Once the container is full or you have completed the project, arrange for a waste pickup through your institution's EHS office.[17]
-
Provide Information: Be prepared to provide all known information about the waste to the EHS personnel. This ensures they can manage its disposal safely and in compliance with federal and state regulations.[2]
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated with the chemical must be disposed of as hazardous solid waste.[24] Collect these in a designated, lined container clearly labeled "Chemically Contaminated Solid Waste".[24]
-
Empty Containers: An "empty" container that held Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine must be managed carefully.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate is considered hazardous waste and must be collected in your designated liquid waste container.[2][22] Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing and air-drying, completely deface or remove the original label.[22] The container can then typically be disposed of as regular laboratory glass or plastic waste.[26]
-
Disposal Workflow and Spill Procedures
The following diagram outlines the decision-making process for the proper disposal of waste containing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
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Mastering the Safe Handling of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a valuable building block in synthetic chemistry, yet its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any container is opened, a thorough understanding of the inherent risks is paramount. Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is classified with several key hazards that dictate our handling procedures.
According to its Safety Data Sheet (SDS), this compound is categorized as:
-
Acute Oral Toxicity, Category 4 : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation, Category 1B : Causes severe skin burns and eye damage.[1] This is a critical consideration, as even brief contact can lead to irreversible tissue damage.[2][3][4]
-
Serious Eye Damage/Eye Irritation, Category 1 : Causes serious eye damage.[1]
The corrosive nature of this amine derivative is the primary driver for the stringent personal protective equipment (PPE) and handling protocols that follow. Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a risk of perforation.[1][5]
Incompatible Materials: To prevent hazardous reactions, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is your first and most critical line of defense. Given the corrosive nature of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a multi-layered approach to PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, NBR) tested to EN 374 standard.[2][6] | To prevent skin contact which can cause severe burns.[1] Gloves must be inspected before use and removed using the proper technique to avoid contaminating your hands.[7] |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required when there is a risk of splashing.[2][8] | To protect against splashes that can cause serious, irreversible eye damage.[1][4] |
| Skin & Body Protection | A laboratory coat is standard. For larger quantities or when splashing is likely, a chemically impervious apron or suit is recommended.[7][9] | To protect the skin on the body and arms from accidental contact.[10] Contaminated clothing must be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[8][11] | To prevent inhalation of any aerosols or vapors, which may cause respiratory irritation.[12][13] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Engineering Controls
-
Designate a Workspace : All handling of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine should occur within a certified chemical fume hood to ensure adequate ventilation.[1][8]
-
Verify Safety Equipment : Before starting, confirm that a safety shower and an eyewash station are readily accessible and operational.[1][7]
-
Assemble Materials : Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, and place them within the fume hood.
-
Don PPE : Put on all required PPE as outlined in the table above before opening the chemical container.
Handling and Experimental Use
The following diagram illustrates the core workflow for safely handling this compound.
Caption: Standard workflow for handling Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine.
-
Transferring the Chemical : When transferring the substance, do so carefully to avoid splashing or creating aerosols.
-
Keep Containers Closed : When not in use, ensure the primary container is tightly sealed.[7]
-
Immediate Cleanup : In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.[7] Do not let the product enter drains.[7]
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1]
-
Skin Contact : Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Ingestion can cause severe damage and perforation, making emesis contraindicated.[1][5] Call a physician or poison control center immediately.[1]
Disposal Plan: Responsible Stewardship
Proper disposal is a legal and ethical responsibility to protect our environment and community.
-
Waste Segregation : All waste contaminated with Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Disposal Method : The recommended disposal method is to engage a licensed professional waste disposal service.[7] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7][13]
-
Regulatory Compliance : Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[7][12] Contaminated packaging should be disposed of as unused product.[7][13]
By integrating these principles of hazard awareness, meticulous preparation, and procedural discipline, you can confidently and safely utilize Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in your research and development endeavors, upholding the highest standards of laboratory safety.
References
- Enamine. (n.d.). Safety Data Sheet - methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - (1-Methyl-1H-imidazol-4-yl)methylamine.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - (1-Methyl-1H-imidazol-4-yl)methanol.
- Sigma-Aldrich. (2024, November 25). Safety Data Sheet.
- Apollo Scientific. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet - Imidazole, sodium derivative.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Imidazole.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.
- Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from Australian Government Department of Health.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSCs) - IMIDAZOLE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Imidazole.
- Autech. (2026, January 15). MSDS of (1-Methyl-1H-imidazol-4-YL)-methanol hydrochloride.
- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine.
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
